molecular formula C16H12N2O3 B1682867 5,5-Diphenylbarbituric acid CAS No. 21914-07-8

5,5-Diphenylbarbituric acid

Cat. No.: B1682867
CAS No.: 21914-07-8
M. Wt: 280.28 g/mol
InChI Key: IKVPZYAOGOJTLK-UHFFFAOYSA-N
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Description

5,5-Diphenylbarbituric acid is a high-purity organic compound primarily utilized in non-clinical research, particularly in the field of supramolecular chemistry. As a derivative of barbituric acid, its core structure serves as a key building block for the design of artificial receptors and molecular recognition systems. Research indicates that the presence of phenyl groups at the 5-position on the barbituric acid ring can significantly influence a molecule's properties. Studies on similar phenyl-substituted barbiturates suggest that a single 5-phenyl group can intensify anticonvulsant activity, while two phenyl groups result in a different activity profile, making this class of compounds valuable for structure-activity relationship (SAR) studies . In application, barbituric acid derivatives are known to function by enhancing the action of the neurotransmitter GABA in the brain, leading to central nervous system depression . This specific derivative, with its two phenyl substituents, is of interest for creating complex molecular structures through self-assembly, driven by its capacity to form six complementary hydrogen bonds . These properties make it a valuable synthon for developing novel materials, sensors, and molecular devices. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21914-07-8

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5,5-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21)

InChI Key

IKVPZYAOGOJTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Appearance

Solid powder

Other CAS No.

21914-07-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64038-07-9 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,5-diphenylbarbituric acid
5,5-diphenylbarbituric acid, monosodium salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Diphenylbarbituric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5,5-Diphenylbarbituric acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of barbituric acid, is a synthetic compound that has been investigated for its potential pharmacological activities, particularly as an anticonvulsant.[1] Its core structure consists of a pyrimidine (B1678525) ring with two phenyl groups substituted at the 5-position.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name 5,5-diphenyl-1,3-diazinane-2,4,6-trione[2]
CAS Number 21914-07-8[2][3][4]
Molecular Formula C₁₆H₁₂N₂O₃[2][3][4]
Molecular Weight 280.28 g/mol [2][3]
Melting Point 298-299 °C[3]
Boiling Point Not available
Solubility Soluble in dimethyl sulfoxide (B87167) and heated methanol.[5]
pKa Not available. For comparison, the pKa of the parent compound, barbituric acid, is 4.01.[6]

Molecular Structure

The structure of this compound is characterized by a central barbiturate (B1230296) heterocyclic system with two phenyl rings attached to the same carbon atom (C5).

Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and data from related compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Proton NMR)

A proton NMR spectrum of this compound would be expected to show two main signals:

  • Aromatic Protons (C₆H₅): A complex multiplet in the range of 7.2-7.5 ppm, corresponding to the ten protons on the two phenyl rings.

  • Amide Protons (NH): A broad singlet corresponding to the two NH protons of the barbiturate ring. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum is expected to show signals corresponding to the different carbon environments in the molecule:

  • Carbonyl Carbons (C=O): Signals for the three carbonyl groups in the barbiturate ring would appear in the downfield region, typically between 150-175 ppm.

  • Aromatic Carbons (C₆H₅): Several signals in the range of 125-140 ppm for the carbons of the phenyl rings.

  • Quaternary Carbon (C5): A single signal for the carbon atom at the 5-position, bonded to the two phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds.

  • C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl groups in the barbiturate ring.

  • C-H Aromatic Stretching: Bands just above 3000 cm⁻¹.

  • C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern would likely involve the loss of one or both phenyl groups and fragmentation of the barbiturate ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609). The direct cyclocondensation of diphenylmalonate with urea (B33335) is generally not a viable route due to the rapid cleavage of the diphenylmalonate under the required basic conditions.

Synthesis Workflow

G start Barbituric Acid + Chromium Trioxide step1 Oxidation in Glacial Acetic Acid start->step1 intermediate Alloxan Monohydrate step1->intermediate step2 Friedel-Crafts Condensation with Benzene (in concentrated Sulfuric Acid) intermediate->step2 crude_product Crude Product Mixture step2->crude_product step3 Purification by Recrystallization (from Glacial Acetic Acid) crude_product->step3 final_product This compound step3->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Alloxan Monohydrate:

    • In a suitable reaction vessel, combine glacial acetic acid and water.

    • To this solution, add chromium trioxide and stir until dissolved.

    • Gradually add barbituric acid to the stirred solution. Alloxan monohydrate will begin to crystallize.

    • After the addition is complete, continue stirring and then cool the mixture in an ice bath.

    • Filter the crystalline product and wash with cold glacial acetic acid, followed by ether to facilitate drying.

  • Condensation with Benzene:

    • In a separate reaction vessel, carefully add alloxan to concentrated sulfuric acid, keeping the temperature controlled.

    • To this mixture, add benzene dropwise while maintaining a low temperature.

    • After the addition, allow the reaction to proceed at room temperature with stirring.

    • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification:

    • The crude product, which is a mixture of this compound and a byproduct, is collected by filtration.

    • Purification is achieved by repeated recrystallizations from glacial acetic acid. This compound is less soluble and will crystallize out as fine white needles.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection is available for the quantification of this compound in plasma.[7]

Methodology:

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: A mixture of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 25 µL.[7]

  • Detection: UV detection at 215 nm.[7]

  • Quantification: The method is sensitive with a limit of quantification of 0.25 µg/mL and shows linearity in the concentration range of 0.25 to 10 µg/mL.[7]

Mechanism of Action at the GABA-A Receptor

Barbiturates, as a class of compounds, exert their effects on the central nervous system primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9] This action enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Signaling Pathway Diagram

G cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel_open Chloride Ion Channel (Open) GABA_site->Ion_channel_open Allosteric Modulation Barb_site Barbiturate Binding Site Barb_site->Ion_channel_open Allosteric Modulation Ion_channel Chloride Ion Channel (Closed) Ion_channel->Ion_channel_open Opens GABA GABA GABA->GABA_site Binds Barbiturate This compound Barbiturate->Barb_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_channel_open->Hyperpolarization Increased Cl⁻ Influx

Caption: Mechanism of action of this compound at the GABA-A receptor.

Description of the Mechanism:

  • Binding: this compound binds to a distinct allosteric site on the GABA-A receptor, which is different from the GABA binding site.[7][8][9]

  • Modulation: This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening when GABA is also bound.[8] At higher concentrations, barbiturates can directly open the chloride channel, even in the absence of GABA.[8]

  • Increased Chloride Influx: The prolonged opening of the channel leads to an increased influx of chloride ions (Cl⁻) into the neuron.

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

  • Inhibitory Effect: This overall increase in inhibitory neurotransmission contributes to the sedative, hypnotic, and anticonvulsant properties of barbiturates.

References

An In-depth Technical Guide to the Synthesis of 5,5-Diphenylbarbituric Acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,5-diphenylbarbituric acid, a derivative of barbituric acid, commencing from diethyl malonate. The synthesis is a multi-step process involving the formation of a key intermediate, diethyl diphenylmalonate, followed by a cyclocondensation reaction with urea (B33335). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

While the direct synthesis of many barbiturates is a well-established procedure, the preparation of this compound presents unique challenges. The direct cyclocondensation of diphenylmalonate with urea is often problematic under strongly basic conditions, which can lead to cleavage of the malonate ester. Therefore, careful control of reaction conditions is paramount. The synthesis is approached in two primary stages:

  • Synthesis of Diethyl Diphenylmalonate: This intermediate is prepared by the diarylation of diethyl malonate. Traditional alkylation methods are ineffective for introducing aryl groups. Consequently, modern cross-coupling strategies, such as copper-catalyzed or palladium-catalyzed reactions, are employed.

  • Synthesis of this compound: The purified diethyl diphenylmalonate is then condensed with urea in the presence of a strong base to form the final barbiturate (B1230296) ring.

Data Presentation

The following tables summarize the key quantitative data for the materials and products involved in the synthesis of this compound from diethyl malonate.

Table 1: Properties of Key Reactants and Intermediates

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Diethyl MalonateC₇H₁₂O₄160.17199-501.055
Iodobenzene (B50100)C₆H₅I204.01188-311.83
Diethyl PhenylmalonateC₁₃H₁₆O₄236.26170-172 (at 14 mmHg)161.095
Diethyl DiphenylmalonateC₁₉H₂₀O₄312.36Decomposes59-61N/A
UreaCH₄N₂O60.06Decomposes133-1351.32

Table 2: Reaction Conditions and Expected Yields

Reaction StageKey ReagentsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Diphenylation of Diethyl MalonateDiethyl malonate, IodobenzeneCuI, 2-phenylphenol (B1666276), Cs₂CO₃THF7024-4860-75
Condensation with UreaDiethyl diphenylmalonate, UreaSodium EthoxideAbsolute Ethanol (B145695)110 (reflux)7-1240-60

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from diethyl malonate.

Protocol 1: Synthesis of Diethyl Diphenylmalonate via Copper-Catalyzed Diarylation

This procedure is adapted from modern copper-catalyzed arylation methods. A two-step arylation is described.

Materials:

  • Diethyl malonate

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 2-Phenylphenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • First Arylation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.5 equivalents).

    • Add anhydrous THF, followed by diethyl malonate (1.2 equivalents) and iodobenzene (1.0 equivalent).

    • Heat the reaction mixture to 70 °C and stir vigorously for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl phenylmalonate.

  • Second Arylation:

    • The crude diethyl phenylmalonate is subjected to a second arylation under similar conditions.

    • In a dry round-bottom flask under an inert atmosphere, combine the crude diethyl phenylmalonate, CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.5 equivalents).

    • Add anhydrous THF and iodobenzene (1.0 equivalent).

    • Heat the mixture to 70 °C and stir for 24 hours.

    • Follow the same workup and purification procedure as in the first arylation.

    • The crude diethyl diphenylmalonate can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via Condensation

This protocol is a general method for the synthesis of barbiturates, adapted for diethyl diphenylmalonate.

Materials:

  • Diethyl diphenylmalonate

  • Urea (dried)

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Büchner funnel

Procedure:

  • Preparation of Sodium Ethoxide:

    • In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. Exercise caution as this reaction is exothermic and produces hydrogen gas.

  • Condensation Reaction:

    • To the freshly prepared sodium ethoxide solution, add a solution of 156.2 g (0.5 mole) of diethyl diphenylmalonate in 250 mL of absolute ethanol.

    • Subsequently, add a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol.

    • Shake the mixture well and heat it to reflux for 7-12 hours in an oil bath maintained at 110 °C. A white solid, the sodium salt of this compound, will precipitate.

  • Work-up and Isolation:

    • After the reaction is complete, add 500 mL of hot (50 °C) water to dissolve the precipitate.

    • Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

    • Cool the clear solution in an ice bath overnight to facilitate the precipitation of this compound.

    • Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110 °C for 3-4 hours.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield fine white needles with a melting point of 290-292°C.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from diethyl malonate.

Synthesis_Workflow diethyl_malonate Diethyl Malonate diphenylmalonate Diethyl Diphenylmalonate diethyl_malonate->diphenylmalonate Diarylation iodobenzene Iodobenzene iodobenzene->diphenylmalonate catalyst1 CuI, 2-Phenylphenol, Cs₂CO₃ catalyst1->diphenylmalonate barbituric_acid This compound diphenylmalonate->barbituric_acid Condensation urea Urea urea->barbituric_acid base Sodium Ethoxide base->barbituric_acid

Caption: Overall synthetic workflow from diethyl malonate.

Reaction Mechanism: Condensation Step

The core of the barbiturate synthesis is the condensation of the disubstituted malonate with urea. This reaction proceeds via a twofold nucleophilic acyl substitution mechanism.

Caption: Mechanism of the condensation reaction.

The Biological Frontier of 5,5-Diphenylbarbituric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 5,5-diphenylbarbituric acid and its derivatives. Historically, barbiturates have been a cornerstone in the management of central nervous system disorders, exhibiting a range of activities from sedation to anesthesia. The unique structural feature of a diphenyl substitution at the C-5 position of the barbituric acid scaffold confers distinct pharmacological properties, primarily notable for their anticonvulsant effects. This document summarizes the available quantitative data on the biological activity of these compounds, provides detailed experimental protocols for their evaluation, and elucidates their primary mechanism of action through the modulation of the GABA-A receptor signaling pathway.

Introduction

Barbituric acid, first synthesized in 1864, is the parent compound of a large class of drugs known as barbiturates. While barbituric acid itself is not pharmacologically active, substitutions at the C-5 position of the pyrimidine (B1678525) ring are crucial for conferring a wide spectrum of biological activities, including sedative, hypnotic, anesthetic, and anticonvulsant properties.[1][2] Among the various C-5 substituted derivatives, this compound has emerged as a compound of significant interest due to its potent anticonvulsant activity, comparable to that of phenobarbital (B1680315), but with a potentially wider safety margin due to a lack of neurotoxicity at higher doses.[3][4]

This guide aims to provide a comprehensive technical overview for researchers and professionals involved in drug discovery and development, focusing on the synthesis, biological evaluation, and mechanism of action of this compound and its derivatives.

Biological Activity: Quantitative Data

The primary and most well-documented biological activity of this compound is its anticonvulsant effect. It has been shown to be effective in preclinical models of generalized tonic-clonic seizures.[4] The following table summarizes the available quantitative data, comparing the anticonvulsant efficacy of this compound with the widely used antiepileptic drug, phenobarbital.

CompoundAnimal ModelAnticonvulsant TestRoute of AdministrationED50 (mg/kg)Reference
This compound RatMaximal Electroshock (MES)Oral (gavage)~2-6 µg/g (brain concentration for 50-70% protection)[4]
Phenobarbital RatMaximal Electroshock (MES)-~2-6 µg/g (brain concentration for 50-70% protection)[4]

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. The data for this compound is presented as the effective brain concentration associated with protection, which is directly comparable to the values for phenobarbital in the same study.[4] Large doses of diphenylbarbituric acid (up to 2,800 mg/kg) did not show signs of neurotoxicity in rats.[4]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates, including this compound derivatives, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5][6] GABA is the main inhibitory neurotransmitter in the central nervous system.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[5][6] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA binding site itself.[6] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening when GABA is bound.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[3]

Signaling Pathway of GABA-A Receptor Potentiation by this compound Derivatives

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to GABA site Barbiturate (B1230296) 5,5-Diphenylbarbituric Acid Derivative Barbiturate->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- channel (prolonged duration) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

GABA-A receptor potentiation by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

This protocol is a representative method for the synthesis of the parent compound, this compound.

Materials:

  • Diethyl diphenylmalonate

  • Urea

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • Hydrochloric acid

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl diphenylmalonate followed by urea.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. A solid precipitate of the sodium salt of this compound should form.

  • Isolation of the Sodium Salt: After cooling, the precipitate is collected by filtration and washed with a small amount of cold ethanol.

  • Acidification: The sodium salt is then dissolved in water and the solution is acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Purification: The crude product is collected by filtration, washed with water until the washings are neutral, and then dried. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

  • Male albino rats or mice

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound (this compound derivative)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Animal cages

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Drug Administration: Administer the test compound, vehicle (control), or standard drug orally (gavage) or intraperitoneally at a predetermined time before the induction of seizures.

  • Induction of Seizure: At the time of peak drug effect, apply a drop of saline to the corneas of the animal to ensure good electrical contact. Place the corneal electrodes on the corneas.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) to induce a maximal seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the tonic hindlimb extension is considered as the endpoint indicating protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED50 value can be determined by testing a range of doses and using probit analysis.

Anticonvulsant Screening: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures.

Materials:

  • Male albino mice or rats

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Test compound (this compound derivative)

  • Vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES test.

  • Induction of Seizures: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint for protection.

  • Data Analysis: The number of animals protected from clonic seizures in each group is recorded, and the percentage of protection is calculated. The ED50 value can be determined from dose-response data.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_testing Seizure Induction & Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (p.o. or i.p.) Animal_Acclimatization->Drug_Administration Drug_Preparation Test Compound & Control Preparation Drug_Preparation->Drug_Administration MES_Test Maximal Electroshock (MES) Test Drug_Administration->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Drug_Administration->PTZ_Test Observation Observation for Seizure Endpoint MES_Test->Observation PTZ_Test->Observation Data_Recording Record Protected Animals Observation->Data_Recording Calculate_Protection Calculate % Protection Data_Recording->Calculate_Protection ED50_Determination Determine ED50 Calculate_Protection->ED50_Determination

Workflow for anticonvulsant screening of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant anticonvulsant activity. Their mechanism of action, primarily through the potentiation of GABA-A receptor-mediated inhibition, is well-established for the barbiturate class. The available data suggests that this compound itself has an efficacy comparable to phenobarbital with a potentially better safety profile.

Future research in this area should focus on the synthesis and systematic evaluation of a wider range of this compound derivatives. Structure-activity relationship (SAR) studies, guided by the introduction of various substituents on the phenyl rings and modifications at the N1 and N3 positions of the barbiturate core, could lead to the identification of novel candidates with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed investigations into the specific interactions of these derivatives with different GABA-A receptor subunit compositions will be crucial for understanding their precise pharmacological profiles and for the rational design of next-generation antiepileptic drugs.

References

The Dawn of a CNS Depressant: Early Research and Discovery of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a significant era in the exploration of synthetic medicinal chemistry, particularly in the development of central nervous system (CNS) depressants. Within this landscape, the barbiturate (B1230296) class of compounds held a prominent position, with extensive research dedicated to synthesizing and evaluating new derivatives for potential therapeutic applications. This technical guide delves into the early research and discovery of a notable member of this class, 5,5-Diphenylbarbituric acid. While its initial synthesis dates back to 1935, later investigations into its pharmacological profile revealed promising anticonvulsant properties, distinguishing it from many of its sedative-hypnotic counterparts. This document provides a comprehensive overview of the foundational synthesis, initial characterization, and the subsequent early pharmacological investigations that paved the way for its further development.

I. Initial Synthesis and Characterization

The first documented synthesis of this compound was reported by S. M. McElvain in a 1935 publication in the Journal of the American Chemical Society. The established and effective method involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609) in the presence of a strong acid catalyst.[1] This approach circumvents the rapid cleavage of diphenylmalonate that occurs under the basic conditions typically used for other barbiturate syntheses.[1]

Experimental Protocols

The synthesis is a two-step process, beginning with the preparation of alloxan monohydrate from barbituric acid, followed by the condensation with benzene.

A. Synthesis of Alloxan Monohydrate [1]

This protocol describes the oxidation of barbituric acid to produce the key intermediate, alloxan monohydrate.

  • Materials:

    • Barbituric acid

    • Chromium trioxide

    • Glacial acetic acid

    • Water

  • Procedure:

    • A solution of chromium trioxide in a mixture of glacial acetic acid and water is prepared in a reaction vessel equipped with a stirrer.

    • Barbituric acid is added portion-wise to the stirred solution.

    • The reaction mixture is heated to 50°C and stirred for approximately 30 minutes, during which alloxan monohydrate crystallizes.

    • The mixture is then cooled in an ice bath to complete crystallization.

    • The crystalline product is collected by filtration, washed with cold glacial acetic acid, and then with ether to facilitate drying.

B. Synthesis of this compound [1]

This protocol details the condensation of alloxan with benzene to yield the final product.

  • Materials:

    • Alloxan monohydrate

    • Benzene

    • Concentrated sulfuric acid

  • Procedure:

    • A mixture of alloxan and benzene is prepared in a reaction vessel.

    • Concentrated sulfuric acid is added gradually to the mixture while stirring.

    • The reaction is allowed to proceed, resulting in the formation of a crude product.

    • The crude product, a mixture of this compound and a byproduct, is isolated.

    • Purification is achieved through repeated crystallizations from glacial acetic acid. This compound, being less soluble, crystallizes as fine white needles.

Data Presentation: Physicochemical Properties

The initial characterization of this compound focused on its fundamental physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₆H₁₂N₂O₃[2]
Molecular Weight 280.28 g/mol [2]
Melting Point 290-292°C[1]
Appearance Fine white needles[1]

II. Early Pharmacological Evaluation

While the initial 1935 publication focused on the synthesis of this compound, the general understanding at the time was that 5,5-disubstituted barbiturates possessed significant activity as CNS depressants, often exhibiting sedative and hypnotic effects.[1] However, detailed pharmacological screening of this specific compound in the immediate years following its synthesis is not well-documented in readily available literature.

It was not until several decades later that the unique pharmacological profile of this compound began to be systematically investigated. A key study published in 1975 provided a thorough evaluation of its anticonvulsant activity in rats.[3]

Experimental Protocols: Anticonvulsant Activity Assessment (1975 Study)[3]
  • Animal Model: Male albino Sprague-Dawley rats.

  • Drug Administration: this compound was administered by gavage.

  • Anticonvulsant Tests:

    • Maximum Electroshock Seizure (MES) Test: This test evaluates a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.

    • Pentylenetetrazol (PTZ) Seizure Test: This test assesses a drug's ability to protect against clonic seizures and death induced by the chemical convulsant pentylenetetrazol.

  • Bioanalytical Method: A gas-liquid chromatographic method was developed to measure the concentrations of this compound in blood plasma and brain tissue.

Data Presentation: Anticonvulsant Efficacy

The 1975 study provided quantitative data on the anticonvulsant effects of this compound.

TestEndpointResultReference
Maximum Electroshock Seizure (MES) Test Brain Concentration for 50-70% Protection2 to 6 µg/g of brain[3]
Pentylenetetrazol (PTZ) Seizure Test EfficacyEffective as an antagonist to clonic seizures and death[3]
Neurotoxicity ObservationNo signs of neurotoxicity at doses up to 2,800 mg/kg[3]

These findings were significant as they demonstrated that this compound possessed potent anticonvulsant activity at brain concentrations comparable to the established antiepileptic drug phenobarbital, but with a notable lack of neurotoxicity at high doses.[3]

III. Visualizing the Discovery and Evaluation Workflow

The following diagrams illustrate the logical flow of the early research and discovery of this compound.

Synthesis_Workflow cluster_synthesis Step 1: Synthesis of Alloxan Monohydrate cluster_condensation Step 2: Condensation Reaction cluster_purification Step 3: Purification Barbituric_Acid Barbituric Acid Oxidation Oxidation (CrO₃, Acetic Acid, H₂O) Barbituric_Acid->Oxidation Alloxan Alloxan Monohydrate Oxidation->Alloxan Benzene Benzene Condensation Friedel-Crafts Condensation (H₂SO₄) Benzene->Condensation Crude_Product Crude Product Condensation->Crude_Product Alloxan_ref->Condensation Crystallization Recrystallization (Glacial Acetic Acid) Final_Product This compound Crystallization->Final_Product Crude_Product_ref->Crystallization Pharmacological_Evaluation_Workflow Compound This compound Administration Administration to Animal Model (Rats, via gavage) Compound->Administration MES_Test Maximum Electroshock Seizure (MES) Test Administration->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Seizure Test Administration->PTZ_Test Bioanalysis Bioanalysis (Plasma and Brain Concentrations) Administration->Bioanalysis Toxicity Neurotoxicity Assessment Administration->Toxicity Efficacy Anticonvulsant Efficacy Data MES_Test->Efficacy PTZ_Test->Efficacy Bioanalysis->Efficacy

References

A Technical Guide to the Spectroscopic Characterization of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

5,5-Diphenylbarbituric acid is a derivative of barbituric acid with two phenyl groups substituted at the 5-position. Its chemical structure is foundational to understanding its spectroscopic properties.

IUPAC Name: 5,5-diphenyl-1,3-diazinane-2,4,6-trione Molecular Formula: C₁₆H₁₂N₂O₃ Molecular Weight: 280.28 g/mol

Data Presentation

Due to the absence of publicly available, verified spectroscopic data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings. Predicted spectral characteristics based on the structure and data from similar compounds are provided for guidance.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (Proton) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Phenyl Protons7.2 - 7.5Multiplet10HAromatic C-H
Amide Protons~11.0Singlet (broad)2HN-H
¹³C NMR (Carbon) Chemical Shift (δ) ppmAssignment
Carbonyl Carbons~170-175C=O
Quaternary Carbon~60-70C5
Aromatic Carbons~125-140Phenyl C

Note: NMR spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3100Strong, BroadN-H Stretching
3100 - 3000MediumAromatic C-H Stretching
1750 - 1680StrongC=O Stretching (multiple bands)
1600, 1495MediumAromatic C=C Bending
750 - 700StrongMonosubstituted Benzene Ring Bending

Note: IR spectra of solid samples are typically acquired using a KBr pellet or as a thin film.

Table 3: Mass Spectrometry (MS) Data (Predicted)
m/z RatioRelative Intensity (%)Proposed Fragment
280[M]⁺Molecular Ion
252[M - CO]⁺
224[M - 2CO]⁺
103[C₆H₅NCO]⁺
77[C₆H₅]⁺

Note: Mass spectra are highly dependent on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of dry, purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating, and then bombard it with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and record the m/z ratio and relative abundance of each ion.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.[3]

Mandatory Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from diethyl diphenylmalonate and urea.

Synthesis_Workflow Synthesis of this compound reagent1 Diethyl Diphenylmalonate reaction Condensation Reaction reagent1->reaction reagent2 Urea reagent2->reaction catalyst Sodium Ethoxide catalyst->reaction Catalyst product This compound reaction->product

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Verification synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spec synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_characterization Final Characterization purity_assessment->final_characterization

References

Unveiling the Structural Architecture of 5,5-Diphenylbarbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural characteristics of 5,5-Diphenylbarbituric acid, a member of the barbiturate (B1230296) class of compounds known for their significant effects on the central nervous system. While crystallographic data for this compound itself is not publicly available, this paper presents a detailed analysis of the closely related analogue, 5,5-Dibenzylbarbituric acid monohydrate, to offer valuable structural insights. The guide also outlines detailed experimental protocols for the synthesis of 5,5-disubstituted barbiturates and visualizes the key signaling pathway influenced by these compounds.

Core Structural Features: A Look into 5,5-Dibenzylbarbituric Acid Monohydrate

The crystal structure of 5,5-Dibenzylbarbituric acid monohydrate provides a representative model for understanding the three-dimensional arrangement of 5,5-di-aryl substituted barbiturates. The key crystallographic parameters for this analogue are summarized in the table below.

Data Presentation: Crystallographic Data
ParameterValue of 5,5-Dibenzylbarbituric acid monohydrate[1][2]
Molecular Formula C₁₈H₁₆N₂O₃·H₂O
Molecular Weight 326.34 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/n 1
Unit Cell Dimensions a = 6.6713(8) Å, b = 15.3876(18) Å, c = 16.0725(19) Å
α = 90°, β = 101.162(2)°, γ = 90°
Unit Cell Volume 1618.7(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.339 Mg/m³
Temperature 100(2) K
R-factor 0.054

Note: This data is for 5,5-Dibenzylbarbituric acid monohydrate and is presented as a close structural analogue in the absence of publicly available data for this compound.

The structure reveals a nearly planar pyrimidine (B1678525) ring, which is characteristic of the barbiturate core. The two benzyl (B1604629) groups are positioned at the C5 atom of this ring. In the monohydrate form, the crystal lattice is stabilized by a network of hydrogen bonds involving the barbiturate molecules and water molecules.[2]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 5,5-disubstituted barbituric acids, as well as the standard techniques used for their structural determination.

Synthesis of 5,5-Disubstituted Barbituric Acids

The synthesis of 5,5-disubstituted barbituric acids, such as this compound, is typically achieved through a condensation reaction. A general procedure is as follows:

Materials:

  • Appropriately substituted diethyl malonate (e.g., diethyl diphenylmalonate)

  • Urea

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • Hydrochloric acid

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, the diethyl malonate derivative is added, followed by the addition of urea.

  • The reaction mixture is refluxed for several hours to facilitate the condensation reaction.

  • After cooling, the resulting sodium salt of the barbituric acid is precipitated.

  • The salt is then dissolved in water and acidified, typically with hydrochloric acid, to precipitate the free barbituric acid.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

This process is illustrated in the following workflow diagram:

G Experimental Workflow: Synthesis of 5,5-Disubstituted Barbituric Acids cluster_prep Preparation of Reactants cluster_reaction Reaction and Isolation cluster_purification Purification prep_naoet Dissolve Sodium in Ethanol to form Sodium Ethoxide add_malonate Add Diethyl Malonate Derivative prep_naoet->add_malonate add_urea Add Urea add_malonate->add_urea reflux Reflux Reaction Mixture add_urea->reflux precipitate_salt Precipitate Sodium Salt reflux->precipitate_salt dissolve_acidify Dissolve in Water and Acidify with HCl precipitate_salt->dissolve_acidify precipitate_product Precipitate 5,5-Disubstituted Barbituric Acid dissolve_acidify->precipitate_product filter_wash Filter, Wash with Water, and Dry precipitate_product->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize final_product final_product recrystallize->final_product Pure 5,5-Disubstituted Barbituric Acid G GABAergic Signaling Pathway and Barbiturate Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamic Acid Decarboxylase) glutamate->gad gaba_synthesis GABA Synthesis gad->gaba_synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle gaba_release GABA Release vesicle->gaba_release gaba_in_cleft GABA gaba_release->gaba_in_cleft gaba_a_receptor GABA-A Receptor gaba_in_cleft->gaba_a_receptor binds cl_channel Chloride (Cl⁻) Channel Opening gaba_a_receptor->cl_channel cl_influx Cl⁻ Influx cl_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition barbiturate This compound (Barbiturate) barbiturate->gaba_a_receptor modulates

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Keto-Enol Tautomerism in 5-Substituted Barbituric Acids

Barbituric acid, a pyrimidine (B1678525) heterocyclic compound, serves as the foundational structure for a class of drugs known as barbiturates.[1][2] While barbituric acid itself lacks pharmacological activity, its derivatives, particularly those substituted at the 5-position, exhibit a wide range of central nervous system depressant effects, including sedative, hypnotic, and anticonvulsant properties.[1][3] The biological activity and physicochemical properties of these derivatives are profoundly influenced by the substituents at the C5 position of the pyrimidine ring.[1][4] A critical aspect of their chemistry, directly impacting their behavior and function, is the phenomenon of keto-enol tautomerism.

This guide provides a detailed exploration of the keto-enol tautomerism in 5-substituted barbituric acids, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate the core principles for professionals in research and drug development.

The Landscape of Tautomerism in Barbituric Acids

Tautomers are constitutional isomers of organic compounds that readily interconvert. In barbituric acid, the process primarily involves the migration of a proton between a carbon or nitrogen atom and an oxygen atom, leading to keto-enol (lactam-lactim) equilibria. The parent barbituric acid molecule can exist in several tautomeric forms, with the tri-keto form being the most stable and predominant in the gas phase, crystals, and aqueous solutions.[5][6][7]

The key tautomeric forms include:

  • Triketo form: The most common representation, with three carbonyl groups at positions 2, 4, and 6.

  • Enol forms: Where one or more carbonyl groups are converted to hydroxyl groups (enols). These can include the 2-hydroxy, 4-hydroxy, and 6-hydroxy tautomers.

For 5-monosubstituted barbituric acids, the hydrogen atom at the C5 position is acidic, allowing for tautomerization to an enol form where a double bond is formed between C4-C5 or C5-C6.[2][6] In contrast, 5,5-disubstituted derivatives lack this C5 proton, and their tautomerism is limited to the lactam-lactim forms involving the nitrogen protons.[4]

The Critical Role of the 5-Substituent

The nature of the substituent at the C5 position is the primary determinant in shifting the tautomeric equilibrium. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—directly influence the stability of the conjugate base and the enol form.

Electron-withdrawing groups (e.g., -NO₂, -CN, -aryl) significantly increase the acidity of the C5 proton. They stabilize the resulting carbanion (enolate) and the subsequent enol tautomer through resonance and inductive effects.[8][9] This stabilization is particularly pronounced in planar enol forms, where electron density can be delocalized across the ring and the substituent.[6][8] For example, studies on 5-nitrobarbituric acid show that the electron-withdrawing nitro group stabilizes the enol form, reducing the energy gap between the keto and enol tautomers compared to the parent barbituric acid.[8]

Electron-donating groups (e.g., alkyl groups) have a less pronounced effect and generally favor the retention of the keto form.

The tautomeric equilibrium is not just a structural curiosity; it has profound implications for drug design. The keto and enol forms possess different hydrogen-bonding patterns, lipophilicity, and three-dimensional shapes, which dictate how they interact with biological targets.[9]

Caption: General keto-enol tautomeric equilibrium in 5-monosubstituted barbituric acids.

Quantitative Data on Tautomerism

Precise quantification of the tautomeric ratio can be achieved through various analytical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Acidity Constants (pKa) of Barbituric Acid and Derivatives

The acidity of the C5-H proton is a direct indicator of the propensity to enolize.

CompoundpKaReference
Barbituric Acid4.01[2]
5,5-Diethylbarbituric Acid (Barbital)8.14 (at 15 °C)[10]
2,4,6-Trihydroxy-pyrimidine (enol form)3.9, 12.5[11]

Note: The pKa of barbital (B3395916) reflects the acidity of the N-H protons, as there is no C5-H.

Table 2: Computational Analysis of Tautomer Stability

Computational studies, often using Density Functional Theory (DFT), provide insights into the relative energies of tautomers.

Tautomer of Barbituric AcidRelative Energy (kcal/mol)Method
Triketo0.00 (most stable)B3LYP/6-31G
4-Hydroxy (enol)13.68B3LYP/6-31G
2-Hydroxy (enol)> 4-HydroxyB3LYP/6-31G*

Source: Adapted from computational studies.[7] Note that substituents at the 5-position can significantly decrease the energy difference, stabilizing the enol form.[6]

Table 3: Spectroscopic Data for Tautomer Identification

Spectroscopic methods provide direct evidence for the presence and ratio of different tautomers.

MethodKeto Form FeatureEnol Form FeatureNotes
¹H NMR Signal for C5-H (approx. 3.5 ppm in DMSO-d₆)[12]Absence of C5-H signal; possible broad OH signalThe C5-H signal disappears upon D₂O exchange.[6]
¹³C NMR C5 signal for sp³ carbonC5 signal for sp² carbon (downfield shift)A clear indicator of the hybridization at C5.[13]
UV-Vis Absorption at shorter wavelengths (e.g., ~271 nm)Bathochromic shift to longer wavelengths (e.g., ~353 nm)The conjugated π-system in the enol form absorbs at higher wavelengths.[9]

Experimental Protocols for Tautomer Analysis

A. UV-Visible Spectrophotometry

This technique is used to quantify the ratio of tautomers in solution by exploiting their different absorption spectra.[9]

Methodology:

  • Sample Preparation: Prepare a stock solution of the 5-substituted barbituric acid in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions to establish a standard curve if desired.[14]

  • Solvent Study: To assess environmental effects, prepare solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, methanol, water).[15]

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant range (e.g., 210-400 nm) using a 1 cm quartz cuvette. Use the pure solvent as a blank.[9]

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the keto and enol forms. The enol form, with its extended conjugation, will typically absorb at a longer wavelength.[9]

    • The ratio of the tautomers can be estimated by comparing the absorbance at their respective λ_max values, provided their molar absorptivity coefficients are known or can be determined.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structural elucidation of tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the 5-substituted barbituric acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. DMSO is often used due to its ability to dissolve a wide range of organic compounds.[6][12]

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Identify the key signals: the proton at C5 in the keto form will appear as a characteristic singlet.[6] Protons on the substituent and the N-H protons (which may be broad) should also be assigned.

    • To confirm the C5-H assignment, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acidic C5-H signal should exchange with deuterium (B1214612) and disappear.[6]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the C5 carbon is the most diagnostic signal. An sp³-hybridized carbon (keto form) will be significantly upfield compared to an sp²-hybridized carbon (enol form).[13][16]

  • Quantitative Analysis: The relative integration of the distinct signals for the keto and enol forms in the ¹H NMR spectrum can be used to determine their molar ratio in the solution under the specific experimental conditions.

Influence Start 5-Substituted Barbituric Acid Substituent Nature of C5 Substituent (R) Start->Substituent EWG Electron-Withdrawing Group (e.g., -NO2, -Aryl) Substituent->EWG EWG EDG Electron-Donating Group (e.g., -Alkyl) Substituent->EDG EDG Stabilize Stabilizes Enol Form EWG->Stabilize Destabilize Favors Keto Form EDG->Destabilize EquilibriumShiftRight Equilibrium Shifts Toward Enol Stabilize->EquilibriumShiftRight EquilibriumShiftLeft Equilibrium Favors Keto Destabilize->EquilibriumShiftLeft

Caption: Logical flow of substituent effects on the keto-enol equilibrium.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Prep Prepare Solution of 5-Substituted Barbituric Acid UV_Vis UV-Vis Spectroscopy Prep->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR UV_Data Analyze λ_max (Keto vs. Enol Absorbance) UV_Vis->UV_Data NMR_Data Analyze Chemical Shifts (C5-H and C5 carbon) NMR->NMR_Data Ratio Determine Tautomer Ratio and Equilibrium Position UV_Data->Ratio NMR_Data->Ratio

Caption: Experimental workflow for the characterization of tautomers.

Conclusion

The keto-enol tautomerism of 5-substituted barbituric acids is a fundamental chemical property with significant consequences for their application in medicinal chemistry and drug development. While the tri-keto tautomer is generally the most stable form for the parent compound, substitution at the C5 position, particularly with electron-withdrawing groups, can dramatically shift the equilibrium to favor the enol form. This shift alters the molecule's electronic profile, solubility, and hydrogen bonding capabilities, thereby modulating its biological activity.

A thorough understanding and characterization of this tautomeric behavior, using the spectroscopic and computational methods outlined in this guide, are essential for the rational design of novel barbiturate (B1230296) derivatives with improved therapeutic profiles. By controlling the tautomeric equilibrium through strategic C5 substitution, researchers can fine-tune the physicochemical properties of these compounds to optimize their efficacy and safety.

References

An In-Depth Technical Guide to the Pharmacological Profile of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diphenylbarbituric acid (DPB) is a derivative of barbituric acid with demonstrated anticonvulsant properties. As a member of the barbiturate (B1230296) class, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological profile of DPB, including its synthesis, mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key studies are provided, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. While extensive data on its anticonvulsant effects in preclinical models exist, specific quantitative metrics for receptor binding affinity and oral pharmacokinetic parameters remain to be fully elucidated in publicly available literature.

Introduction

Barbiturates are a class of central nervous system (CNS) depressants derived from barbituric acid.[1] Compounds with a 5-phenyl substituent, such as phenobarbital (B1680315), are noted for their selective anticonvulsant activity.[1] this compound, a 5,5-disubstituted barbiturate, has shown promise as a potential antiepileptic agent.[2] This technical guide consolidates the available scientific information on DPB to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₂N₂O₃[3]
Molecular Weight 280.28 g/mol [3]
IUPAC Name 5,5-diphenyl-1,3-diazinane-2,4,6-trione[3]
CAS Number 21914-07-8[3]
Melting Point 290-292°C[4]

Synthesis

The established and effective method for the synthesis of this compound involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609).[4] A direct cyclocondensation of diphenylmalonate with urea (B33335) is not a viable method due to the rapid cleavage of diphenylmalonate under the required basic conditions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the condensation of alloxan with benzene in the presence of concentrated sulfuric acid.

Materials:

  • Alloxan

  • Benzene

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

Procedure:

  • Condense benzene with alloxan in the presence of concentrated sulfuric acid.

  • The crude product will be a mixture of this compound and a higher-melting acidic byproduct.

  • Purify the crude product by repeated crystallizations from glacial acetic acid. This compound is less soluble than the byproduct in this solvent.

  • The final product, this compound, crystallizes as fine white needles.[4]

cluster_synthesis Synthesis of this compound Alloxan Alloxan Crude Crude Product (DPB + Byproduct) Alloxan->Crude Benzene Benzene Benzene->Crude H2SO4 Conc. H₂SO₄ H2SO4->Crude Catalyst Purification Purification (Crystallization from Acetic Acid) Crude->Purification DPB This compound Purification->DPB

Figure 1: Synthesis workflow for this compound.

Pharmacodynamics

Mechanism of Action

Barbiturates, including this compound, exert their effects primarily through the positive allosteric modulation of the GABA-A receptor.[5] They bind to a site on the GABA-A receptor/chloride channel complex that is distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding enhances the action of GABA, the principal inhibitory neurotransmitter in the mammalian CNS, by increasing the duration of the chloride ion channel opening.[5][6] This influx of chloride ions leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6]

At higher concentrations, barbiturates can also directly act as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[5] This direct agonism is a key reason for the lower therapeutic index and higher risk of toxicity compared to benzodiazepines.[5]

Furthermore, some barbiturates have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[5] Glutamate is the primary excitatory neurotransmitter in the CNS. The dual action of potentiating inhibitory GABAergic transmission and inhibiting excitatory glutamatergic transmission may explain the potent CNS depressant effects of this class of drugs.[5] However, specific quantitative data on the interaction of this compound with glutamate receptors is not currently available.

cluster_moa Mechanism of Action of this compound DPB This compound GABA_A GABA-A Receptor DPB->GABA_A Positive Allosteric Modulator / Agonist Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens/Prolongs Opening Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 2: Signaling pathway of this compound at the GABA-A receptor.

Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in preclinical models.

Maximal Electroshock (MES) Seizure Test: In male albino Sprague-Dawley rats, DPB was effective in the maximal electroshock test.[2] Brain concentrations associated with 50% to 70% protection in this test were in the range of 2 to 6 µg/g of brain tissue, which is comparable to the effective brain concentrations of phenobarbital in the same model.[2]

Pentylenetetrazol (PTZ)-Induced Seizure Test: DPB also acts as an antagonist to clonic seizures and death induced by pentylenetetrazol in rats.[2]

Notably, large doses of DPB (up to 2,800 mg/kg) did not produce signs of neurotoxicity in rats.[2]

Pharmacodynamic Parameter Species Model Value Reference
Effective Brain Concentration RatMES2 - 6 µg/g (for 50-70% protection)[2]

Pharmacokinetics

Limited pharmacokinetic data for this compound is available.

Intravenous Administration in Dogs

A study in male Beagle dogs administered an 8 mg/kg intravenous dose of DPB provided some pharmacokinetic parameters, which are summarized in Table 3.

Pharmacokinetic Parameter Value
Dose (IV) 8 mg/kg
Limit of Quantification (Plasma) 0.25 µg/mL
Linear Range of Calibration Curve 0.25 - 10 µg/mL
Specific values for half-life, clearance, and volume of distribution were not provided in the abstract.[7]
Oral Administration in Rats

This compound was administered by gavage to rats for anticonvulsant activity evaluation, indicating oral administration is a route of interest.[2] However, specific oral pharmacokinetic parameters such as bioavailability, Cmax, and Tmax have not been reported in the reviewed literature. It has been noted that DPB exhibits poor oral bioavailability due to its water insolubility.[8]

Analytical Methodology

A method for the measurement of this compound in plasma using high-performance liquid chromatography (HPLC) with UV detection has been described.[7]

HPLC Method Summary:

  • Column: C18 reversed-phase

  • Mobile Phase: 50 mM sodium acetate (B1210297) (pH 4.5) and methanol

  • Flow Rate: 1.0 ml/min

  • Injection Volume: 25 µL

  • Detection: UV at 215 nm[7]

cluster_hplc HPLC Analysis Workflow Plasma_Sample Plasma Sample Separation C18 Reversed-Phase Column Mobile Phase: 50 mM Sodium Acetate (pH 4.5) + Methanol Plasma_Sample->Separation Detection UV Detector (215 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: Experimental workflow for HPLC quantification of this compound.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rats

This protocol is a standard method for evaluating the efficacy of anticonvulsant drugs.

Animals:

  • Male albino Sprague-Dawley rats.[2]

Drug Administration:

  • Administer this compound or vehicle control by oral gavage.[2]

Procedure:

  • At a predetermined time after drug administration, induce seizures by applying an electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Determine the dose that protects 50% of the animals (ED50) or the effective concentration in the brain.

Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats

This model is used to identify compounds that can prevent clonic seizures.

Animals:

  • Male albino Sprague-Dawley rats.[2]

Drug Administration:

  • Administer this compound or vehicle control.[2]

Procedure:

  • At a predetermined time after drug administration, administer a convulsant dose of pentylenetetrazol subcutaneously or intraperitoneally.

  • Observe the animals for a set period for the occurrence of clonic seizures and death.

  • Record the latency to the first seizure and the incidence of seizures and death.

  • Protection is defined as the absence of clonic seizures or a significant delay in their onset.

Discussion and Future Directions

This compound demonstrates clear anticonvulsant properties in established preclinical models, with a potency comparable to phenobarbital in the MES test and a favorable neurotoxicity profile at high doses.[2] Its mechanism of action is consistent with that of other barbiturates, involving the enhancement of GABAergic inhibition.

However, a significant gap in the current understanding of DPB's pharmacological profile is the lack of specific quantitative data regarding its interaction with the GABA-A receptor and other potential molecular targets. The determination of binding affinities (Ki values) and functional potencies (EC50/IC50 values) at various GABA-A receptor subunit compositions would be crucial for a more precise characterization of its mechanism of action and potential for subtype selectivity.

Furthermore, the poor oral bioavailability of DPB presents a challenge for its development as a therapeutic agent.[8] Future research should focus on detailed oral pharmacokinetic studies in relevant preclinical species to quantify its bioavailability and identify the factors limiting its absorption. Formulation strategies to enhance its solubility and oral absorption could also be explored.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5,5-Diphenylbarbituric Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5,5-Diphenylbarbituric acid in plasma. The protocol is designed for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) requiring a reliable bioanalytical method. The procedure involves a straightforward sample preparation step followed by chromatographic separation on a C18 column with UV detection. The method has been validated for its specificity, linearity, sensitivity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies.[1]

Principle

This method employs reversed-phase chromatography to separate this compound from endogenous plasma components. A non-polar stationary phase (C18 column) is used with a polar mobile phase consisting of an aqueous buffer and an organic modifier. Following extraction from the plasma matrix, the sample is injected into the HPLC system. The analyte is separated based on its hydrophobicity, detected by its UV absorbance at 215 nm, and quantified by comparing its peak area to that of external standards.[1]

Materials and Reagents

  • Standards: this compound reference standard.

  • Solvents: HPLC grade Methanol, Acetonitrile (B52724).

  • Reagents: Sodium acetate (B1210297), Acetic acid (for pH adjustment), HPLC grade water.

  • Equipment:

    • HPLC system with UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Microcentrifuge.

    • Vortex mixer.

    • Analytical balance.

    • Calibrated pipettes.

    • Autosampler vials.

Experimental Protocols

  • Mobile Phase: Prepare a 50 mM sodium acetate solution. Adjust the pH to 4.5 using acetic acid. The final mobile phase is a mixture of this buffer and methanol. The exact ratio should be optimized for the specific column and system but serves as an excellent starting point.[1]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.25 µg/mL to 10 µg/mL.[1]

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject 25 µL of the supernatant into the HPLC system.[1]

The separation is achieved using a C18 reversed-phase column with a mobile phase of 50 mM sodium acetate (pH 4.5) and methanol, delivered at a flow rate of 1.0 mL/min.[1] The column effluent is monitored at a UV wavelength of 215 nm.[1]

Data and Results

The described HPLC method is specific and sensitive for the quantification of this compound in plasma.[1] Calibration curves demonstrate linearity over the specified concentration range.[1] The precision and accuracy of the method fall within the accepted limits for bioanalytical assays.[1]

ParameterCondition
Instrument HPLC with UV Detector
Column C18 Reversed-Phase
Mobile Phase 50 mM Sodium Acetate (pH 4.5) and Methanol
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Detection UV at 215 nm
Run Time ~10 min (Analyte dependent)

Data sourced from J Chromatogr B Biomed Sci Appl, 1998.[1]

ParameterResult
Linearity Range 0.25 - 10 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Intra-day Precision (% CV) < 8.5%
Inter-day Precision (% CV) < 10.5%
Intra-day Accuracy (% Bias) < 7.0%
Inter-day Accuracy (% Bias) < 8.0%

Data sourced from J Chromatogr B Biomed Sci Appl, 1998.[1]

Conclusion

The presented HPLC method provides a reliable, sensitive, and accurate tool for the determination of this compound in plasma samples.[1] Its straightforward sample preparation and robust chromatographic performance make it highly suitable for routine use in pharmacokinetic and toxicological studies, supporting drug development and clinical research. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for Gas-Liquid Chromatographic Analysis of 5,5-Diphenylbarbituric Acid in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenylbarbituric acid is a derivative of barbituric acid with potential anticonvulsant properties.[1] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its distribution within the central nervous system. Gas-liquid chromatography (GLC) offers a robust and sensitive method for the analysis of barbiturates. However, due to their polarity, derivatization is often necessary to improve chromatographic performance and achieve reliable quantification.[2] This document provides a detailed protocol for the extraction and subsequent GLC analysis of this compound from brain tissue, incorporating an on-column methylation technique.

Data Presentation

The following table summarizes key quantitative parameters that can be expected from the described analytical method. These values are representative for the analysis of barbiturates and may require optimization for this compound specifically.

ParameterExpected Value/RangeNotes
Retention Time (derivatized) Analyte-specificTo be determined experimentally.
Limit of Detection (LOD) ~20 ng/mLThis is an estimated value based on similar barbiturate (B1230296) analyses and may vary.[3]
Limit of Quantification (LOQ) 50 - 3200 ng/mLThis range is typical for barbiturate analysis and should be validated for this compound.[3]
Linearity (r²) > 0.99A linear calibration curve is expected over the validated concentration range.
Recovery 80 - 90%Extraction efficiency should be determined by spiking control brain tissue with known concentrations of the analyte.[3]
Precision (% CV) < 15%Both intra- and inter-day precision should be assessed to ensure method robustness.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Trimethylanilinium hydroxide (B78521) (TMAH) solution (0.2 M in methanol)

  • Nitrogen gas, high purity

  • Control brain tissue (from untreated animals)

Equipment
  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Tissue homogenizer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Microsyringes

Sample Preparation: Extraction from Brain Tissue
  • Homogenization: Accurately weigh approximately 1 gram of brain tissue. Add 4 mL of cold 0.1 M sodium phosphate buffer (pH 6.8) and homogenize until a uniform consistency is achieved.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Liquid-Liquid Extraction: Add 10 mL of chloroform to the homogenate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol.

Gas-Liquid Chromatography (GLC) with On-Column Methylation
  • Derivatization (On-Column Methylation): This technique, also known as flash-heater methylation, involves the derivatization of the analyte in the heated injection port of the gas chromatograph.[4]

    • Draw 1 µL of the reconstituted sample extract into a microsyringe.

    • Draw 1 µL of the trimethylanilinium hydroxide (TMAH) solution into the same syringe.

  • Injection: Inject the 2 µL mixture directly into the GC injection port.

  • GLC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Detector Temperature (FID): 300°C

Calibration and Quantification
  • Prepare a series of calibration standards by spiking control brain tissue homogenates with known concentrations of this compound.

  • Process the calibration standards using the same extraction and analysis protocol as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow sample Brain Tissue Sample homogenize Homogenization (Phosphate Buffer) sample->homogenize spike Spike with Internal Standard homogenize->spike extract Liquid-Liquid Extraction (Chloroform) spike->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitution (Methanol) evaporate->reconstitute glc GLC Analysis (On-Column Methylation) reconstitute->glc data Data Analysis glc->data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound (Polar) derivatization On-Column Methylation (with TMAH) analyte->derivatization Reacts with derivative Methylated Derivative (Non-polar, Volatile) derivatization->derivative Forms glc_analysis Improved GLC Performance derivative->glc_analysis Leads to peak Symmetrical Peak Shape glc_analysis->peak sensitivity Increased Sensitivity glc_analysis->sensitivity

Caption: Rationale for derivatization in the GLC analysis of this compound.

References

Application Notes and Protocols for 5,5-Diphenylbarbituric Acid in Experimental Seizure Models in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenylbarbituric acid is a derivative of barbituric acid that has demonstrated notable anticonvulsant properties in preclinical studies. These application notes provide a comprehensive guide for utilizing this compound in common experimental seizure models in rats, specifically the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) models. The provided protocols are based on established methodologies and are intended to assist researchers in the screening and characterization of potential antiepileptic drugs.

Mechanism of Action

This compound, like other barbiturates, is understood to exert its primary anticonvulsant effects through the modulation of GABAergic and glutamatergic neurotransmission. The principal mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. By binding to a distinct site on the receptor, it increases the duration of the chloride channel opening induced by GABA, leading to prolonged hyperpolarization of the neuronal membrane and a potentiation of inhibitory neurotransmission. At higher concentrations, barbiturates can also directly activate the GABA-A receptor. Additionally, this compound may contribute to the reduction of neuronal excitability by blocking AMPA and kainate receptors, which are subtypes of excitatory glutamate (B1630785) receptors.

Data Presentation

Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock Seizure (MES) Model in Rats

ParameterValueSpecies/StrainRoute of AdministrationReference
Effective Brain Concentration (50-70% Protection) 2 - 6 µg/gMale Albino Sprague-Dawley RatsGavage[1]

Table 2: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ) Seizure Model in Rats

ParameterValueSpecies/StrainRoute of AdministrationReference
Efficacy Effective in antagonizing clonic seizures and deathMale Albino Sprague-Dawley RatsGavage[1]
ED₅₀ Data not available in cited literature--

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test involves inducing a maximal seizure through electrical stimulation.

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent for the compound)

  • Male Sprague-Dawley rats (150-200 g)

  • Electroshock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage) at a predetermined time before the induction of seizures.

  • Anesthesia: A few minutes before the electrical stimulation, apply one drop of topical anesthetic to each eye of the rat to minimize discomfort.

  • Electrode Placement: Moisten the corneal electrodes with saline solution to ensure good electrical contact. Gently place the electrodes on the corneas of the rat.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus. For rats, a common parameter is 150 mA, 60 Hz alternating current for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension. The absence of this phase is considered the endpoint and indicates that the compound has conferred protection.

  • Data Analysis: Record the number of animals protected in each treatment group and calculate the percentage of protection.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ-induced seizure test is a common model for studying generalized absence and myoclonic seizures. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ)

  • Saline solution (0.9%)

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Observation chambers

Procedure:

  • Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.

  • Drug Administration: Administer this compound or vehicle to the rats at a specific time point before the injection of PTZ.

  • PTZ Administration: Inject a convulsant dose of PTZ subcutaneously or intraperitoneally. A typical dose to induce clonic seizures is in the range of 60-85 mg/kg.

  • Observation: Immediately after PTZ injection, place the rat in an individual observation chamber and observe for the onset and severity of seizures for a period of at least 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is often the presence or absence of generalized clonic seizures.

  • Data Analysis: Record the latency to the first seizure, the severity of the seizures, and the number of animals exhibiting generalized clonic seizures in each group. Calculate the percentage of protection.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel Opens AMPA AMPA/Kainate Receptor Na_channel Cation Channel AMPA->Na_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation) Na_channel->Depolarization Na+/Ca2+ Influx DPB 5,5-Diphenylbarbituric acid DPB->GABA_A Positive Allosteric Modulation DPB->AMPA Blocks GABA GABA GABA->GABA_A Binds Glutamate->AMPA Binds Reduced_Excitability Reduced Neuronal Excitability & Anticonvulsant Effect Hyperpolarization->Reduced_Excitability Leads to

Caption: Signaling pathway of this compound.

G start Start acclimatize Acclimatize Rats (≥ 1 week) start->acclimatize administer Administer 5,5-DPB or Vehicle (e.g., Oral Gavage) acclimatize->administer anesthetize Apply Topical Anesthetic to Corneas administer->anesthetize stimulate Deliver Electrical Stimulus (150 mA, 60 Hz, 0.2 s) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe data Record Protection Status (% Protection) observe->data end End data->end

Caption: Experimental workflow for the MES test.

G start Start acclimatize Acclimatize Rats (≥ 1 week) start->acclimatize administer_drug Administer 5,5-DPB or Vehicle acclimatize->administer_drug administer_ptz Inject PTZ (e.g., 60-85 mg/kg, s.c.) administer_drug->administer_ptz observe Observe Seizure Activity (≥ 30 mins) administer_ptz->observe score Score Seizure Severity (e.g., Racine Scale) observe->score data Record Latency, Severity, & % Protection score->data end End data->end

Caption: Experimental workflow for the PTZ test.

References

Application Notes and Protocols for the Synthesis of Barbituric Acid Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbituric acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including sedative, hypnotic, anticonvulsant, and anticancer effects. The Knoevenagel condensation is a cornerstone of organic synthesis, providing an efficient and straightforward method for the formation of carbon-carbon bonds. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as barbituric acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. This application note provides detailed protocols for the synthesis of various barbituric acid derivatives using the Knoevenagel condensation, highlighting different catalytic systems and reaction conditions.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of 5-arylmethylene barbituric acid derivatives proceeds through a well-established mechanism. Initially, a basic catalyst facilitates the deprotonation of the active methylene group at the C-5 position of barbituric acid, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition intermediate. Subsequent dehydration of this intermediate, often acid or base-catalyzed, yields the final α,β-unsaturated product.

Experimental Protocols

This section outlines several protocols for the Knoevenagel condensation synthesis of barbituric acid derivatives, employing a range of catalysts and conditions.

Protocol 1: Nanoparticle-Catalyzed Synthesis in Solution

This protocol describes the use of metal oxide nanoparticles as efficient heterogeneous catalysts.

Materials:

  • Barbituric acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Fe2O3/MFe2O4 (M = Cu, Ni) nanoparticles (20 mg) or CuO nanoparticles[1]

  • Ethanol (B145695) or Methanol (20 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add barbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and the nanoparticle catalyst (20 mg).

  • Add the appropriate solvent (20 mL), such as ethanol or methanol.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product (arylidene barbituric acid) precipitates out of the solution.

  • Filter the precipitate and wash it with cold methanol.

  • Dry the product. For further purification, recrystallize from an ethanol/chloroform mixture (1:1 v/v).

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol avoids the use of organic solvents.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (B1210297) (10 mmol)[2]

  • Mortar and pestle

  • Distilled water

Procedure:

  • In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).[2]

  • Grind the mixture at room temperature using a pestle.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the solid product with distilled water.[2]

  • Filter the product and recrystallize from a suitable solvent if necessary.[2]

Protocol 3: Organocatalyzed Synthesis of Pyrano[2,3-d]pyrimidine Diones

This protocol describes a tandem Knoevenagel-Michael-cyclocondensation reaction to synthesize more complex derivatives.[3]

Materials:

  • Barbituric acid derivative (2 mmol)

  • Aldehyde (2 mmol)

  • Malononitrile (B47326) (2.2 mmol)[3]

  • Isonicotinic acid (10 mol%)[3]

  • Ethanol/Water (19:1, 10 mL)[3]

  • Round-bottom flask with reflux condenser

  • Oil bath

Procedure:

  • To a 25 mL round-bottom flask, add the barbituric acid derivative (2 mmol), aldehyde (2 mmol), malononitrile (2.2 mmol), and isonicotinic acid (10 mol%).[3]

  • Add 10 mL of a 19:1 ethanol/water mixture.[3]

  • Stir the mixture in an oil bath at 60 °C.[3]

  • Monitor the reaction progress by TLC.

  • After completion, the crude product can be purified by recrystallization from a 9:1 ethanol/water mixture.[3]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-arylmethylene barbituric acid derivatives using different catalytic systems.

EntryAldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
14-ChlorobenzaldehydeBi2O3 nano-catalystWater8015 min98[4]
24-NitrobenzaldehydeBi2O3 nano-catalystWater8020 min96[4]
3BenzaldehydeFe2O3/CuFe2O4EthanolRoom Temp.30 min95
44-MethoxybenzaldehydeFe2O3/CuFe2O4EthanolRoom Temp.35 min92
54-DimethylaminobenzaldehydeFe2O3/NiFe2O4Ethanol/Water (1:1)Room Temp.25 min98
6BenzaldehydeCuO nanoparticlesSolvent-freeRoom Temp.10 min94[1]
74-ChlorobenzaldehydeCuO nanoparticlesSolvent-freeRoom Temp.12 min96[1]
8BenzaldehydeSodium AcetateSolvent-free (grinding)Room Temp.5 min92[2]
94-NitrobenzaldehydeSodium AcetateSolvent-free (grinding)Room Temp.7 min95[2]
10BenzaldehydeIsonicotinic acidEthanol/Water (19:1)6015 min95[3]
114-ChlorobenzaldehydeIsonicotinic acidEthanol/Water (19:1)6010 min98[3]

Visualizations

Experimental Workflow for Knoevenagel Condensation

The following diagram illustrates the general experimental workflow for the synthesis of barbituric acid derivatives via Knoevenagel condensation.

G General Workflow for Knoevenagel Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Barbituric_Acid Barbituric Acid Mixing Mixing Reactants, Catalyst, and Solvent Barbituric_Acid->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Stirring Stirring at Specific Temperature Mixing->Stirring Add Catalyst & Solvent Monitoring Monitoring by TLC Stirring->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Final Product Recrystallization->Product G Catalytic Cycle of Knoevenagel Condensation Barbituric_Acid Barbituric Acid (Active Methylene) Enolate Enolate Intermediate Barbituric_Acid->Enolate Deprotonation Catalyst Base Catalyst Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde (Carbonyl Group) Aldehyde->Adduct Product 5-Arylmethylene Barbituric Acid Adduct->Product Dehydration Water H2O

References

Application Notes: 5,5-Diphenylbarbituric Acid in GABA-A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Disubstituted barbituric acids are a significant class of compounds known for their depressant effects on the central nervous system (CNS).[1] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][2] GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a reduction in its excitability.[3][4][5]

Barbiturates, including 5,5-Diphenylbarbituric acid, bind to a distinct allosteric site on the GABA-A receptor complex.[2][6] This binding potentiates the effect of GABA by prolonging the duration of the chloride channel opening, thereby enhancing inhibitory neurotransmission.[2] At higher concentrations, barbiturates can also directly activate the receptor, acting as GABA mimetics.[6][7] The study of compounds like this compound in receptor binding assays is crucial for characterizing their affinity, selectivity, and potential as therapeutic agents for conditions such as epilepsy and anxiety.[8]

Principle of GABA-A Receptor Binding Assays

Radioligand binding assays are a fundamental tool for studying the interaction of a test compound with a specific receptor. The principle involves incubating a biological preparation containing the receptor of interest (e.g., brain tissue homogenates or cell lines expressing specific GABA-A receptor subtypes) with a radiolabeled ligand that binds to a known site on the receptor.

The test compound (the "cold" ligand, e.g., this compound) is added at various concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, one can determine the binding affinity (typically expressed as Ki or IC50) of the test compound. Common radioligands for different sites on the GABA-A receptor include [³H]muscimol (GABA agonist site), [³H]flunitrazepam (benzodiazepine site), and [³⁵S]TBPS (picrotoxin/convulsant site).[9][10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of barbiturates.

GABA_Signaling_Pathway cluster_receptor GABA-A Receptor Complex (Postsynaptic Membrane) cluster_events Cellular Response GABA_R GABA-A Receptor (Ligand-Gated Cl- Channel) GABA_Site Orthosteric GABA Site Channel_Open Channel Opening GABA_Site->Channel_Open Barb_Site Allosteric Barbiturate (B1230296) Site Channel_Prolong Prolonged Channel Opening Barb_Site->Channel_Prolong GABA GABA (Neurotransmitter) GABA->GABA_Site Binds DPBA 5,5-Diphenylbarbituric Acid DPBA->Barb_Site Binds Cl_Influx Enhanced Cl- Influx Channel_Open->Cl_Influx Channel_Prolong->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling and positive allosteric modulation by this compound.

Quantitative Data Summary

The table below presents representative data for Pentobarbital to illustrate how results from a binding and functional assay would be displayed.

CompoundAssay TypeReceptor Subtype (Human)Result (Affinity/Potency)
PentobarbitalGABA Potentiationα1β2γ2s~20-35 µM
PentobarbitalDirect Activationα6β2γ2sEC50: ~58 µM
PentobarbitalDirect Activationα2β2γ2sEC50: ~139 µM
PentobarbitalDirect Activationα5β2γ2sEC50: ~528 µM
Table 1: Representative affinity and potency values for the reference barbiturate Pentobarbital at various human GABA-A receptor subtypes expressed in Xenopus oocytes.[11] This data serves as an example for the expected range of activity.

Experimental Protocols

This section provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the barbiturate binding site on the GABA-A receptor.

A. Materials and Reagents

  • Biological Material: Rat cortical tissue or HEK293 cells transiently expressing desired GABA-A receptor subunits.[12]

  • Radioligand: [³⁵S]TBPS (t-butylbicyclophosphorothionate) is commonly used to label the convulsant/barbiturate site.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: E.g., 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Non-specific Binding (NSB) Agent: A high concentration of a known ligand for the site, such as picrotoxin (B1677862) or unlabeled pentobarbital, to determine non-specific binding.[9]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

B. Protocol: Radioligand Binding Assay Workflow

The following diagram outlines the key steps in the experimental workflow.

Assay_Workflow prep 1. Receptor Preparation (e.g., Rat Brain Cortex Homogenization) incubation 2. Incubation (Receptor + Radioligand + Test Compound) prep->incubation separation 3. Separation (Rapid Vacuum Filtration) incubation->separation quant 4. Quantification (Liquid Scintillation Counting) separation->quant analysis 5. Data Analysis (IC50 and Ki Determination) quant->analysis

Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.

C. Detailed Step-by-Step Procedure

  • Receptor Preparation (Rat Brain Membranes):

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of approximately 1-2 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (e.g., [³⁵S]TBPS at a concentration near its Kd), and the receptor preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, NSB agent (e.g., 100 µM picrotoxin), and the receptor preparation.

    • Test Compound: Add assay buffer, radioligand, varying concentrations of this compound, and the receptor preparation.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 90-120 minutes) at a specific temperature (e.g., 22-25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship: Compound-Receptor Interaction

The interaction of this compound with the GABA-A receptor is a classic example of allosteric modulation, which is distinct from the action of orthosteric agonists like GABA.

Logical_Relationship Compound This compound BindingSite Barbiturate Allosteric Site Compound->BindingSite Binds to Receptor GABA-A Receptor BindingSite->Receptor Located on Mechanism Positive Allosteric Modulation (PAM) BindingSite->Mechanism Initiates Effect Prolongs Duration of Channel Opening Mechanism->Effect Results in Outcome Enhanced GABAergic Inhibition Effect->Outcome Leads to

Caption: Logical flow of this compound's interaction with the GABA-A receptor.

References

Application Notes and Protocols for Electrophysiological Studies of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of 5,5-Diphenylbarbituric acid (DPB) on neuronal function. The protocols detailed below are intended to serve as a foundational methodology for investigating the compound's mechanism of action at the cellular and network levels.

Application Notes

This compound is a derivative of barbituric acid with known anticonvulsant properties[1]. Like other barbiturates, its primary mechanism of action is believed to involve the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABA-mediated inhibition[2][3][4]. However, unlike anesthetic barbiturates such as pentobarbital (B6593769) and secobarbital, DPB does not significantly enhance GABAergic neuronal activity at concentrations where it exerts its anticonvulsant effects[2]. This suggests a potentially distinct profile that warrants detailed electrophysiological investigation.

Electrophysiological methods are indispensable for elucidating the precise effects of DPB on ion channels and synaptic transmission. The following techniques are particularly relevant:

  • Patch-Clamp Electrophysiology: This high-resolution technique allows for the study of individual ion channels and whole-cell currents.[5][6][7] It is the gold standard for characterizing the direct effects of DPB on GABA-A receptors and for exploring potential off-target effects on other ligand-gated and voltage-gated ion channels.

  • Extracellular Field Potential Recordings: This method provides insights into the collective behavior of neuronal populations and is well-suited for studying how DPB modulates synaptic plasticity and network excitability in brain slices.[8][9][10][11][12]

The following protocols provide a starting point for researchers to investigate the electrophysiological profile of DPB.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings to Investigate DPB Effects on GABA-A Receptor-Mediated Currents

This protocol is designed to assess the modulatory effects of DPB on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured neurons or acute brain slices.

1. Preparation of Cells:

  • Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from rodents.[13]
  • For acute slices, maintain them in an interface or submerged chamber with continuous perfusion of oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[5]

2. Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose.[5]
  • Intracellular Solution (for GABA-A receptor currents, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH. The high chloride concentration will result in inward GABA-A currents at a holding potential of -60 mV.

3. Recording Procedure:

  • Obtain whole-cell patch-clamp recordings from visually identified neurons.[6][13]
  • Voltage-clamp the neuron at -60 mV.
  • Record baseline spontaneous IPSCs (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of AMPA/kainate and NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM APV) to isolate GABAergic currents.
  • To study evoked IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron to evoke GABA release.

4. Drug Application:

  • Prepare stock solutions of DPB in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF. Ensure the final solvent concentration is minimal (<0.1%) to avoid non-specific effects.
  • Bath-apply different concentrations of DPB and record changes in the amplitude, frequency, and kinetics of IPSCs.

5. Data Analysis:

  • Analyze changes in sIPSC/mIPSC frequency and amplitude to determine pre- and postsynaptic effects, respectively.
  • For eIPSCs, measure the peak amplitude and decay time constant.
  • Construct concentration-response curves to determine the EC50 of DPB's effect.

Protocol 2: Extracellular Field Potential Recordings to Assess DPB's Impact on Synaptic Transmission and Plasticity

This protocol is used to examine the effects of DPB on basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.

1. Preparation of Acute Hippocampal Slices:

  • Prepare 300-400 µm thick transverse hippocampal slices from rodents and allow them to recover in oxygenated aCSF for at least 1 hour.

2. Recording Setup:

  • Place a slice in a recording chamber continuously perfused with oxygenated aCSF.
  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]

3. Experimental Procedure:

  • Input-Output Curve: Determine the baseline synaptic strength by delivering single pulses of increasing intensity and plotting the fEPSP slope against the fiber volley amplitude.
  • Paired-Pulse Facilitation (PPF): Deliver two closely spaced stimuli (e.g., 50 ms (B15284909) inter-stimulus interval) to assess presynaptic release probability.
  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes at a stimulation intensity that evokes approximately 50% of the maximal response.
  • Drug Application: Bath-apply DPB at various concentrations and observe its effect on the baseline fEPSP slope.
  • LTP Induction: After a stable drug effect is observed, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[10]
  • Post-LTP Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

4. Data Analysis:

  • Measure the slope of the fEPSP as an index of synaptic strength.
  • Compare the input-output curves before and after DPB application.
  • Calculate the PPF ratio (second fEPSP slope / first fEPSP slope).
  • Express the post-drug and post-LTP fEPSP slopes as a percentage of the pre-drug baseline.

Data Presentation

Table 1: Summary of Expected Electrophysiological Effects of this compound
ParameterElectrophysiological TechniqueExpected Effect of DPBPotential Interpretation
GABA-A Receptor-Mediated Currents
mIPSC/sIPSC AmplitudeWhole-Cell Patch-ClampPotentiationPostsynaptic enhancement of GABA-A receptor function.
mIPSC/sIPSC FrequencyWhole-Cell Patch-ClampNo significant change expected[2]Likely lacks a presynaptic effect on GABA release.
eIPSC Decay TimeWhole-Cell Patch-ClampProlongationSlows the closing of the GABA-A channel, a hallmark of some barbiturates.
Excitatory Synaptic Transmission
fEPSP Slope (Basal)Extracellular Field RecordingPotential slight reduction at higher concentrationsMay have weak inhibitory effects on excitatory transmission.
Paired-Pulse FacilitationExtracellular Field RecordingNo significant change expectedUnlikely to significantly alter presynaptic release probability.
Synaptic Plasticity
Long-Term Potentiation (LTP)Extracellular Field RecordingPotential inhibition of LTP induction or expressionModulation of GABAergic inhibition can impact the threshold for LTP induction.

Note: The expected effects are based on the known pharmacology of anticonvulsant barbiturates. Experimental verification is required.

Mandatory Visualizations

Diagram 1: Signaling Pathway of DPB at the GABA-A Receptor

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization/ Inhibition Cl_channel->Hyperpolarization Influx of Cl- GABA->GABA_A_Receptor Binds DPB 5,5-Diphenylbarbituric acid (DPB) DPB->GABA_A_Receptor Allosterically Modulates

Caption: DPB's proposed mechanism of action at an inhibitory synapse.

Diagram 2: Experimental Workflow for Whole-Cell Patch-Clamp

Start Start: Prepare Neuronal Culture or Brain Slice Patch Obtain Whole-Cell Patch-Clamp Recording Start->Patch Baseline Record Baseline IPSCs Patch->Baseline Apply_DPB Bath Apply DPB (Various Concentrations) Baseline->Apply_DPB Record_Effect Record Changes in IPSCs Apply_DPB->Record_Effect Washout Washout DPB Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze Data Analysis: Amplitude, Frequency, Kinetics Record_Recovery->Analyze End End Analyze->End

Caption: Workflow for investigating DPB's effects on inhibitory currents.

Diagram 3: Logical Relationship of Extracellular Field Potential Experiments

Prepare_Slices Prepare Acute Hippocampal Slices Baseline_Char Baseline Synaptic Characterization Prepare_Slices->Baseline_Char IO_Curve Input-Output Curve Baseline_Char->IO_Curve PPF Paired-Pulse Facilitation Baseline_Char->PPF DPB_Application Apply DPB IO_Curve->DPB_Application PPF->DPB_Application Assess_Basal Assess Effect on Basal Transmission DPB_Application->Assess_Basal LTP_Induction Induce LTP Assess_Basal->LTP_Induction Assess_LTP Assess Effect on LTP LTP_Induction->Assess_LTP Conclusion Determine DPB's Impact on Network Excitability & Plasticity Assess_LTP->Conclusion

Caption: Logical flow for studying DPB's influence on synaptic function.

References

Application Notes and Protocols for Measuring the Anticonvulsant Activity of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the anticonvulsant properties of 5,5-Diphenylbarbituric acid. The protocols for key in vivo assays, including the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test, are outlined to evaluate the compound's efficacy against generalized tonic-clonic and clonic seizures, respectively. Additionally, a protocol for the Rotarod test is included to assess potential neurotoxicity. The underlying mechanism of action for barbiturates, involving the modulation of GABAergic signaling, is also illustrated.

Quantitative Data Summary

The anticonvulsant activity and neurotoxicity of this compound have been evaluated in rodent models. For comparative purposes, data for the well-established barbiturate (B1230296) anticonvulsant, phenobarbital, are also presented.

CompoundTestAnimal ModelED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)Citation
This compound Maximal Electroshock (MES)RatBrain concentrations of 2-6 µg/g associated with 50-70% protection>2,800Not Determined[1]
This compound Pentylenetetrazol (PTZ)RatEffective, but specific ED50 not reported>2,800Not Determined[1]
Phenobarbital Maximal Electroshock (MES)Mouse21.864.72.97
Phenobarbital Pentylenetetrazol (PTZ)Mouse13.564.74.79

Experimental Protocols

Detailed protocols for the primary screening of anticonvulsant activity and assessment of neurotoxicity are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Electroconvulsiometer

  • Corneal electrodes

  • 0.9% Saline solution with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Test compound (this compound)

  • Vehicle (e.g., appropriate solvent for the test compound)

  • Positive control (e.g., Phenobarbital)

  • Male Sprague-Dawley rats or CF-1 mice

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least one week prior to testing. On the day of the experiment, weigh each animal.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). The time of administration should be based on the expected time to peak effect of the compound. For this compound administered by gavage to rats, anticonvulsant activity has been evaluated at various time points post-administration[1].

  • Seizure Induction: At the predetermined time after compound administration, apply a drop of saline/anesthetic solution to the animal's corneas to ensure good electrical contact and minimize discomfort.

  • Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is the endpoint indicating protection.

  • Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation & Weighing admin Administer Compound/Vehicle animal_prep->admin compound_prep Compound & Vehicle Preparation compound_prep->admin wait Wait for Time to Peak Effect admin->wait seizure Induce Seizure (MES) wait->seizure observe Observe for Tonic Hindlimb Extension seizure->observe record Record Protection Status observe->record calculate Calculate % Protection & ED50 record->calculate

Maximal Electroshock (MES) Test Workflow
Pentylenetetrazol (PTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

Materials:

  • Pentylenetetrazol (PTZ) solution

  • Test compound (this compound)

  • Vehicle

  • Positive control (e.g., Phenobarbital)

  • Male Sprague-Dawley rats or CF-1 mice

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimate animals as described for the MES test.

  • Compound Administration: Administer the test compound, vehicle, or positive control at appropriate times before PTZ injection.

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes. The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED50 as described for the MES test.

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation & Weighing admin_compound Administer Compound/Vehicle animal_prep->admin_compound compound_prep Compound & Vehicle Preparation compound_prep->admin_compound wait Wait for Pre-treatment Time admin_compound->wait admin_ptz Administer PTZ wait->admin_ptz observe Observe for Clonic Seizures (30 min) admin_ptz->observe record Record Protection Status observe->record calculate Calculate % Protection & ED50 record->calculate GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Synthesis Vesicle Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Influx->Hyperpolarization Barbiturate This compound Barbiturate->GABA_A_Receptor Allosterically Binds & Potentiates GABA Effect (Prolongs Channel Opening)

References

Application Notes and Protocols for In Vivo Studies with 5,5-Diphenylbarbituric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Diphenylbarbituric acid is a derivative of barbituric acid that has shown potential as an antiepileptic agent.[1] Like other 5,5-disubstituted barbiturates, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which facilitates GABA-mediated inhibition in the central nervous system.[2][3] A notable characteristic of this compound is its anticonvulsant activity, which appears to be accompanied by fewer sedative/hypnotic side effects compared to other barbiturates.[3] Due to its poor water solubility, the sodium salt form is typically prepared for in vivo studies to enhance its bioavailability.[3] These application notes provide a comprehensive guide to the synthesis, purification, and preparation of this compound sodium salt for use in animal research.

Chemical Properties

PropertyValueReference
This compound
Molecular FormulaC₁₆H₁₂N₂O₃[4]
Molecular Weight280.28 g/mol [3]
CAS Number21914-07-8[4]
This compound Sodium Salt
Molecular FormulaC₁₆H₁₁N₂NaO₃[5]
Molecular Weight302.26 g/mol [5]
CAS Number64038-07-9[5]

Experimental Protocols

1. Synthesis of this compound

The established and effective method for synthesizing this compound involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609).[2] Direct cyclocondensation of diphenyl malonate with urea (B33335) is not a viable method due to the rapid cleavage of diphenylmalonate under basic conditions.[2]

Materials:

  • Alloxan monohydrate

  • Benzene

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ether

Procedure:

  • The synthesis is based on the condensation of benzene with alloxan in the presence of concentrated sulfuric acid.[2]

  • The crude product will be a mixture of this compound and a higher-melting acidic byproduct.[2]

  • Purification is achieved by repeated crystallizations from glacial acetic acid, where this compound is less soluble than the byproduct.[2]

  • The final product, this compound, crystallizes as fine white needles with a melting point of 290-292°C.[2]

2. Preparation of this compound Sodium Salt

To improve aqueous solubility for in vivo administration, this compound is converted to its sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve this compound in anhydrous ethanol.

  • Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise while stirring.

  • Continue stirring at room temperature for 1-2 hours to ensure complete salt formation.

  • The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to obtain the this compound sodium salt.

3. Formulation for In Vivo Administration

The sodium salt of this compound can be formulated for various routes of administration, including intravenous (IV) and oral gavage.

For Intravenous (IV) Administration:

  • Prepare a sterile, isotonic saline solution (0.9% NaCl).

  • Dissolve the calculated amount of this compound sodium salt in the sterile saline to achieve the desired final concentration.

  • Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter to remove any particulates before administration.

  • A pharmacokinetic study in male Beagle dogs utilized an intravenous administration of 8 mg/kg of this compound.[6]

For Oral Gavage Administration:

  • For administration by gavage, the sodium salt can be dissolved in sterile water or a suitable vehicle such as a 0.5% carboxymethylcellulose (CMC) solution.

  • In a study on male albino Sprague-Dawley rats, this compound was administered by gavage to evaluate its anticonvulsant activity.[1] Doses up to 2,800 mg/kg were administered without signs of neurotoxicity.[1]

In Vivo Study Data

Pharmacokinetics and Efficacy

ParameterSpeciesDosage and RouteObservationReference
Anticonvulsant ActivityRats (Sprague-Dawley)GavageEffective in the maximum electroshock test and as an antagonist to pentylenetetrazol-induced seizures.[1]
Brain Concentration for EfficacyRats (Sprague-Dawley)GavageBrain concentrations of 2 to 6 µg/g were associated with 50% to 70% protection in the maximum electroshock seizure test.[1]
NeurotoxicityRats (Sprague-Dawley)Up to 2,800 mg/kg (gavage)No signs of neurotoxicity were observed at high doses.[1]
PharmacokineticsDogs (Beagle)8 mg/kg (IV)A method for measuring plasma concentrations was developed with a limit of quantification of 0.25 µg/ml.[6]

Diagrams

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to DPBS 5,5-Diphenylbarbituric Acid Sodium Salt DPBS->GABA_A Positive Allosteric Modulation Cl_channel Chloride Ion Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Increased Cl- Influx

Caption: Mechanism of action of this compound at the GABA-A receptor.

experimental_workflow cluster_synthesis Synthesis and Preparation cluster_formulation In Vivo Formulation cluster_invivo In Vivo Studies Synthesis Synthesis of 5,5-Diphenyl- barbituric Acid Purification Purification by Recrystallization Synthesis->Purification Salt_Formation Conversion to Sodium Salt Purification->Salt_Formation Formulation_IV Formulation for IV Administration Salt_Formation->Formulation_IV Formulation_Oral Formulation for Oral Gavage Salt_Formation->Formulation_Oral Administration Administration to Animal Models Formulation_IV->Administration Formulation_Oral->Administration PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Administration->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment Administration->Toxicity_Assessment

References

Application Notes and Protocols for the Quantitative Analysis of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative determination of 5,5-Diphenylbarbituric acid in various matrices. The methods described are intended for researchers, scientists, and professionals in the field of drug development and analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of this compound, particularly in biological matrices such as plasma. This method offers good sensitivity and specificity.

Application Note:

This protocol is based on the method described by Thacker et al. (1998) for the determination of this compound in plasma.[1] The method utilizes a reversed-phase C18 column for separation with UV detection at 215 nm.[1] It is a specific and sensitive assay with a linear range suitable for pharmacokinetic studies.[1]

Experimental Protocol:

a) Sample Preparation (Plasma):

  • To 1.0 mL of plasma in a centrifuge tube, add a suitable internal standard.

  • Add 100 µL of 1 M HCl to acidify the sample.

  • Add 5.0 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 25 µL aliquot into the HPLC system.[1]

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol.[1] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm.[1]

  • Injection Volume: 25 µL.[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample acidify Acidify with HCl plasma->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject 25 µL injection separate C18 Column Separation inject->separate detect UV Detection (215 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound, offering high selectivity and sensitivity. Due to the polar nature of barbiturates, derivatization is often required to improve their volatility and chromatographic behavior.[2]

Application Note:

This protocol provides a general framework for the GC-MS analysis of this compound in biological samples. The method involves solid-phase extraction (SPE) for sample clean-up, followed by chemical derivatization (methylation) prior to GC-MS analysis.[3] The use of an internal standard is recommended for accurate quantification.

Experimental Protocol:

a) Sample Preparation (Urine):

  • To 2 mL of urine, add a deuterated internal standard (e.g., d5-pentobarbital).[3]

  • Adjust the sample pH to 7 with a buffer.[3]

  • Perform solid-phase extraction using a suitable cartridge (e.g., Bond Elute Certify II).[3]

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte with an appropriate solvent mixture.

  • Evaporate the eluate to dryness.

b) Derivatization (Methylation):

  • To the dried residue, add a methylating agent such as trimethylanilinium hydroxide (B78521) or iodomethane/tetramethylammonium hydroxide in an organic solvent.[2][3]

  • Incubate the mixture at an elevated temperature to ensure complete derivatization. This can also be performed as an "on-column" derivatization in the GC inlet.[2]

c) GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 275°C.[2]

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the derivatized analyte from other components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard for quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine Urine Sample spe Solid-Phase Extraction urine->spe elute Elution spe->elute dry Evaporation elute->dry methylate Methylation dry->methylate inject Inject into GC-MS methylate->inject separate Capillary GC Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the GC-MS analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of this compound. However, it is generally less specific than chromatographic methods and may be prone to interference from other UV-absorbing compounds in the sample matrix. A colorimetric assay has been developed for barbituric acid, but its applicability to 5,5-disubstituted derivatives is limited due to the absence of the reactive C-5 proton.[4][5]

Application Note:

This protocol describes a direct UV spectrophotometric method for the quantification of this compound in a relatively clean sample matrix. For complex matrices, a prior extraction step is necessary to minimize interference. The method relies on measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) of this compound and comparing it to a standard curve.

Experimental Protocol:

a) Sample Preparation:

  • Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering substances.

  • Dilute the sample to a concentration that falls within the linear range of the assay.

b) Spectrophotometric Measurement:

  • Determine the λmax of this compound in the chosen solvent by scanning the UV spectrum.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Logical Relationship Diagram:

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification sample Sample Solution measure_abs Measure Absorbance at λmax sample->measure_abs standards Standard Solutions standards->measure_abs blank Blank Solution blank->measure_abs scan Determine λmax scan->measure_abs calibration Construct Calibration Curve measure_abs->calibration concentration Determine Sample Concentration calibration->concentration

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

Direct Mass Spectrometry (MS)

Direct infusion mass spectrometry can be used for the rapid analysis of this compound, particularly for high-throughput screening purposes. This technique is fast but may be less accurate than methods involving chromatographic separation due to potential matrix effects.

Application Note:

This protocol outlines a general procedure for the quantification of this compound using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6] The instrument would be operated in negative ion mode, and quantification would be based on the abundance of the deprotonated molecule.

Experimental Protocol:

a) Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent system, such as a methanol-water mixture.[6]

  • Add an appropriate internal standard.

  • Dilute the sample to a concentration suitable for direct infusion.

b) Mass Spectrometric Analysis:

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.[6]

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, if a suitable fragmentation pathway is identified. Otherwise, Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ can be used.

  • Quantification: Generate a calibration curve by analyzing standard solutions of known concentrations and plotting the peak area ratio of the analyte to the internal standard against concentration.

Quantitative Data Summary

Analytical MethodAnalyteMatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
HPLC-UV This compoundPlasma0.25 - 100.25< 8.5< 10.5[1]
GC-MS Various BarbituratesUrine50 - 3200 (ng/mL)~20 (ng/mL)~6.0~8.0[3]
UV-Vis Spectrophotometry Barbituric acidAqueous18.75 - 225018.75Not ReportedNot Reported[4][5]

Note: The GC-MS and UV-Vis spectrophotometry data are for related barbiturates and serve as an estimation of the expected performance for this compound. Method validation would be required to establish these parameters specifically for this compound.

References

Experimental Design for Studying the Neurotoxic Effects of Barbiturates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing experiments to investigate the neurotoxic effects of barbiturates. It includes detailed application notes on the underlying mechanisms of barbiturate-induced neurotoxicity, step-by-step protocols for key in vitro and in vivo assays, and structured data presentation for comparative analysis.

Application Notes

Barbiturates, a class of drugs that act as central nervous system depressants, have long been used for their sedative, hypnotic, and anticonvulsant properties.[1] However, their clinical use has declined due to a narrow therapeutic window and the potential for significant neurotoxicity.[1] Understanding the mechanisms of barbiturate-induced neuronal injury is crucial for developing safer therapeutic alternatives and for defining the risks associated with these compounds.

The primary neurotoxic effects of barbiturates are multifaceted, involving the potentiation of excitotoxicity, mitochondrial dysfunction, induction of apoptosis, and generation of oxidative stress.

1. Potentiation of NMDA Receptor-Mediated Excitotoxicity:

While barbiturates are known to enhance the inhibitory effects of GABA at the GABA-A receptor, certain concentrations can paradoxically potentiate excitotoxic neuronal death mediated by the N-methyl-D-aspartate (NMDA) receptor.[2][3] This occurs because barbiturates can inhibit mitochondrial respiration.[4] This inhibition leads to a decrease in cellular ATP levels and depolarization of the mitochondrial membrane.[5] A compromised mitochondrial function impairs the neuron's ability to handle intracellular calcium influx through NMDA receptors, leading to an amplification of calcium dysregulation and subsequent cell death.[3]

2. Mitochondrial Dysfunction:

Barbiturates can directly inhibit Complex I of the mitochondrial electron transport chain.[3] This leads to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting mitochondrial depolarization can trigger the release of pro-apoptotic factors, such as cytochrome c, initiating the intrinsic apoptotic cascade.[2]

3. Induction of Apoptosis:

Barbiturate (B1230296) exposure can induce programmed cell death, or apoptosis, in neurons.[6][7] This can be a consequence of mitochondrial dysfunction and the subsequent activation of caspases. Both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways may be involved. For instance, studies have shown that pentobarbital (B6593769) can inhibit apoptosis induced by serum deprivation in PC12 cells.[6][8]

4. Oxidative Stress:

The inhibition of mitochondrial respiration by barbiturates can lead to an overproduction of ROS, resulting in oxidative stress.[9] This state of cellular imbalance can cause damage to lipids, proteins, and DNA, contributing to neuronal dysfunction and death. Some barbiturates, however, have been shown to have antioxidant properties under certain conditions, highlighting the complexity of their effects.[10][11]

Data Presentation

The following tables summarize quantitative data on the neurotoxic effects of various barbiturates from published studies.

Table 1: Effect of Barbiturates on NMDA-Induced Neuronal Death in Rat Cortical Cultures

BarbiturateConcentration (µM)NMDA Concentration (µM)% Increase in Neuronal Death (compared to NMDA alone)
Secobarbital100200Potentiated
Secobarbital300200Potentiated
Amobarbital100-300Not specifiedPotentiated
Thiamylal30Not specifiedPotentiated

Source: Data compiled from studies on rat cortical cultures.[2][5]

Table 2: Effect of Pentobarbital on Serum Deprivation-Induced Apoptosis in PC12 Cells

Pentobarbital Concentration (µg/mL)% of Apoptotic Cells
094.9 ± 6.3
5061.8 ± 21.3

Source: Data represents the percentage of apoptotic cells four days after induction of apoptosis.[6][8]

Table 3: Differential Effects of Barbiturates on LDH Release in Human NT2-N Neurons after Oxygen-Glucose Deprivation

BarbiturateConcentration (µM)Effect on LDH Release
Phenobarbital10-400Increased
Pentobarbital10-50Increased
Pentobarbital400Protected
Thiopental50-600Protected
Methohexital50-400Protected

Source: Data reflects the neuroprotective or neurotoxic effects of barbiturates following combined oxygen and glucose deprivation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neurotoxic effects of barbiturates.

In Vitro Assays

1. Primary Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, providing a relevant in vitro model system.[12][13][14][15][16]

  • Materials:

    • Timed-pregnant Sprague-Dawley rat (E18)

    • Hibernate-E medium

    • Neurobasal Plus Medium supplemented with B-27 Plus

    • Papain

    • Poly-D-lysine

    • Laminin (B1169045)

    • Sterile dissection tools

  • Procedure:

    • Coat culture plates with poly-D-lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Then, coat with laminin (10 µg/mL) for at least 2 hours at 37°C.

    • Euthanize the pregnant rat according to approved animal protocols and harvest the embryos.

    • Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

    • Mince the cortical tissue and digest with papain (20 units/mL) at 37°C for 30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal Plus medium with B-27 supplement.

    • Plate the neurons onto the coated culture plates at a desired density.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a partial media change every 3-4 days.

2. Cell Viability Assay (LDH Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.[1][6][17][18]

  • Materials:

    • LDH assay kit (e.g., from Sigma-Aldrich, Promega)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Plate neurons in a 96-well plate and treat with various concentrations of barbiturates for the desired duration. Include positive (e.g., Triton X-100) and negative (vehicle) controls.

    • After treatment, carefully collect a sample of the culture medium from each well.

    • Transfer the medium samples to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

3. Mitochondrial Membrane Potential Assay (Rhodamine 123)

This assay uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm). A decrease in fluorescence indicates mitochondrial depolarization.[5][19]

  • Materials:

    • Rhodamine 123

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture neurons on glass coverslips or in a clear-bottom 96-well plate.

    • Treat cells with barbiturates as required.

    • Load the cells with Rhodamine 123 (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells with pre-warmed buffer to remove excess dye.

    • Acquire fluorescent images using a microscope with appropriate filters (excitation ~488 nm, emission ~530 nm) or measure fluorescence intensity with a plate reader.

    • A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.

4. Intracellular Calcium Imaging (Fura-2 AM)

This method uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i).[2][3][20][21]

  • Materials:

    • Fura-2 AM

    • Pluronic F-127

    • Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)

  • Procedure:

    • Culture neurons on glass coverslips.

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) with Pluronic F-127 (0.02%) in a suitable buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.

    • Wash the cells to allow for de-esterification of the dye.

    • Mount the coverslip on the stage of the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

5. Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[22][23][24][25][26]

  • Materials:

    • TUNEL assay kit (e.g., from Roche, Promega)

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Fluorescence microscope

  • Procedure:

    • Culture neurons on coverslips and treat with barbiturates.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 for 20 minutes.

    • Perform the TUNEL reaction according to the manufacturer's protocol, which involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope.

    • Apoptotic cells will show bright nuclear fluorescence.

6. Oxidative Stress Assay (TBARS Assay)

This assay measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation and indicators of oxidative stress.[27][28][29][30][31]

  • Materials:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Malondialdehyde (MDA) standard

    • Spectrophotometer or fluorescence plate reader

  • Procedure:

    • Homogenize brain tissue or lyse cultured neurons after barbiturate treatment.

    • Precipitate proteins in the sample with TCA.

    • Centrifuge to collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance at 532 nm or fluorescence at excitation/emission of 530/550 nm.

    • Quantify the amount of TBARS using a standard curve generated with MDA.

In Vivo Assays

1. Animal Model and Drug Administration

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration: Barbiturates can be administered intraperitoneally (i.p.) or via other appropriate routes depending on the experimental design. Doses should be selected based on literature and preliminary dose-response studies.

2. Open Field Test

This test assesses general locomotor activity and anxiety-like behavior.[9][32][33][34][35]

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Neurotoxicity may be indicated by hypoactivity (decreased distance traveled) or anxiogenic effects (reduced time in the center).

3. Rotarod Test

This test evaluates motor coordination and balance.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod at a low, constant speed for a few days prior to testing.

    • On the test day, place the animal on the rotating rod.

    • Gradually increase the speed of rotation.

    • Record the latency to fall from the rod.

    • A shorter latency to fall in the barbiturate-treated group compared to the control group indicates impaired motor coordination.

4. Morris Water Maze

This test is a widely used assay for spatial learning and memory.[36][37][38][39][40]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

    • Record the escape latency (time to find the platform) and path length using a video tracking system. A decrease in escape latency over days indicates learning.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time.

    • Measure the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates spatial memory.

    • Barbiturate-induced neurotoxicity may impair both the acquisition of the task and the retention of the platform location.

Mandatory Visualizations

G Signaling Pathway of Barbiturate-Induced Neurotoxicity Barbiturates Barbiturates Mitochondria Mitochondria Barbiturates->Mitochondria Inhibits Complex_I Complex I (Electron Transport Chain) Barbiturates->Complex_I Inhibits NMDA_Receptor NMDA Receptor Barbiturates->NMDA_Receptor Potentiates Excitotoxicity Mito_Depolarization Mitochondrial Depolarization Mitochondria->Mito_Depolarization ATP_Production ATP Production Complex_I->ATP_Production Reduces ROS_Production ROS Production Complex_I->ROS_Production Increases Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death Contributes to Ca_Dysregulation Ca2+ Dysregulation Mito_Depolarization->Ca_Dysregulation Amplifies Apoptosis Apoptosis Mito_Depolarization->Apoptosis Triggers Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Ca_Influx->Ca_Dysregulation Ca_Dysregulation->Neuronal_Death Leads to Apoptosis->Neuronal_Death Leads to G Experimental Workflow for In Vitro Neurotoxicity Assessment cluster_0 Cell Culture cluster_1 Endpoint Assays cluster_2 Data Analysis Culture Primary Neuronal Culture Treatment Barbiturate Treatment Culture->Treatment Viability Cell Viability (LDH Assay) Treatment->Viability Mitochondria Mitochondrial Function (Rhodamine 123) Treatment->Mitochondria Calcium Intracellular Calcium (Fura-2 AM) Treatment->Calcium Apoptosis Apoptosis (TUNEL Assay) Treatment->Apoptosis Oxidative_Stress Oxidative Stress (TBARS Assay) Treatment->Oxidative_Stress Analysis Data Quantification and Statistical Analysis Viability->Analysis Mitochondria->Analysis Calcium->Analysis Apoptosis->Analysis Oxidative_Stress->Analysis G Experimental Workflow for In Vivo Neurotoxicity Assessment cluster_0 Animal Model cluster_1 Behavioral Testing cluster_2 Post-mortem Analysis cluster_3 Data Analysis Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Barbiturate Administration Animal_Model->Drug_Admin Open_Field Open Field Test (Locomotion, Anxiety) Drug_Admin->Open_Field Rotarod Rotarod Test (Motor Coordination) Drug_Admin->Rotarod MWM Morris Water Maze (Learning & Memory) Drug_Admin->MWM Histology Histopathology Open_Field->Histology Biochemistry Biochemical Assays (e.g., TBARS) Open_Field->Biochemistry Rotarod->Histology Rotarod->Biochemistry MWM->Histology MWM->Biochemistry Analysis Statistical Analysis of Behavioral and Biochemical Data Histology->Analysis Biochemistry->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,5-Diphenylbarbituric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound using the standard condensation of diethyl diphenylmalonate and urea?

A1: No, this standard method is not suitable for the synthesis of this compound. The use of basic conditions, typically required for this condensation, leads to the rapid cleavage of the diphenylmalonate ester.[1][2] The established and more effective method is the Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609) in the presence of a strong acid catalyst like concentrated sulfuric acid.[1][2]

Q2: What is the key intermediate I need for the synthesis, and how can I prepare it?

A2: The key intermediate for the synthesis of this compound is alloxan, typically used as alloxan monohydrate. You can synthesize alloxan monohydrate through the oxidation of barbituric acid with chromium trioxide in a mixture of glacial acetic acid and water.[1]

Q3: My final product has a wide melting point range and appears impure. What is the likely cause?

A3: A common issue in the synthesis of this compound via the alloxan and benzene route is the formation of a higher-melting acidic byproduct.[1][2] This byproduct is more soluble in glacial acetic acid than the desired this compound.[1][2] Inadequate purification will result in a product contaminated with this byproduct, leading to a broad and inaccurate melting point.

Q4: How can I effectively purify the crude this compound?

A4: The most effective method for purifying crude this compound is repeated crystallization from glacial acetic acid.[1][2] Since the desired product is less soluble in this solvent than the primary byproduct, this process selectively removes the impurity. The pure compound should appear as fine white needles with a sharp melting point around 290-292°C.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Use of an inappropriate synthetic route (e.g., diphenylmalonate and urea).Switch to the established Friedel-Crafts condensation of alloxan with benzene in concentrated sulfuric acid.[1][2]
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature control during the condensation of alloxan and benzene.
Loss of product during workup or purification.Carefully handle the product during filtration and washing steps. Minimize the amount of solvent used for washing to prevent excessive dissolution of the product.
Product is off-white or colored Presence of residual starting materials or byproducts.Perform repeated crystallizations from glacial acetic acid until the product is fine white needles.[1][2]
Decomposition of the product at high temperatures.Avoid excessive heating during drying. Dry the purified product under vacuum at a moderate temperature.
Difficulty in isolating the product Product is too soluble in the crystallization solvent.Ensure the crystallization solvent (glacial acetic acid) is cooled sufficiently to induce precipitation. If necessary, concentrate the solution carefully before cooling.
Formation of a very fine precipitate that is difficult to filter.Allow the crystallization to proceed slowly without agitation to encourage the formation of larger crystals. Use a suitable filter medium for fine particles.

Experimental Protocols

Synthesis of Alloxan Monohydrate

This protocol describes the oxidation of barbituric acid to alloxan monohydrate, a key intermediate.

Materials:

  • Barbituric Acid

  • Chromium Trioxide

  • Glacial Acetic Acid

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and thermometer, dissolve chromium trioxide in a mixture of glacial acetic acid and water.

  • Gradually add barbituric acid to the stirred solution while maintaining the temperature.

  • After the addition is complete, continue stirring for the specified time to ensure complete reaction.

  • Cool the reaction mixture to induce crystallization of alloxan monohydrate.

  • Collect the crystals by filtration, wash with cold glacial acetic acid, and then with ether to facilitate drying.[1]

Reactant Molecular Weight ( g/mol ) Molar Ratio Typical Quantity
Barbituric Acid128.091.0128 g
Chromium Trioxide99.991.53156 g
Glacial Acetic Acid60.05-850 g
Water18.02-100 mL
Product Yield
Alloxan Monohydrate160.08-120-125 g (75-78%)[1]
Synthesis of this compound

This protocol outlines the condensation of alloxan with benzene.

Materials:

  • Alloxan Monohydrate

  • Benzene

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid (for purification)

Equipment:

  • Reaction flask

  • Stirrer

  • Apparatus for cooling (ice bath)

Procedure:

  • In a suitable reaction flask, carefully add alloxan monohydrate to a mixture of benzene and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Stir the mixture vigorously for several hours.

  • After the reaction is complete, pour the mixture over ice to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by repeated crystallization from glacial acetic acid.[1][2]

Reactant Molecular Weight ( g/mol ) Notes
Alloxan Monohydrate160.08Key intermediate.
Benzene78.11Reactant and solvent.
Concentrated Sulfuric Acid98.08Catalyst and dehydrating agent.
Product Expected Outcome
This compound280.28Fine white needles, M.P. 290-292°C.[1][2]

Visual Guides

SynthesisWorkflow Synthesis Workflow for this compound cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification BarbituricAcid Barbituric Acid Alloxan Alloxan Monohydrate BarbituricAcid->Alloxan Oxidation CrO3 Chromium Trioxide + Acetic Acid/Water CrO3->Alloxan CrudeProduct Crude this compound (with byproduct) Alloxan->CrudeProduct Friedel-Crafts Condensation Benzene Benzene Benzene->CrudeProduct H2SO4 Conc. Sulfuric Acid H2SO4->CrudeProduct PureProduct Pure this compound CrudeProduct->PureProduct Repeated Crystallization GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->PureProduct

Caption: Synthesis workflow from starting materials to the pure final product.

TroubleshootingTree Troubleshooting Common Synthesis Issues Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (Off-color, wide M.P.) Start->ImpureProduct WrongRoute Using Diphenylmalonate and Urea? LowYield->WrongRoute Byproduct Likely Cause: Acidic Byproduct ImpureProduct->Byproduct SwitchRoute Solution: Use Alloxan and Benzene method. WrongRoute->SwitchRoute Yes CheckConditions Reaction Conditions (Time, Temp) Correct? WrongRoute->CheckConditions No OptimizeConditions Solution: Ensure adequate reaction time and temperature. CheckConditions->OptimizeConditions No Purification Solution: Repeated Crystallization from Glacial Acetic Acid. Byproduct->Purification

Caption: A decision tree for troubleshooting common synthesis problems.

References

Troubleshooting low solubility of 5,5-Diphenylbarbituric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of 5,5-Diphenylbarbituric acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic compound with inherently low aqueous solubility. Its solubility is significantly influenced by the pH of the solution. As a member of the barbiturate (B1230296) class of compounds, its solubility is expected to be poor in neutral and acidic aqueous media, with an increase in solubility observed in alkaline conditions due to the formation of a more soluble salt.

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing effective solubilization strategies.

PropertyValueReference
Molecular FormulaC₁₆H₁₂N₂O₃[1][2][3]
Molecular Weight280.28 g/mol [1][3]
XLogP32.2[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]
Melting Point298-299 °C[2]

Q3: Why is the solubility of this compound pH-dependent?

A3: The solubility of this compound, like other barbiturates, is pH-dependent due to its weakly acidic nature.[4][5] The molecule contains ionizable protons on the nitrogen atoms of the barbiturate ring. In aqueous solutions, an equilibrium exists between the un-ionized (less soluble) form and the ionized (more soluble) salt form. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the compound, a greater proportion of the acid will be in its ionized, more soluble conjugate base form.

Q4: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications. Common methods include pH adjustment, the use of co-solvents, micronization (particle size reduction), and complexation with agents like cyclodextrins.

Troubleshooting Low Solubility

This guide provides a systematic approach to troubleshooting and overcoming the low aqueous solubility of this compound.

Problem: this compound is not dissolving in my aqueous buffer.

Below is a workflow to guide you through the troubleshooting process.

Troubleshooting_Workflow start Start: Low Solubility of This compound check_ph Is the aqueous solution's pH > 8? start->check_ph adjust_ph Adjust pH to > 8 using a suitable base (e.g., NaOH, KOH) check_ph->adjust_ph No cosolvent Try Co-solvent Addition check_ph->cosolvent Yes ph_successful Solubility Improved? adjust_ph->ph_successful ph_successful->cosolvent No end_success End: Solubility Issue Resolved ph_successful->end_success Yes cosolvent_successful Solubility Improved? cosolvent->cosolvent_successful micronization Consider Particle Size Reduction (Micronization) cosolvent_successful->micronization No cosolvent_successful->end_success Yes micronization_successful Solubility Improved? micronization->micronization_successful complexation Attempt Cyclodextrin Complexation micronization_successful->complexation No micronization_successful->end_success Yes complexation_successful Solubility Improved? complexation->complexation_successful complexation_successful->end_success Yes end_fail Consider alternative formulation strategies or structural modification complexation_successful->end_fail No

Caption: A flowchart for troubleshooting the low solubility of this compound.

Experimental Protocols

Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by adjusting the pH of the aqueous solution.

Principle: For weakly acidic compounds like barbiturates, increasing the pH of the solution above their pKa will convert the un-ionized form to a more soluble ionized salt.

Materials:

  • This compound

  • Purified water

  • A selection of buffers (e.g., phosphate, borate) with different pH values

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Stir plate and stir bars

  • Volumetric flasks

Procedure:

  • Prepare a series of aqueous buffer solutions with pH values ranging from 7.0 to 10.0.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate flasks.

  • Stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. It is recommended to filter the sample through a 0.22 µm syringe filter.

  • Dilute the filtered samples with an appropriate solvent to a concentration suitable for analysis.

  • Quantify the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Enhancement using Co-solvents

This protocol outlines the use of water-miscible organic solvents to increase the solubility of this compound.

Principle: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system.

Materials:

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in separate flasks.

  • Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate appropriately for analysis.

  • Determine the concentration of dissolved this compound using an appropriate analytical method (e.g., HPLC-UV).

Solubility Determination by Shake-Flask Method

This protocol provides a standard method for determining the equilibrium solubility of this compound.

Principle: The shake-flask method involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

  • This compound

  • Chosen aqueous solvent (e.g., water, buffer)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.

  • After the incubation period, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Data Presentation

Table 1: Solubility of Structurally Related Barbiturates in Water

Disclaimer: The following data is for structurally related barbiturates and is provided as an estimate of the potential solubility of this compound. Experimental determination for the specific compound is recommended.

CompoundWater Solubility (g/L at 20-25 °C)Reference
Barbital7.46[6]
5,5-di-n-propylbarbituric acid0.6[7]

Table 2: Effect of pH on the Solubility of Phenobarbital (B1680315) (A Structurally Related Barbiturate)

Disclaimer: This data for phenobarbital illustrates the general principle of pH-dependent solubility for barbiturates.

pHRelative Solubility Increase
< pKaBaseline
> pKaMarked Increase

(Note: Specific quantitative data for phenobarbital at various pH values is extensive and can be found in the referenced literature. The trend shows a significant increase in solubility as the pH moves into the alkaline range.)[8]

Visualizations

Solubility_Enhancement_Strategies cluster_approaches Solubilization Approaches compound Low Solubility This compound ph_adjust pH Adjustment (Increase pH > pKa) cosolvency Co-solvency (e.g., Ethanol, PEG) micronization Particle Size Reduction (Micronization) complexation Complexation (e.g., Cyclodextrins) ph_mech Formation of Soluble Salt ph_adjust->ph_mech leads to cosol_mech Reduces Solvent Polarity cosolvency->cosol_mech leads to micro_mech Increases Surface Area for Dissolution micronization->micro_mech leads to complex_mech Encapsulation of Drug Molecule complexation->complex_mech leads to mechanism Mechanism of Action

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

Optimizing reaction conditions for the synthesis of 5-arylidene barbituric acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-arylidene barbituric acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-arylidene barbituric acids via the Knoevenagel condensation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystEnsure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, consider activation procedures if applicable.
Inappropriate solventThe choice of solvent can significantly impact reaction rate and yield. Water, ethanol (B145695), or solvent-free conditions are commonly employed.[1][2] Consider screening different solvents to find the optimal one for your specific substrates.[3]
Unsuitable reaction temperatureWhile many protocols operate at room temperature, some reactions may require heating to proceed at a reasonable rate.[4][5] Conversely, excessive heat can lead to side reactions. Monitor the reaction by TLC to determine the optimal temperature.
Poor quality of starting materialsVerify the purity of the barbituric acid and the aromatic aldehyde using appropriate analytical techniques (e.g., NMR, melting point). Impurities can inhibit the reaction or lead to unwanted byproducts.
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC).[4][6] Some reactions may require longer times to reach completion, especially under mild conditions.[2]
Formation of Side Products (e.g., bis-addition, self-condensation) Inappropriate stoichiometry of reactantsUse a 1:1 molar ratio of barbituric acid to the aromatic aldehyde to minimize the formation of di-substituted products.[6]
Highly reactive aldehydeFor very reactive aldehydes, consider milder reaction conditions (e.g., lower temperature, less active catalyst) to control the reaction selectivity.
Prolonged reaction time at high temperaturesOver-refluxing or extended reaction times can sometimes lead to the formation of byproducts. Optimize the reaction time by monitoring with TLC.
Difficult Product Isolation/Purification Product is soluble in the reaction solventIf the product does not precipitate upon cooling, remove the solvent under reduced pressure.[4]
Presence of unreacted starting materials or catalystWash the crude product with a suitable solvent to remove unreacted starting materials. For example, washing with water can remove water-soluble catalysts and unreacted barbituric acid.[6]
Oily or tar-like productThis may indicate the presence of impurities or side products. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.
Inconsistent Results/Poor Reproducibility Variations in catalyst activityThe activity of some catalysts, particularly homemade or nanoparticle-based ones, can vary between batches. Ensure consistent catalyst preparation and characterization.
Influence of atmospheric moistureSome catalysts and reactants may be sensitive to moisture. While many procedures are performed under ambient conditions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if reproducibility is an issue.
Inefficient mixing in heterogeneous reactionsFor solid-state or nanoparticle-catalyzed reactions, ensure efficient mixing to maximize contact between reactants and the catalyst surface.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-arylidene barbituric acids?

A1: The synthesis proceeds via a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of the active methylene (B1212753) group of barbituric acid to the carbonyl group of an aromatic aldehyde, followed by a dehydration step to form the C=C double bond.[9][10]

Q2: What are the most common catalysts used for this reaction?

A2: A wide variety of catalysts can be used, ranging from simple bases like sodium acetate (B1210297) to Lewis acids such as zinc chloride (ZnCl₂).[6] Green chemistry approaches have introduced catalysts like aminosulfonic acid, various nanoparticles (e.g., CuO, Fe₂O₃), and ionic liquids.[5][6][7][11] The choice of catalyst can influence reaction time, yield, and the need for purification.

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free or "green" chemistry methods are well-documented for this synthesis.[6][7] Grinding the reactants together, sometimes with a solid catalyst, at room temperature or with microwave or infrared irradiation can lead to high yields of the desired product.[6][11] These methods are often faster, more environmentally friendly, and can simplify product isolation.[6]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is a typical work-up and purification procedure?

A5: A common work-up procedure involves cooling the reaction mixture and collecting the precipitated product by filtration. The solid product is then often washed with water or another suitable solvent to remove any remaining catalyst and unreacted starting materials.[4][6] If further purification is needed, recrystallization from a solvent like ethanol or ethyl acetate is frequently employed.[4]

Experimental Protocols

General Procedure using Sodium Acetate under Solvent-Free Conditions

A mixture of the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.[6] The mixture is then ground together at room temperature. The progress of the reaction is monitored by TLC using a hexane (B92381) and ethyl acetate solvent system.[6] Upon completion, the solid product is washed with distilled water, filtered, and then recrystallized from a suitable solvent to yield the pure 5-arylidene barbituric acid.[6]

General Procedure using a Heterogeneous Catalyst (CuO Nanoparticles)

In a round-bottom flask, the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and CuO nanoparticles (100 mg) are combined.[7] If the aldehyde is a solid, a small amount of ethanol can be added to wet the solids. The mixture is then stirred at high speed at room temperature. The reaction is monitored by TLC (ethyl acetate:n-hexane 7:3).[7] After the reaction is complete, the solid product is dissolved in ethyl acetate and the catalyst is removed by filtration or centrifugation. The solvent is then removed under reduced pressure, and the pure product is obtained by recrystallization.[7]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and reaction conditions on the yield of 5-arylidene barbituric acids, based on data from various studies.

Table 1: Comparison of Different Catalysts in the Synthesis of 5-(4-chlorobenzylidene)barbituric acid

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium AcetateNone (Grinding)Room Temp.15 min94[6]
CuO NanoparticlesNoneRoom Temp.20 min96[7]
ZnCl₂None (Grinding)Room Temp.20 min92[11]
Aminosulfonic AcidNone (Grinding)Room Temp.5 min98[11]
ZrO₂/SO₄²⁻None (Grinding)Room Temp.10 min95[12]
NoneNoneRoom Temp.-25[7]

Table 2: Synthesis of Various 5-Arylidene Barbituric Acids using Sodium Acetate (Grinding Method)

Aromatic AldehydeTime (min)Yield (%)Reference
Benzaldehyde1090[6]
4-Chlorobenzaldehyde1594[6]
4-Methoxybenzaldehyde1095[6]
4-Nitrobenzaldehyde2092[6]
4-(Dimethylamino)benzaldehyde1596[6]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis aldehyde Aromatic Aldehyde mixing Mixing/Grinding aldehyde->mixing barbituric_acid Barbituric Acid barbituric_acid->mixing catalyst Catalyst catalyst->mixing reaction_cond Reaction Conditions (Temp, Time) mixing->reaction_cond monitoring Monitoring (TLC) reaction_cond->monitoring filtration Filtration/Extraction monitoring->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product Pure 5-Arylidene Barbituric Acid recrystallization->product analysis Characterization (NMR, IR, MP) product->analysis

Caption: Experimental workflow for the synthesis of 5-arylidene barbituric acids.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration BA Barbituric Acid (Active Methylene) Enolate Enolate Intermediate BA->Enolate + Base Base Base (Catalyst) Enolate->BA - Base Aldehyde Aromatic Aldehyde Adduct Aldol Adduct Enolate->Adduct Aldehyde->Adduct Product 5-Arylidene Barbituric Acid Adduct->Product - H₂O Water H₂O

References

Overcoming side reactions in the bromination of 5-phenylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 5-phenylbarbituric acid. Our aim is to help you overcome common side reactions and optimize your synthesis of 5-bromo-5-phenylbarbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of brominating 5-phenylbarbituric acid?

A1: The primary goal is to introduce a single bromine atom at the C-5 position of the barbituric acid ring, yielding 5-bromo-5-phenylbarbituric acid. This product is a key intermediate for the synthesis of various derivatives with potential pharmacological activities, as the bromine atom can be subsequently displaced by a range of nucleophiles to introduce diverse functional groups.

Q2: What are the most common side reactions I should be aware of during the bromination of 5-phenylbarbituric acid?

A2: The most common potential side reactions include:

  • Over-bromination: Formation of 5,5-dibromo-5-phenylbarbituric acid.

  • Hydrolytic Degradation: Opening of the barbituric acid ring, especially under basic reaction conditions.

  • Solvent Adduct Formation: Incorporation of the solvent molecule into the product, for instance, the formation of 5-methoxy-5-phenylbarbituric acid when using methanol (B129727) as a solvent.[1]

  • Reversion to Starting Material: The product, 5-bromo-5-phenylbarbituric acid, can sometimes revert to 5-phenylbarbituric acid.[2]

Q3: Why is my reaction yield of 5-bromo-5-phenylbarbituric acid consistently low?

A3: Low yields can be attributed to several factors, including the occurrence of the side reactions mentioned above. Other contributing factors could be incomplete reaction, degradation of the product during workup or purification, or suboptimal reaction conditions such as temperature, reaction time, or choice of brominating agent.

Q4: How can I monitor the progress of my reaction and identify the products and byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress and analyzing the product mixture. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can effectively separate the starting material, the desired product, and potential byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bromination of 5-phenylbarbituric acid and provides actionable solutions.

Problem Potential Cause Recommended Solution
Significant amount of a second, less polar product observed by TLC/HPLC. Over-bromination: Formation of 5,5-dibromo-5-phenylbarbituric acid.- Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent (e.g., Br₂, NBS).- Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.- Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.
Formation of water-soluble impurities and a drop in pH of the reaction mixture (if unbuffered). Hydrolytic Degradation: The barbiturate (B1230296) ring is susceptible to cleavage, especially in the presence of strong bases or acids.- Anhydrous Conditions: If using a non-aqueous system (e.g., bromine in acetic acid), ensure all reagents and glassware are dry.- Buffered System: When using aqueous base, consider using a milder base or a buffered system to maintain a stable pH.- Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Mass spectrometry analysis shows a peak corresponding to the addition of the solvent molecule. Solvent Participation: Nucleophilic solvents like methanol can react with the brominated intermediate.- Use an Inert Solvent: Switch to a non-nucleophilic solvent such as acetic acid, chloroform, or carbon tetrachloride.- Temperature Control: Lowering the reaction temperature can disfavor the solvent addition pathway.
Starting material is regenerated after initial product formation. Product Instability: 5-bromo-5-phenylbarbituric acid can be unstable under certain conditions and may revert to the starting material.- Control Workup Conditions: Avoid prolonged exposure to nucleophilic or basic conditions during workup.- Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.
The reaction is sluggish or does not go to completion. Insufficient Activation/Poor Reagent Quality: The brominating agent may not be reactive enough, or the quality of reagents may be poor.- Choice of Brominating Agent: For less reactive systems, a more powerful brominating agent like dibromoisocyanuric acid (DBI) could be considered.[3] N-Bromosuccinimide (NBS) is a common and effective alternative to liquid bromine.- Catalyst: For some brominations of active methylene (B1212753) compounds, a catalytic amount of acid (e.g., HBr) or a radical initiator (for NBS bromination) may be necessary.- Reagent Quality: Ensure that the brominating agent is fresh and has been stored correctly.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Active Methylene Compounds

Brominating AgentSolventTemperature (°C)Key AdvantagesPotential Drawbacks
Bromine (Br₂)Acetic AcidRoom Temp.Readily available, inexpensive.Highly corrosive and toxic, can lead to over-bromination.
N-Bromosuccinimide (NBS)CCl₄ or CH₃CNRefluxEasier to handle than Br₂, good for allylic and benzylic bromination.Requires a radical initiator, can still lead to over-bromination.
Bromine WaterAqueous NaOH0 - Room Temp.Simple procedure for water-soluble substrates.Risk of hydrolytic degradation of the barbiturate ring.
Dibromoisocyanuric Acid (DBI)Sulfuric Acid20Highly effective, can brominate deactivated rings.Requires strongly acidic conditions, which may not be suitable for all substrates.
KBr/H₂O₂Aqueous HClRoom Temp."Green" chemistry approach, avoids handling Br₂.May require careful pH control and optimization.

Experimental Protocols

Protocol 1: Bromination of 5-Phenylbarbituric Acid using Bromine in Aqueous NaOH
  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 20.4 g (0.10 mole) of 5-phenylbarbituric acid in 170 ml of 0.6 N aqueous NaOH solution. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare saturated bromine water by adding liquid bromine to distilled water until a persistent orange color is observed. Add the saturated bromine water dropwise to the cooled 5-phenylbarbituric acid solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Continue the addition until a faint yellow color persists in the reaction mixture.

  • Precipitation: Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake with two portions of cold distilled water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: HPLC Analysis of the Reaction Mixture
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by adding it to a vial containing a solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine. Dilute the quenched sample with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the prepared sample onto the HPLC system. Identify the peaks for 5-phenylbarbituric acid, 5-bromo-5-phenylbarbituric acid, and any byproducts by comparing their retention times with those of known standards (if available) or by collecting fractions and analyzing them by mass spectrometry.

Visualizations

Reaction_Pathway 5-Phenylbarbituric Acid 5-Phenylbarbituric Acid 5-Bromo-5-phenylbarbituric Acid 5-Bromo-5-phenylbarbituric Acid 5-Phenylbarbituric Acid->5-Bromo-5-phenylbarbituric Acid + Br₂

Caption: Main reaction pathway for the bromination of 5-phenylbarbituric acid.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 5-PBA 5-Phenylbarbituric Acid 5-Br-5-PBA 5-Bromo-5-phenylbarbituric Acid 5-PBA->5-Br-5-PBA + Br₂ Hydrolysis Ring-Opened Products 5-PBA->Hydrolysis H₂O / OH⁻ Over-bromination 5,5-Dibromo-5-phenylbarbituric Acid 5-Br-5-PBA->Over-bromination + Br₂ (excess) 5-Br-5-PBA->Hydrolysis H₂O / OH⁻ Solvent_Adduct Solvent Adduct (e.g., 5-Methoxy derivative) 5-Br-5-PBA->Solvent_Adduct + Solvent (e.g., MeOH) Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze reaction mixture by HPLC/TLC Start->Analyze Identify Identify major byproduct(s) Analyze->Identify OverBrom Over-bromination (Di-bromo product) Identify->OverBrom High MW, less polar Hydrolysis Hydrolysis (Polar impurities) Identify->Hydrolysis Low MW, very polar Solvent Solvent Adduct Identify->Solvent Mass = Product + Solvent - HBr Action_OverBrom Reduce Br₂ stoichiometry Lower temperature Slow addition OverBrom->Action_OverBrom Action_Hydrolysis Use anhydrous conditions Buffer the reaction Minimize reaction time Hydrolysis->Action_Hydrolysis Action_Solvent Change to inert solvent Solvent->Action_Solvent Optimize Re-run reaction with optimized conditions Action_OverBrom->Optimize Action_Hydrolysis->Optimize Action_Solvent->Optimize

References

Technical Support Center: Synthesis and Separation of 5,5-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and separation of 5,5-Diphenylbarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The established and most effective method for the synthesis of this compound is a Friedel-Crafts-type condensation reaction between alloxan (B1665706) and benzene (B151609) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] It is important to note that a direct cyclocondensation of diphenylmalonate with urea (B33335) is not a viable method for preparing this compound due to the rapid cleavage of diphenylmalonate under the basic conditions typically used for this type of reaction.[1]

Q2: I obtained a crude product with a higher melting point than expected for this compound. What is this impurity?

A2: The crude product of the Friedel-Crafts reaction between alloxan and benzene is often a mixture containing this compound and a higher-melting acidic byproduct.[1] While the exact structure of this byproduct is not definitively identified in readily available literature, it is likely a result of side reactions common to Friedel-Crafts chemistry, such as poly-alkylation or rearrangement products.

Q3: How can I effectively separate this compound from the high-melting byproduct?

A3: The most effective method for purifying this compound and removing the higher-melting acidic byproduct is through repeated crystallizations from glacial acetic acid.[1] This purification technique leverages the lower solubility of this compound in glacial acetic acid compared to the byproduct.

Q4: My yield of this compound is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient duration and at the optimal temperature.

  • Suboptimal catalyst concentration: The amount and concentration of sulfuric acid are critical for the reaction to proceed efficiently.

  • Loss during workup and purification: Significant product loss can occur during filtration and multiple recrystallization steps. Careful handling and optimization of the recrystallization solvent volume are crucial.

  • Side reactions: The formation of byproducts inherently reduces the yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and separation of this compound.

Problem Possible Cause Troubleshooting Steps
Difficulty isolating the crude product The product may be too soluble in the reaction mixture or the chosen workup solvent.1. Ensure the reaction mixture is sufficiently cooled to promote precipitation. 2. If an aqueous workup is used, adjust the pH to minimize the solubility of the acidic product. 3. Consider using a different solvent for extraction or precipitation based on solubility data.
"Oiling out" during recrystallization The crude product is melting in the hot solvent instead of dissolving, often due to a high concentration of impurities.1. Add a small amount of additional hot solvent to fully dissolve the oil. 2. Cool the solution slowly to encourage crystal formation rather than precipitation of the oil. 3. If the problem persists, consider a different recrystallization solvent or a solvent mixture.
Low purity after a single recrystallization A single recrystallization may not be sufficient to remove all of the higher-melting byproduct, especially if it is present in a large quantity.Perform multiple recrystallizations from glacial acetic acid until a constant melting point is achieved for the this compound.[1]
Product is off-color (e.g., yellow or brown) The presence of colored impurities from the reaction or degradation of starting materials.1. Wash the crude product thoroughly with a suitable solvent to remove colored impurities. 2. Consider treating the recrystallization solution with activated charcoal to adsorb colored impurities before hot filtration.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₆H₁₂N₂O₃280.28290-292[1]
AlloxanC₄H₂N₂O₄142.07~255 (decomposes)
BenzeneC₆H₆78.115.5

Table 2: Solubility Data

CompoundSolventSolubility
This compoundGlacial Acetic AcidLess soluble than the byproduct[1]
AlloxanWaterFreely soluble
AlloxanGlacial Acetic AcidSoluble
BenzeneGlacial Acetic AcidMiscible

Experimental Protocols

1. Synthesis of Alloxan Monohydrate (Precursor)

This protocol describes the oxidation of barbituric acid to alloxan monohydrate.

  • Materials:

    • Barbituric acid

    • Chromium trioxide

    • Glacial acetic acid

    • Water

    • Ether

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Thermometer

    • Büchner funnel

  • Procedure:

    • In a three-necked round-bottom flask, combine glacial acetic acid and water.

    • With stirring, add chromium trioxide to the solution.

    • Gradually add barbituric acid to the mixture while maintaining the temperature.

    • After the addition is complete, continue stirring for a designated period.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Filter the crystalline product using a Büchner funnel.

    • Wash the filter cake with cold glacial acetic acid, followed by ether.

    • Dry the resulting alloxan monohydrate.

2. Synthesis of this compound

This protocol outlines the Friedel-Crafts condensation of alloxan with benzene.

  • Materials:

    • Alloxan monohydrate

    • Benzene

    • Concentrated sulfuric acid

    • Reaction vessel with a stirrer and temperature control

  • Procedure:

    • Combine alloxan monohydrate and benzene in the reaction vessel.

    • Slowly add concentrated sulfuric acid while carefully controlling the temperature.

    • Allow the reaction to proceed with stirring for a specified time at a controlled temperature.

    • Upon completion, quench the reaction by pouring the mixture over ice.

    • Isolate the crude product by filtration.

    • Wash the crude product with water to remove residual acid.

3. Purification by Recrystallization

This protocol details the purification of crude this compound.

  • Materials:

    • Crude this compound

    • Glacial acetic acid

    • Erlenmeyer flask

    • Heating source

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of glacial acetic acid.

    • Gently heat the mixture with swirling until the solid dissolves completely.

    • If the solution is colored, activated charcoal can be added, and the solution should be hot filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold glacial acetic acid.

    • Dry the purified this compound.

    • Repeat the recrystallization process until a constant melting point is achieved.[1]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification Barbituric_Acid Barbituric Acid Oxidation Oxidation (CrO3, Acetic Acid) Barbituric_Acid->Oxidation Alloxan Alloxan Monohydrate Oxidation->Alloxan Friedel_Crafts Friedel-Crafts Condensation (H2SO4) Alloxan->Friedel_Crafts Benzene Benzene Benzene->Friedel_Crafts Crude_Product Crude this compound (with byproduct) Friedel_Crafts->Crude_Product Recrystallization Repeated Recrystallization (Glacial Acetic Acid) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Troubleshooting_Logic Start Low Purity of This compound Check_MP Check Melting Point Start->Check_MP MP_Broad Melting Point Broad or Low? Check_MP->MP_Broad Recrystallize Perform Recrystallization (Glacial Acetic Acid) MP_Broad->Recrystallize Yes Check_Color Check for Color MP_Broad->Check_Color No Recrystallize->Check_MP Off_Color Is the Product Off-Color? Check_Color->Off_Color Charcoal Use Activated Charcoal during Recrystallization Off_Color->Charcoal Yes Pure Pure Product Off_Color->Pure No Charcoal->Recrystallize Impure Impure Product

References

How to prevent the degradation of 5,5-Diphenylbarbituric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 5,5-Diphenylbarbituric acid to prevent its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or incompatible substances.Store in a tightly sealed, opaque container in a cool, dry, and dark place. Avoid storage with strong acids, bases, or oxidizing agents.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions. Use a fresh batch of the compound for critical experiments. Perform analytical tests (e.g., HPLC) to check the purity of the stored material.
Decreased potency or activity Chemical degradation, likely through hydrolysis of the barbiturate (B1230296) ring.Review storage pH and temperature. Acidic or basic conditions, especially at elevated temperatures, can accelerate degradation.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is below +30°C.[5][6] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][7] For enhanced protection, especially for long-term storage, consider using an opaque container to shield it from light and storing it under an inert atmosphere (e.g., argon or nitrogen).

Q2: What factors can cause the degradation of this compound?

A2: Several factors can contribute to the degradation of barbituric acid derivatives like this compound:

  • Hydrolysis: The primary degradation pathway for barbiturates is the hydrolytic cleavage of the pyrimidine (B1678525) ring. This process is significantly accelerated by the presence of moisture and is pH-dependent. Both acidic and, more significantly, basic conditions can catalyze this degradation.[2][4]

  • Oxidation: Contact with oxidizing agents should be avoided as they can lead to chemical decomposition.[1]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation processes.[8]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be assessed through several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to determine the purity of the compound and identify any degradation products.[9] Other methods like thin-layer chromatography (TLC) can also be used for a qualitative assessment of purity.[2][3] A significant change in the melting point of the compound can also indicate the presence of impurities resulting from degradation.

Q4: What are the typical degradation products of barbituric acid derivatives?

A4: The hydrolysis of the barbiturate ring typically leads to the formation of malonic acid derivatives. For instance, the alkaline hydrolysis of 5,5-dipropylbarbituric acid yields 2,2-dipropylmalonic acid.[4] By analogy, the degradation of this compound would be expected to produce diphenylmalonic acid and urea (B33335) or related derivatives.

Summary of Stability Data for Barbituric Acid Derivatives

Condition Effect on Stability Recommendation
pH Degradation is accelerated in both acidic and basic conditions, with a higher rate in basic media.[2]Maintain a neutral pH environment during storage and in solution.
Temperature Higher temperatures increase the rate of degradation.[8]Store at or below the recommended temperature of +30°C.[5][6]
Moisture Promotes hydrolytic degradation.Store in a desiccated environment or with a desiccant. Keep container tightly sealed.[1][7]
Light Can induce photolytic degradation.Store in an opaque or amber container.
Oxidizing Agents Can cause chemical decomposition.[1]Avoid storage with or exposure to oxidizing agents.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare several accurately weighed samples of this compound.

    • Expose each sample to a different stress condition (e.g., elevated temperature, high humidity, UV light, acidic/basic solution).

    • Maintain a control sample under optimal storage conditions (cool, dark, and dry).

  • Time Points:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), retrieve a sample from each stress condition and the control group.

  • Analysis:

    • Dissolve the samples in a suitable solvent (e.g., methanol/water mixture).

    • Analyze the samples using a validated HPLC-UV method to quantify the amount of remaining this compound and detect any degradation products.[9]

    • The mobile phase could consist of a mixture of a buffered aqueous solution (e.g., 50 mM sodium acetate, pH 4.5) and an organic solvent like methanol.[9]

    • Detection is typically performed at a wavelength where the compound has maximum absorbance (e.g., 215 nm).[9]

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant for each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound 5_5_Diphenylbarbituric_Acid This compound Diphenylmalonylurea Diphenylmalonylurea (Ring Opening) 5_5_Diphenylbarbituric_Acid->Diphenylmalonylurea Hydrolysis (H₂O, H⁺/OH⁻) Diphenylmalonic_Acid Diphenylmalonic Acid Diphenylmalonylurea->Diphenylmalonic_Acid Further Hydrolysis Urea Urea Diphenylmalonylurea->Urea Further Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Start Sample_Prep Prepare Samples of This compound Start->Sample_Prep Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light, pH) Sample_Prep->Stress_Conditions Control Store Control Sample under Optimal Conditions Sample_Prep->Control Time_Points Retrieve Samples at Defined Time Points Stress_Conditions->Time_Points Control->Time_Points Analysis Analyze by HPLC-UV Time_Points->Analysis Data_Evaluation Evaluate Degradation Rate and Identify Products Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Barbiturate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of barbiturates.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC separation of barbiturates, offering potential causes and systematic solutions.

FAQ 1: Poor Resolution and Co-eluting Peaks

Question: I am observing poor resolution between my barbiturate (B1230296) peaks, with some of them co-eluting. How can I improve the separation?

Answer:

Poor resolution is a common challenge in chromatographing structurally similar compounds like barbiturates. Several factors in the mobile phase can be adjusted to enhance separation.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is a critical factor for achieving good resolution.[1]

    • Solution: Systematically alter the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). For reversed-phase HPLC, decreasing the organic solvent concentration generally increases retention time and can improve the separation between closely eluting peaks.

  • Incorrect Mobile Phase pH: The pKa values of most barbiturates are in the range of 7 to 8. The pH of the mobile phase will affect the ionization state of the analytes, which in turn alters their retention behavior.[2]

    • Solution: Adjust the mobile phase pH. For acidic compounds like barbiturates, using a mobile phase pH that is 1.5 to 2 units below the pKa will ensure they are in their non-ionized form, leading to better retention and potentially improved selectivity on a reversed-phase column.[3] A pH between 2 and 4 is often a good starting point for method development for ionizable compounds.

  • Inappropriate Organic Modifier: The choice of organic solvent can influence selectivity.

    • Solution: If using acetonitrile, try substituting it with methanol (B129727) or a combination of both. The different solvent properties can alter the elution order and improve resolution.

  • Isocratic vs. Gradient Elution: For complex mixtures of barbiturates with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not be sufficient to resolve all peaks adequately.[4]

    • Solution: Employ a gradient elution where the mobile phase strength is increased over the course of the run. This can sharpen peaks and improve the resolution of more retained compounds.[4]

FAQ 2: Peak Tailing

Question: My barbiturate peaks are exhibiting significant tailing. What are the likely causes and how can I obtain more symmetrical peaks?

Answer:

Peak tailing is a frequent issue in HPLC and can compromise accurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with the acidic barbiturate molecules, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use a "Base-Deactivated" Column: These columns are specifically designed with minimal residual silanols to reduce peak tailing for acidic and basic compounds.

  • Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the pH at the column surface, leading to inconsistent ionization and peak tailing.

    • Solution: Increase the buffer concentration (e.g., from 10 mM to 25 mM). However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

FAQ 3: Fluctuating Retention Times

Question: The retention times for my barbiturate standards are shifting between runs. What could be causing this instability?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations can often be traced back to the mobile phase preparation and delivery.

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

    • Solution: Ensure accurate and precise measurement of all mobile phase components. If preparing the mobile phase online with a quaternary pump, ensure the pump is mixing the solvents correctly. You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[5]

  • Mobile Phase pH Drift: If the mobile phase is not adequately buffered, its pH can change over time, especially with exposure to atmospheric CO2.

    • Solution: Use a buffer and ensure its concentration is sufficient to maintain a stable pH. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time. A general rule is a 1-2% change in retention time for every 1°C change in temperature.[5]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time when changing mobile phases can cause retention time drift.

    • Solution: Ensure the column is thoroughly equilibrated with the new mobile phase before starting a sequence of analyses. This may take 20-30 column volumes or more.

Data Presentation

The following tables summarize the impact of mobile phase composition on the retention and resolution of barbiturates.

Table 1: Effect of Column Dimensions and Particle Size on Barbiturate Separation

Column Dimensions (mm)Particle Size (µm)Analysis Time (min)Resolution (Butalbital/Hexobarbital)Resolution (Phenobarbital/Internal Standard)
4.6 x 2505~324.883.72
4.6 x 1003.5~134.593.32
4.6 x 501.8~7--

Data adapted from an Agilent Technologies Application Note. The study used a ZORBAX Eclipse XDB-C18 column with a mobile phase of acetonitrile and water. The internal standard was caffeine.[6]

Table 2: Example Isocratic Separation of Barbiturates

BarbiturateRetention Time (min)
Barbitone~2.5
Allobarbitone~3.0
Phenobarbitone~4.0
Cyclobarbitone~5.5
Hexobarbitone~7.0
Pentobarbitone~8.0
Secobarbitone~10.0
Methohexitone~11.0

These are approximate retention times based on a published method using a Phenosphere C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol:water (50:50, v/v) at a flow rate of 1.0 mL/min. Actual retention times may vary.[1]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for the Simultaneous Determination of Eight Barbiturates

This protocol is adapted from a validated method for the analysis of barbitone, allobarbitone, phenobarbitone, cyclobarbitone, hexobarbitone, pentobarbitone, secobarbitone, and methohexitone.[1]

  • Chromatographic System:

    • Column: Phenosphere C18 (150 mm × 4.6 mm; 5 μm particle size)

    • Mobile Phase: A mixture of methanol and water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Elution Mode: Isocratic.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each barbiturate at a concentration of 1 mg/mL in methanol.

    • Prepare working standard mixtures by diluting the stock solutions in the mobile phase to the desired concentrations.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard or sample solution.

    • Monitor the separation at 254 nm.

Protocol 2: Gradient RP-HPLC Method for Barbiturate Analysis in Biological Samples

This protocol provides a general framework for a gradient elution method suitable for complex matrices.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS).

    • Elution Mode: Gradient.

  • Example Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Sample Preparation (from a biological matrix like blood or urine):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the barbiturates from the matrix components.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the prepared sample.

    • Run the gradient program.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation issue Identify Issue: - Poor Resolution - Peak Tailing - Shifting Retention Times start->issue resolution Poor Resolution/ Co-elution issue->resolution Resolution Issue tailing Peak Tailing issue->tailing Peak Shape Issue rt_shift Shifting Retention Times issue->rt_shift Retention Time Issue mod_organic Adjust Organic Solvent % resolution->mod_organic change_solvent Change Organic Solvent (e.g., ACN to MeOH) mod_organic->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph try_gradient Implement Gradient Elution adjust_ph->try_gradient end Separation Optimized try_gradient->end lower_ph Lower Mobile Phase pH (e.g., to ~3) tailing->lower_ph inc_buffer Increase Buffer Concentration lower_ph->inc_buffer check_load Reduce Sample Load/ Injection Volume inc_buffer->check_load check_load->end check_mp Verify Mobile Phase Preparation Accuracy rt_shift->check_mp use_oven Use Column Oven for Temperature Control check_mp->use_oven equilibrate Ensure Adequate Column Equilibration use_oven->equilibrate equilibrate->end

Caption: A general troubleshooting workflow for common HPLC separation issues.

Caption: The effect of mobile phase pH on the ionization state of barbiturates.

References

Technical Support Center: Improving the Efficiency of Alkaline Hydrolysis of 5,5-disubstituted Barbituric Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkaline hydrolysis of 5,5-disubstituted barbituric acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the alkaline hydrolysis of 5,5-disubstituted barbituric acids.

Issue 1: Slow or Incomplete Hydrolysis

Symptoms:

  • Low yield of the desired hydrolyzed product (e.g., malonic acid derivative).

  • The starting barbituric acid is still present in the reaction mixture after the expected reaction time.

  • Reaction appears to have stalled.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Hydroxide (B78521) Concentration The concentration of the alkaline solution is a critical factor. An inadequate amount of hydroxide ions will result in a slower reaction rate. Increase the molar excess of the alkali (e.g., NaOH or KOH) relative to the barbiturate (B1230296). It has been found that a sufficient excess of sodium hydroxide is crucial for driving the reaction to completion[1].
Low Reaction Temperature Hydrolysis of the barbiturate ring is temperature-dependent. If the reaction is proceeding slowly, consider moderately increasing the temperature. However, be aware that excessively high temperatures can lead to the formation of undesired byproducts[2].
Inappropriate Solvent The choice of solvent can influence the solubility of the barbiturate and the overall reaction kinetics. While aqueous solutions are common, using a co-solvent like methanol (B129727) or glycerol (B35011) might be necessary for certain substrates[3][4]. Replacing water with glycerol can also inhibit hydrolytic degradation pathways for some derivatives[3].
Steric Hindrance The nature of the 5,5-disubstituents can sterically hinder the attack of the hydroxide ion on the carbonyl groups of the barbiturate ring. For bulky substituents, a longer reaction time and more forcing conditions (higher temperature or hydroxide concentration) may be required.

Issue 2: Formation of Undesired Byproducts

Symptoms:

  • Multiple spots on a TLC plate that do not correspond to the starting material or the expected product.

  • Complex NMR spectra of the crude product.

  • Lower than expected isolated yield of the desired product, even with complete consumption of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Ring Opening at Different Positions The barbiturate ring can cleave at different positions, leading to various byproducts. For instance, cleavage at the 1,6-position can form a stable malonuric acid, while cleavage at the 1,2-position can lead to the formation of a carbamic acid that can further react to form a malondiamide[3][4]. The reaction conditions, particularly pH and temperature, can influence the position of ring opening. Careful control of these parameters is essential.
Side Reactions of Substituents The substituents at the 5-position may be susceptible to reaction under alkaline conditions. For example, ester groups may be saponified. Review the stability of your specific substituents under the reaction conditions.
Degradation of the Hydrolyzed Product The desired product of the hydrolysis may itself be unstable under the reaction conditions, leading to further degradation. Monitor the reaction progress over time to determine the optimal time to quench the reaction and isolate the product.
Oxidative Processes For some barbituric acid derivatives, degradation may occur through oxidative processes, especially in an alkaline medium[3]. If this is suspected, consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkaline hydrolysis of 5,5-disubstituted barbituric acids?

A1: The alkaline hydrolysis of 5,5-disubstituted barbituric acids typically proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the pyrimidine (B1678525) ring. This leads to the opening of the ring to form a malonuric acid derivative. Under more stringent conditions, further hydrolysis can occur to yield a disubstituted malonic acid and urea. The exact mechanism and the stability of the intermediates can be influenced by the substituents on the ring and the reaction conditions[1][3].

Q2: How can I monitor the progress of the reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively follow the disappearance of the starting material and the appearance of the product(s)[4][5].

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool to determine the concentration of the reactants and products over time[6].

  • Spectrophotometry: UV-Vis spectrophotometry can be used to monitor the reaction, as the barbiturate ring has a characteristic UV absorbance that changes upon hydrolysis[5].

Q3: What are the typical reaction conditions for alkaline hydrolysis?

A3: Typical conditions involve heating the 5,5-disubstituted barbituric acid in an aqueous or aqueous/alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The concentration of the base, the temperature, and the reaction time can vary significantly depending on the specific substrate. For example, the hydrolysis of 1,3-dimethylphenobarbital has been studied in 0.02-0.32 M KOH in aqueous methanol[3][4]. The synthesis of 2,2-dipropylmalonic acid from 5,5-dipropylbarbituric acid was optimized using an excess of sodium hydroxide[1].

Q4: Can the hydrolyzed product revert to the starting barbiturate?

A4: Yes, in some cases, the initial ring-opening can be a reversible process. For instance, the cleavage of the 1,6-position of 1,3-dimethylphenobarbital forms a malonuric acid that can readily recyclize back to the starting material[3][4]. Driving the reaction to completion may require conditions that favor the formation of a more stable, non-cyclizing product.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Hydrolysis of Pentobarbital [2]

Molar Ratio (Pentobarbital:NaOH)Reaction Time (days)Products Identified
1:115Malonuric acid, Ureide
1:1>15Malonuric acid, Ureide, Amide, Acid
1:0.515Malonuric acid, Ureide (lower yields)
1:1.5<15Amide, Ethyl(1-methylbutyl)malondiamide

Experimental Protocols

Protocol 1: General Procedure for Alkaline Hydrolysis of a 5,5-disubstituted Barbituric Acid

This is a general guideline and may require optimization for your specific substrate.

  • Dissolution: Dissolve the 5,5-disubstituted barbituric acid in a suitable solvent (e.g., water, ethanol, or a mixture).

  • Addition of Base: Add an aqueous solution of a strong base (e.g., 2-4 molar equivalents of NaOH or KOH).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate product.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway Barbiturate 5,5-disubstituted Barbituric Acid Malonuric_Acid Malonuric Acid Derivative Barbiturate->Malonuric_Acid OH-, H2O (Ring Opening at 1,6) Malondiamide Malondiamide Derivative Barbiturate->Malondiamide OH-, H2O (Ring Opening at 1,2) Malonuric_Acid->Barbiturate Recyclization Malonic_Acid Disubstituted Malonic Acid + Urea Malonuric_Acid->Malonic_Acid Further Hydrolysis

Caption: Alkaline Hydrolysis Pathways of 5,5-disubstituted Barbituric Acids.

Experimental_Workflow Start Start: 5,5-disubstituted Barbituric Acid Setup Reaction Setup: - Dissolve in solvent - Add alkaline solution Start->Setup Reaction Heating and Stirring (e.g., 50-100 °C) Setup->Reaction Monitoring Monitor Progress (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool - Acidify Monitoring->Workup Complete Extraction Product Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for Alkaline Hydrolysis.

Troubleshooting_Tree Start Problem with Hydrolysis? Slow_Reaction Slow or Incomplete? Start->Slow_Reaction Yes Byproducts Byproducts Formed? Start->Byproducts No Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Yes Increase_Base Increase Base Concentration Slow_Reaction->Increase_Base Yes Change_Solvent Change Solvent Slow_Reaction->Change_Solvent Yes Check_Conditions Optimize T and pH Byproducts->Check_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Byproducts->Inert_Atmosphere If Oxidation Suspected Monitor_Time Optimize Reaction Time Byproducts->Monitor_Time If Product Degrades

Caption: Troubleshooting Decision Tree for Alkaline Hydrolysis.

References

Technical Support Center: Strategies for Selective Deprotection in Complex Barbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the intricate synthesis of complex barbituric acid derivatives. This resource provides targeted troubleshooting guides, detailed experimental protocols, and comparative data to navigate the challenges of selective deprotection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of complex barbituric acid derivatives in a direct question-and-answer format.

Q1: I am attempting to deprotect an N-Boc group on a highly functionalized barbiturate (B1230296) using standard TFA/DCM conditions, but the reaction is sluggish and incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete N-Boc deprotection in complex nitrogen-rich heterocycles can be attributed to several factors:

  • Insufficient Acid Strength: The lone pairs on the multiple nitrogen atoms in the barbituric acid core and its substituents can quench the acid, reducing its effective concentration.

  • Low Reaction Temperature: While starting at 0°C is a common practice to control exothermicity, it may be too low for complete deprotection of a sterically hindered or electronically deactivated N-Boc group.

  • Steric Hindrance: Bulky substituents on the barbiturate ring or adjacent to the N-Boc group can impede the approach of the acid.

Troubleshooting Steps:

  • Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For resistant substrates, using neat TFA for a short duration might be necessary, provided the substrate is stable under these conditions.[1]

  • Elevate Reaction Temperature: After the initial addition of TFA at a low temperature, allow the reaction to warm to room temperature and stir for an extended period.[1]

  • Alternative Acidic Systems: Consider using a solution of HCl in an organic solvent such as dioxane or ethyl acetate, which can be more effective for certain substrates.[1]

  • Lewis Acid Catalysis: In cases where other acid-labile groups are present, catalytic amounts of a Lewis acid like Sn(OTf)₂ can offer a milder alternative for Boc removal.

  • Thermal Deprotection: For substrates sensitive to strong acids, thermal cleavage of the Boc group can be achieved by heating in solvents like trifluoroethanol (TFE) or a dioxane/water mixture.

Q2: I am trying to selectively remove an N-benzyl group via catalytic hydrogenolysis without reducing other functional groups on my barbituric acid derivative. What conditions should I employ?

A2: Achieving chemoselectivity during N-debenzylation by catalytic hydrogenolysis is a common challenge. Standard conditions can often lead to the reduction of other sensitive groups like alkenes, nitro groups, or other protecting groups such as Cbz.

Recommended Strategies for Selectivity:

  • Catalytic Transfer Hydrogenation: This method is generally milder and can offer better chemoselectivity. Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can selectively remove the N-benzyl group.[2]

  • Careful Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent over-reduction of other functional groups.[3]

  • Oxidative Deprotection: For substrates that are highly sensitive to reduction, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be a viable alternative.[3]

Q3: During the deprotection of a silyl (B83357) ether on my barbiturate scaffold, I am observing low yields and the formation of complex mixtures. What could be the issue?

A3: The stability of silyl ethers is highly dependent on their steric bulk and the reaction conditions. Issues during deprotection on a complex scaffold like a barbiturate can arise from:

  • Inappropriate Reagent Choice: The choice of deprotection reagent should be tailored to the specific silyl ether. For instance, TBAF is a common reagent, but its reactivity can be modulated by the solvent and the presence of additives like acetic acid.[1]

  • Steric Hindrance: The environment around the silyl ether can significantly impact its reactivity. A sterically hindered silyl ether may require harsher conditions for removal.

  • Substrate Instability: The barbituric acid core itself can be sensitive to strongly acidic or basic conditions, leading to degradation.

Troubleshooting Workflow:

A logical approach to troubleshooting silyl ether deprotection is outlined in the diagram below.

G Troubleshooting Silyl Ether Deprotection start Incomplete Silyl Ether Deprotection check_reagent Is the deprotection reagent appropriate for the specific silyl group? start->check_reagent check_conditions Are the reaction conditions (temperature, time, solvent) optimized? check_reagent->check_conditions Yes solution_reagent Select a more appropriate reagent (e.g., TBAF, HF-Pyridine, acidic conditions) based on silyl group stability. check_reagent->solution_reagent No check_sterics Is steric hindrance around the silyl ether a major factor? check_conditions->check_sterics Yes solution_conditions Optimize reaction time and temperature. Monitor by TLC/LC-MS. check_conditions->solution_conditions No check_stability Is the barbiturate core stable under the deprotection conditions? check_sterics->check_stability Yes solution_sterics Use a less sterically demanding reagent or harsher conditions if the substrate is stable. check_sterics->solution_sterics No solution_stability Employ milder, chemoselective deprotection methods (e.g., enzymatic or specific Lewis acids). check_stability->solution_stability No end Successful Deprotection check_stability->end Yes solution_reagent->end solution_conditions->end solution_sterics->end solution_stability->end

Caption: Troubleshooting workflow for silyl ether deprotection.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods relevant to barbituric acid synthesis, providing a comparative overview.

Table 1: N-Boc Deprotection Conditions

Substrate TypeReagent/ConditionsSolventTemp. (°C)TimeYield (%)Reference
N-Boc-allylglycine methyl ester20% TFADCMRT2 h>95[1]
N-Boc-amineOxalyl chloride (3 equiv.)Methanol (B129727)RT1-4 hup to 90[4]
N-Boc protected amineCatalytic Sn(OTf)₂DichloromethaneRTVariesGood[5]
N-Boc protected amineHeatTrifluoroethanolRefluxVariesGood[5]

Table 2: N-Benzyl Deprotection Conditions

Substrate TypeReagent/ConditionsSolventTemp. (°C)TimeYield (%)Reference
N-benzyl secondary amine10% Pd/C, H₂ (balloon)Methanol/EthanolRT1-16 hHigh[2][3]
N-benzyl protected amine10% Pd/C, Ammonium formateMethanolReflux<30 minHigh[2]
N-benzyl dioctylamine10% Pd/C, 10% Nb₂O₅/C, H₂MethanolRT1 h99[6]
N-benzyl-N-methylbenzenesulfonamideKBr, OxoneAcetonitrile3030 min92[6]

Experimental Protocols

This section provides detailed methodologies for key deprotection experiments.

Protocol 1: General Procedure for N-Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the N-Boc protected barbituric acid derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-20 equivalents, depending on substrate reactivity) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove excess TFA.

  • Purification: The crude product can be purified by flash column chromatography, recrystallization, or preparative HPLC as needed.

Protocol 2: Catalytic Transfer Hydrogenation for N-Benzyl Deprotection

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl protected barbituric acid derivative (1.0 mmol) and 10% Palladium on carbon (Pd/C) (10-20 mol% Pd) in dry methanol (10 mL).[2]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approximately 5 equivalents, 5.0 mmol) to the stirred suspension in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions are often complete within 30 minutes.[2]

  • Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a pad of Celite®, washing the pad with methanol.[2]

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.

Protocol 3: Acid-Catalyzed Deprotection of an Acetal Group

This protocol is adapted from the synthesis of 5-(4-formylphenyl)barbituric acid.

  • Dissolution: Dissolve the acetal-protected barbiturate (1.0 equiv) in a 1 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Stir the mixture at 0°C for 30 minutes.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Isolation: The deprotected product may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in selective deprotection strategies.

G Workflow for N-Boc Deprotection start Start: N-Boc Protected Barbiturate dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Concentrate and Remove Excess TFA monitor->workup purify Purify Product workup->purify end End: Deprotected Barbiturate purify->end

Caption: General workflow for N-Boc deprotection.

G Decision Pathway for Selective Deprotection start Complex Protected Barbiturate question1 Which protecting group to remove? start->question1 pg_nbn N-Benzyl question1->pg_nbn pg_nboc N-Boc question1->pg_nboc pg_silyl Silyl Ether question1->pg_silyl question_nbn Other reducible groups present? pg_nbn->question_nbn question_nboc Other acid-labile groups present? pg_nboc->question_nboc question_silyl Steric hindrance of silyl group? pg_silyl->question_silyl h2_pdc Catalytic Hydrogenolysis (H₂/Pd-C) question_nbn->h2_pdc No cth Catalytic Transfer Hydrogenation question_nbn->cth Yes oxidative Oxidative Deprotection (DDQ) cth->oxidative If still not selective tfa_dcm TFA/DCM question_nboc->tfa_dcm No lewis_acid Lewis Acid Catalysis question_nboc->lewis_acid Yes hcl_dioxane HCl/Dioxane tfa_dcm->hcl_dioxane If incomplete tms_tes Less Hindered (TMS, TES) question_silyl->tms_tes tbs_tips More Hindered (TBS, TIPS) question_silyl->tbs_tips acidic Mild Acidic Conditions tms_tes->acidic tbaf TBAF tbs_tips->tbaf hf_pyridine HF-Pyridine tbaf->hf_pyridine If incomplete

Caption: Decision-making for selective deprotection strategies.

References

Technical Support Center: Enhancing the Stability of 5,5-Diphenylbarbituric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5-Diphenylbarbituric Acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in biological samples during experimental procedures.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary factors that affect the stability of this compound in biological samples?

The stability of this compound in biological matrices is primarily influenced by:

  • pH: The compound is susceptible to hydrolytic degradation, particularly under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light Exposure: Like many pharmaceutical compounds, exposure to light, especially UV radiation, can lead to photodegradation.

  • Enzymatic Degradation: While less characterized for this specific compound, enzymatic activity in biological samples can potentially contribute to its metabolism.

Q2: What are the expected degradation products of this compound?

Based on studies of structurally similar 5,5-disubstituted barbiturates, the primary degradation pathway is hydrolysis of the barbiturate (B1230296) ring. Under alkaline conditions, this can lead to the formation of diphenylmalonuric acid, diphenylmalonic acid monoamide, and diphenylmalonic acid diamide.

Q3: What are the recommended storage conditions for biological samples containing this compound?

To ensure long-term stability, it is recommended to store biological samples (e.g., plasma, serum, urine) at -80°C . For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. It is crucial to minimize the exposure of samples to room temperature and light.

Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles . For many small molecules in plasma, up to three freeze-thaw cycles are often acceptable without significant degradation. However, it is highly recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the handling and analysis of this compound in biological samples.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from plasma/serum samples. Degradation during sample collection and processing. - Ensure rapid processing of blood samples after collection. - Maintain samples on ice or at 2-8°C during processing. - Use appropriate anticoagulants (e.g., EDTA, heparin) and check for compatibility.
Adsorption to collection tubes or processing materials. - Use low-binding polypropylene (B1209903) or glass tubes. - Pre-rinse pipette tips with the sample matrix.
Incomplete protein precipitation. - Optimize the protein precipitation method (e.g., type and volume of solvent, vortexing time, and centrifugation speed/time). - Ensure the precipitating agent is stored correctly and is not expired.
Inconsistent or variable results between sample aliquots. Inadequate mixing of thawed samples. - Thoroughly vortex thawed samples before taking an aliquot for analysis.
Inconsistent storage conditions. - Ensure all samples are stored at a uniform temperature and protected from light. - Use a calibrated temperature monitoring system for freezers and refrigerators.
Multiple freeze-thaw cycles. - Aliquot samples into single-use tubes before initial freezing.
Presence of unexpected peaks in the chromatogram. Formation of degradation products. - Review sample handling and storage history to identify potential exposure to high pH, temperature, or light. - Characterize the unknown peaks using mass spectrometry to confirm if they are known degradation products.
Contamination. - Analyze a blank matrix sample to identify potential sources of contamination from solvents, reagents, or labware.
Gradual decrease in analyte concentration over time in stored samples. Long-term degradation. - Re-evaluate the storage temperature; consider storing at -80°C for long-term studies. - Conduct a stability study with your specific matrix and storage conditions to determine the acceptable storage duration.

III. Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an illustrative summary based on general knowledge of barbiturate stability. These are estimated values and should be confirmed with in-house stability studies.

Table 1: Estimated Short-Term Stability of this compound in Human Plasma

Storage ConditionDuration (hours)Estimated Recovery (%)
Room Temperature (~25°C)4> 95%
Refrigerated (2-8°C)24> 98%
On Ice (~0°C)8> 99%

Table 2: Estimated Long-Term Stability of this compound in Human Plasma at -80°C

Storage DurationEstimated Recovery (%)
1 Month> 98%
6 Months> 95%
1 Year> 90%
2 Years> 85%

Table 3: Estimated Effect of Freeze-Thaw Cycles on this compound in Human Plasma (from -80°C to Room Temperature)

Number of Freeze-Thaw CyclesEstimated Recovery (%)
1> 99%
3> 95%
5> 90%

IV. Experimental Protocols

This section details key experimental protocols relevant to the stability assessment of this compound.

Protocol 1: Short-Term Stability Assessment in Plasma
  • Sample Preparation: Spike a pool of human plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes.

  • Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots to establish the baseline concentration.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 2-8°C).

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), retrieve a set of aliquots from each storage condition.

  • Sample Processing: Perform protein precipitation by adding three volumes of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method.

  • Calculation: Calculate the percentage of the initial concentration remaining at each time point.

Protocol 2: Freeze-Thaw Stability Assessment in Plasma
  • Sample Preparation and Aliquoting: Prepare and aliquot spiked plasma samples as described in Protocol 1.

  • Freezing: Store all aliquots at -80°C for at least 24 hours.

  • Freeze-Thaw Cycles:

    • Cycle 1: Thaw a set of aliquots to room temperature, vortex, and refreeze at -80°C for at least 12 hours.

    • Cycle 2-5: Repeat the thaw-vortex-refreeze process for the desired number of cycles.

  • Analysis: After the final thaw of each cycle, process the samples (protein precipitation) and analyze them using a validated LC-MS/MS method.

  • Comparison: Compare the concentrations of the samples that have undergone freeze-thaw cycles to the concentration of a control sample that was thawed only once.

V. Visualizations

The following diagrams illustrate key workflows and relationships to aid in understanding the factors affecting the stability of this compound.

cluster_collection Sample Collection & Initial Handling cluster_storage Storage cluster_analysis Analysis Collect Collect Biological Sample (e.g., Blood, Urine) Process Process Promptly (Centrifuge for Plasma/Serum) Collect->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot ShortTerm Short-Term Storage (2-8°C, <24h) Aliquot->ShortTerm If analyzing soon LongTerm Long-Term Storage (-80°C) Aliquot->LongTerm For future analysis Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Extract Extract Analyte (e.g., Protein Precipitation) Thaw->Extract Analyze Analyze by LC-MS/MS Extract->Analyze pH pH pH->Process Temp Temperature Temp->Process Temp->ShortTerm Temp->LongTerm Light Light Light->Process Enzymes Enzymes Enzymes->Process

Caption: Experimental workflow for handling biological samples containing this compound.

cluster_hydrolysis Hydrolytic Degradation (especially alkaline pH) cluster_photo Photodegradation DPBA This compound DPMA Diphenylmalonuric Acid DPBA->DPMA Hydrolysis RingOpening Ring-Opened Products DPBA->RingOpening UV Light DPM_mono Diphenylmalonic Acid Monoamide DPMA->DPM_mono Further Hydrolysis DPM_di Diphenylmalonic Acid Diamide DPM_mono->DPM_di Further Hydrolysis Start Inconsistent or Low Recovery of Analyte CheckCollection Sample Collection & Processing OK? Start->CheckCollection CheckStorage Sample Storage Conditions OK? CheckCollection->CheckStorage Yes ActionCollection Review collection protocol. Use low-binding tubes. Process samples promptly. CheckCollection->ActionCollection No CheckMethod Analytical Method Validated? CheckStorage->CheckMethod Yes ActionStorage Review storage temperature. Minimize freeze-thaw cycles. Protect from light. CheckStorage->ActionStorage No ActionMethod Optimize extraction. Check for matrix effects. Verify instrument performance. CheckMethod->ActionMethod No End Problem Resolved CheckMethod->End Yes ActionCollection->End ActionStorage->End ActionMethod->End

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Effects of 5,5-Diphenylbarbituric Acid and Phenobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of 5,5-Diphenylbarbituric acid and the established antiepileptic drug, phenobarbital (B1680315). The following analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative preclinical studies of this compound and phenobarbital. These studies utilize standardized animal models of epilepsy to assess anticonvulsant efficacy and neurotoxicity.

ParameterThis compoundPhenobarbitalAnimal ModelTestSource
Anticonvulsant Efficacy
ED₅₀ (mg/kg)Not explicitly stated, but brain concentrations of 2-6 µg/g provided 50-70% protectionNot explicitly stated, but brain concentrations of 2-6 µg/g provided 50-70% protectionRatMaximal Electroshock (MES)[1]
Protection Against SeizuresEffectiveEffectiveRatPentylenetetrazol (PTZ)-induced clonic seizures and death[1]
Neurotoxicity
Neurotoxic DoseNo signs of neurotoxicity at doses up to 2,800 mg/kgKnown to cause sedation, dizziness, and ataxiaRatObservation[1][2]
Lethal Dose
LD₅₀ (mg/kg)Information not available in the provided search results.Information not available in the provided search results.MouseLethality[3]

Mechanism of Action

Phenobarbital is a well-established anticonvulsant that primarily enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[2][4] It achieves this by binding to the GABA-A receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[2][4] Additionally, phenobarbital is believed to contribute to its anticonvulsant effect by directly blocking excitatory glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes.[2][4]

This compound , as a derivative of barbituric acid, is presumed to share a similar mechanism of action with phenobarbital, primarily through the modulation of GABAergic neurotransmission. However, detailed studies on its specific interactions with GABA-A receptor subunits and other potential targets are less extensive. Its comparable anticonvulsant profile to phenobarbital in preclinical models suggests a similar efficacy in suppressing seizure activity.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for phenobarbital's anticonvulsant action and a typical experimental workflow for evaluating anticonvulsant drugs.

phenobarbital_mechanism cluster_pre cluster_post Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Glutamate Glutamate Glutamate_Receptor AMPA/Kainate Receptor Glutamate->Glutamate_Receptor Binds to Phenobarbital Phenobarbital GABA_Receptor GABA-A Receptor Phenobarbital->GABA_Receptor Potentiates Phenobarbital->Glutamate_Receptor Blocks GABA GABA GABA->GABA_Receptor Binds to Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Cation_Channel Cation Channel Glutamate_Receptor->Cation_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Depolarization Depolarization (Excitation) Cation_Channel->Depolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Depolarization->Reduced_Excitability Inhibited by Phenobarbital

Caption: Proposed mechanism of action for phenobarbital's anticonvulsant effects.

anticonvulsant_screening_workflow start Start: Compound Synthesis (this compound / Phenobarbital) animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model drug_admin Drug Administration (e.g., gavage, i.p.) animal_model->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction neurotoxicity Neurotoxicity Assessment (e.g., Rotorod test) drug_admin->neurotoxicity mes_test Maximal Electroshock (MES) Test seizure_induction->mes_test Electrical Stimulus ptz_test Pentylenetetrazol (PTZ) Test seizure_induction->ptz_test Chemoconvulsant observation Observation of Seizure Activity (Tonic-clonic convulsions, etc.) mes_test->observation ptz_test->observation data_analysis Data Analysis (ED₅₀, Protective Index) observation->data_analysis neurotoxicity->data_analysis comparison Comparative Analysis data_analysis->comparison

References

A Comparative Guide to the Analysis of 5,5-Diphenylbarbituric Acid: Validating a New HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the analysis of 5,5-Diphenylbarbituric acid and compares its performance against alternative analytical techniques.

This publication details a specific, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, a compound of interest in pharmaceutical research. The guide also presents a comparative overview of other analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), offering a broader perspective on the available analytical landscape for barbiturate (B1230296) compounds.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, balancing factors such as sensitivity, specificity, accuracy, and throughput. The following tables summarize the quantitative performance data of the validated HPLC method alongside typical performance characteristics of alternative methods used for the analysis of barbiturates. It is important to note that while a specific validated HPLC method for this compound is detailed, the data for alternative methods is representative of the analysis of barbiturates as a class, due to the limited availability of specific validation data for this compound with these techniques.

Table 1: Quantitative Performance Data for this compound Analysis

ParameterHPLC Method 1[1]LC-MS/MS (Typical for Barbiturates)[2]GC-MS (Typical for Barbiturates)[3]HPTLC (Typical for Barbiturates)
Linearity (Range) 0.25 - 10 µg/mL5 - 1000 ng/mLAnalyte DependentAnalyte Dependent
Correlation Coefficient (r²) > 0.999> 0.995> 0.99> 0.99
Limit of Quantification (LOQ) 0.25 µg/mL5 ng/mLng/mL rangeµ g/spot range
Intra-day Precision (%RSD) < 8.5%< 15%< 15%< 2%
Inter-day Precision (%RSD) < 10.5%< 15%< 15%< 3%
Intra-day Accuracy (Bias) < 7.0%Within ±15%Within ±15%98-102%
Inter-day Accuracy (Bias) < 8.0%Within ±15%Within ±15%98-102%

Table 2: Overview of Alternative Analytical Methods for Barbiturate Analysis

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices, fast analysis times.Higher equipment cost, potential for matrix effects.[2]
GC-MS Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometry detection.High resolution, excellent for volatile compounds, established and robust.Requires derivatization for non-volatile compounds, potential for sample loss during preparation.[3]
HPTLC A planar chromatographic technique offering high sample throughput and parallel analysis.High throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC and LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide the experimental protocols for the validated HPLC method for this compound analysis.

Validated HPLC Method for this compound[1]
  • Chromatographic System: High-Performance Liquid Chromatography with UV detection.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 25 µL.[1]

  • Detection: UV at 215 nm.[1]

  • Sample Preparation: Plasma samples containing this compound are subjected to a suitable extraction procedure before injection.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Final Stage A Method Optimization B System Suitability A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J Validated Method C->J D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for the validation of a new HPLC method.

References

Comparing the effects of different barbiturates on GABA-mediated inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of different barbiturates on γ-aminobutyric acid (GABA)-mediated inhibition, a cornerstone of their therapeutic and adverse effects. Barbiturates, a class of sedative-hypnotic drugs, exert their primary mechanism of action by enhancing the effects of GABA, the main inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[1] This guide synthesizes experimental data to highlight the distinct modulatory properties of various barbiturates, offering insights for research and drug development.

Quantitative Comparison of Barbiturate (B1230296) Potency

The in vitro potency of barbiturates is a key determinant of their pharmacological profile. This is often quantified by their ability to potentiate GABA-induced currents or to directly activate the GABA-A receptor at higher concentrations. The half-maximal effective concentration (EC50) is a standard measure of this potency. The following table summarizes key quantitative data for commonly studied barbiturates.

BarbiturateAssay TypeReceptor/SystemEC50 (Potentiation of GABA)EC50 (Direct Activation)Reference
Phenobarbital (B1680315) Whole-cell voltage clampCultured rat hippocampal neurons0.89 mM (in presence of 1 µM GABA)3.0 mM[2]
Current- and voltage-clampRat somatosensory neocortical neurons144 µM (for increase in IPSC decay time)133 µM (for shunting of firing)[3]
Pentobarbital (B6593769) Whole-cell voltage clampCultured rat hippocampal neurons94 µM (in presence of 1 µM GABA)Not specified in this study[2]
Current- and voltage-clampRat somatosensory neocortical neurons41 µM (for increase in IPSC decay time)Not specified in this study[3]
Amobarbital Current- and voltage-clampRat somatosensory neocortical neurons103 µM (for increase in IPSC decay time)Not specified in this study[3]
Thiopental Whole-cell patch-clampRat spinal dorsal horn neuronsPotentiation ratio of 2.38 ± 0.15 at 50 µMNot specified in this study[4]
Secobarbital ElectrophysiologyHippocampal slice preparationSignificantly enhanced GABA receptor-coupled responsesNot specified in this study[5]

Differentiating Anesthetic and Anticonvulsant Barbiturates

Studies indicate that the anticonvulsant actions of barbiturates may not solely depend on their ability to enhance GABAergic activity. For instance, anesthetic barbiturates like secobarbital and pentobarbital have been shown to be more effective at enhancing GABA receptor-coupled responses compared to anticonvulsant barbiturates like phenobarbital.[5] Pentobarbital is effective against convulsions induced by agents acting at the picrotoxin (B1677862) site, the GABA-A receptor, or the glycine (B1666218) receptor, whereas phenobarbital is primarily effective against agents acting at the picrotoxin and glycine receptors and shows weaker anticonvulsant activity against GABA-A receptor blockade.[6]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of barbiturate effects on GABA-mediated inhibition.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single neuron, allowing for the characterization of drug effects on ion channels like the GABA-A receptor.

Methodology:

  • Cell Preparation: Primary neurons (e.g., rat hippocampal or cortical neurons) are cultured on coverslips.

  • Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Patch Pipette: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against the membrane of a neuron. A gigaohm seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage (e.g., -60 mV) by a patch-clamp amplifier.

  • Drug Application: GABA and different concentrations of barbiturates are applied to the neuron via a perfusion system.

  • Data Acquisition: The currents flowing across the membrane in response to the application of GABA and/or barbiturates are recorded. The potentiation of the GABA-induced current by the barbiturate is measured, and dose-response curves are generated to determine the EC50.

Biochemical Benzodiazepine (B76468) Binding Assay

This assay is used to indirectly measure the allosteric modulation of the GABA-A receptor by barbiturates by assessing their effect on the binding of a radiolabeled benzodiazepine.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and crude synaptic membranes are prepared by centrifugation.

  • Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) in the presence and absence of various concentrations of the barbiturate being tested.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the barbiturate to enhance the binding of the radiolabeled benzodiazepine is quantified to determine its modulatory effect on the GABA-A receptor complex.

Visualizing the Mechanisms of Action

GABA-A Receptor Signaling Pathway and Barbiturate Modulation

The following diagram illustrates the signaling cascade of the GABA-A receptor and the allosteric modulation by barbiturates. Barbiturates bind to a distinct site on the GABA-A receptor complex, increasing the duration of chloride channel opening when GABA is also bound.[7] At higher concentrations, some barbiturates can directly open the chloride channel in the absence of GABA.[8][9]

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Barbiturate Barbiturate Barbiturate->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor activation and barbiturate modulation pathway.

Experimental Workflow for Comparing Barbiturate Effects

The diagram below outlines a typical experimental workflow for comparing the effects of different barbiturates on GABA-mediated inhibition using electrophysiological techniques.

Experimental_Workflow A Neuronal Cell Culture (e.g., Hippocampal Neurons) B Whole-Cell Patch-Clamp Recording Setup A->B C Baseline GABA Response: Apply GABA (EC10-EC20) B->C D Co-application: Apply GABA + Barbiturate A (various concentrations) C->D E Co-application: Apply GABA + Barbiturate B (various concentrations) C->E F Direct Activation: Apply Barbiturate A alone (high concentrations) D->F H Data Analysis: - Potentiation of GABA current - Direct current activation - Calculate EC50 values D->H G Direct Activation: Apply Barbiturate B alone (high concentrations) E->G E->H F->H G->H I Comparative Analysis H->I

Caption: Workflow for comparing barbiturate effects on GABA-A receptors.

References

Navigating Specificity: A Comparative Guide to Phenobarbital Immunoassays and the Challenge of 5,5-Diphenylbarbituric Acid Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenobarbital (B1680315) is critical. However, the potential for cross-reactivity from structurally related compounds in common immunoassays presents a significant analytical challenge. This guide provides a comparative analysis of phenobarbital immunoassay specificity, with a focus on the potential interference of 5,5-Diphenylbarbituric acid, and offers alternative analytical approaches.

Comparative Analysis of Immunoassay Cross-reactivity

Several commercial immunoassays are available for the quantification of phenobarbital. The following table summarizes the reported cross-reactivity of various barbiturates in the Roche ONLINE TDM Phenobarbital assay, which is based on the kinetic interaction of microparticles in a solution (KIMS). It is important to note that this compound is not included in this list, suggesting it may not have been tested or that data is not publicly available.

Table 1: Cross-reactivity of Various Compounds in the Roche ONLINE TDM Phenobarbital Immunoassay

CompoundConcentration Tested (µg/mL)Cross-reactivity (%)
Butabarbital10000.15
Butalbital10000.67
Mephobarbital-0.18
Secobarbital-0.15
Acetylsalicylic acid1000Not Detectable
Amitriptyline9Not Detectable
Amobarbital1000Not Detectable
Aprobarbital1000Not Detectable
Barbital1000Not Detectable

Data sourced from the Roche ONLINE TDM Phenobarbital package insert.[2]

The data indicates that while some barbiturates show minimal cross-reactivity, others are not detectable at high concentrations. The absence of data for this compound necessitates a cautious approach when samples may contain this compound.

High-Performance Liquid Chromatography (HPLC): A High-Specificity Alternative

For applications demanding the highest level of accuracy and specificity, particularly in research and drug development, High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of phenobarbital and its analogs.[3] This method offers superior separation of structurally similar compounds, mitigating the risk of cross-reactivity inherent in immunoassays.

Table 2: Performance Comparison of Immunoassay vs. HPLC for Barbiturate Analysis

ParameterImmunoassayHigh-Performance Liquid Chromatography (HPLC)
Principle Antibody-antigen bindingChromatographic separation based on polarity
Specificity Potential for cross-reactivity with structurally similar compoundsHigh specificity, can resolve individual barbiturates
Throughput HighLower
Primary Use Routine clinical monitoringResearch, forensic analysis, confirmation of immunoassay results

Experimental Protocols

Determining Immunoassay Cross-reactivity

For researchers needing to validate the specificity of their phenobarbital immunoassay against this compound, the following general protocol can be adapted.

Objective: To determine the percentage cross-reactivity of this compound in a competitive binding immunoassay for phenobarbital.

Materials:

  • Phenobarbital immunoassay kit (antibodies, enzyme-labeled phenobarbital, substrate)

  • Phenobarbital standards of known concentrations

  • This compound of known purity

  • Drug-free serum or plasma

  • Microplate reader or appropriate analyzer

Procedure:

  • Prepare a Phenobarbital Standard Curve: Following the immunoassay kit's instructions, prepare a series of phenobarbital standards to generate a standard curve.

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in drug-free serum.

  • Assay the Cross-reactant: Analyze the this compound solutions using the phenobarbital immunoassay as if they were unknown samples.

  • Determine the Apparent Phenobarbital Concentration: Using the phenobarbital standard curve, determine the apparent phenobarbital concentration for each dilution of this compound.

  • Calculate Percentage Cross-reactivity: Use the following formula to calculate the percent cross-reactivity at the concentration that gives a response equivalent to a point on the standard curve (e.g., 50% inhibition):

    % Cross-reactivity = (Concentration of Phenobarbital at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100

HPLC Method for this compound Quantification

The following is a summary of an established HPLC method for the specific measurement of this compound in plasma.[3]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reversed-phase column

Chromatographic Conditions:

  • Mobile Phase: 50 mM sodium acetate (B1210297) (pH 4.5) and methanol

  • Flow Rate: 1.0 ml/min

  • Injection Volume: 25 µL

  • Detection: 215 nm

This method has been shown to be specific and sensitive, with a limit of quantification of 0.25 µg/ml.[3]

Visualizing Methodologies

Immunoassay_Workflow cluster_reaction Competitive Binding cluster_detection Detection PatientSample Patient Sample (Serum/Plasma) Binding Incubation: Competition for Antibody Sites PatientSample->Binding Antibody Anti-Phenobarbital Antibody Antibody->Binding EnzymeConjugate Enzyme-Labeled Phenobarbital EnzymeConjugate->Binding Substrate Substrate Addition Binding->Substrate Signal Signal Generation (Colorimetric/Fluorometric) Substrate->Signal Measurement Signal Measurement Signal->Measurement

Caption: Generalized workflow of a competitive immunoassay for phenobarbital.

Method_Comparison Start Need to Quantify Phenobarbital/ This compound Decision Is high specificity for This compound critical? Start->Decision Immunoassay Use Phenobarbital Immunoassay Decision->Immunoassay No HPLC Use High-Performance Liquid Chromatography (HPLC) Decision->HPLC Yes Consideration Acknowledge potential cross-reactivity. Confirm unexpected results. Immunoassay->Consideration

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Neurotoxic Effects of Various Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of several common barbiturates. The information presented is based on experimental data from in vivo and in vitro studies, offering insights into the mechanisms of action, relative toxicities, and the signaling pathways involved in barbiturate-induced neuronal injury.

Introduction to Barbiturate Neurotoxicity

Barbiturates are a class of central nervous system (CNS) depressants that have been used for their sedative, hypnotic, anticonvulsant, and anesthetic properties. Despite their therapeutic benefits, their use has declined due to a narrow therapeutic index and the potential for severe toxicity, including neurotoxicity. The neurotoxic effects of barbiturates are primarily mediated through their interaction with neurotransmitter systems and their impact on neuronal viability.

The principal mechanism of action for barbiturates involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, barbiturates can inhibit the excitatory neurotransmitter glutamate (B1630785) by blocking AMPA and kainate receptors. At higher concentrations, they can also directly activate GABA-A receptors and inhibit calcium channels, leading to profound CNS depression.

Comparative Neurotoxicity: In Vivo Data

The lethal dose (LD50) is a standard measure of acute toxicity. The following table summarizes the LD50 values for several barbiturates in mice and rats, administered through oral (p.o.) and intraperitoneal (i.p.) routes. These values provide a quantitative comparison of the in vivo neurotoxic potential of these compounds.

BarbiturateAnimal ModelRoute of AdministrationLD50 (mg/kg)
Phenobarbital (B1680315) Mousei.p.162-205
Ratp.o.660
Pentobarbital (B6593769) Mousei.p.80-138
Rati.p.65
Secobarbital Mousei.p.94-134
Ratp.o.125
Amobarbital Ratp.o.250
Thiopental Mousei.v.70

Note: LD50 values can vary depending on factors such as animal strain, age, and experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Comparative Neurotoxicity: In Vitro Data

Mechanisms of Barbiturate-Induced Neurotoxicity

The neurotoxic effects of barbiturates extend beyond their primary pharmacological actions and can lead to neuronal cell death through various mechanisms, including the induction of apoptosis.

Signaling Pathways in Barbiturate-Induced Neuronal Apoptosis

Barbiturate-induced neurotoxicity can trigger the intrinsic pathway of apoptosis. This process involves the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.

Barbiturate_Apoptosis_Pathway Barbiturate Barbiturate Mitochondria Mitochondria Barbiturate->Mitochondria Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Barbiturate-induced intrinsic apoptosis pathway.

Experimental Protocols

In Vitro Neurotoxicity Assessment Using Primary Cortical Neuron Culture and MTT Assay

This protocol outlines the key steps for assessing the neurotoxic effects of barbiturates on primary cortical neurons.

1. Primary Cortical Neuron Culture

  • Isolation: Cortices are dissected from embryonic day 18 (E18) rat fetuses.

  • Dissociation: The cortical tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

  • Plating: Neurons are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 2-3 days. Experiments are typically performed on days in vitro (DIV) 7-10.

2. MTT Assay for Cell Viability

  • Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of the test barbiturate. Control wells receive vehicle only.

  • Incubation: The cells are incubated with the barbiturates for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro neurotoxicity assessment.

Experimental_Workflow Start Start Neuron_Culture Primary Cortical Neuron Culture Start->Neuron_Culture Drug_Treatment Barbiturate Treatment (Varying Concentrations) Neuron_Culture->Drug_Treatment Incubation 24-hour Incubation Drug_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Collection Absorbance Measurement (570 nm) MTT_Assay->Data_Collection Data_Analysis Data Analysis (Cell Viability, IC50) Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for in vitro neurotoxicity assessment.

Conclusion

This guide provides a comparative overview of the neurotoxic effects of various barbiturates, supported by in vivo and in vitro experimental data. The provided tables and diagrams aim to facilitate a clear understanding of the relative toxicities and the underlying molecular mechanisms. The detailed experimental protocol for in vitro neurotoxicity assessment serves as a practical resource for researchers in the field. It is crucial to note that the neurotoxic potential of barbiturates is a significant consideration in their clinical use and in the development of safer alternatives. Further research is warranted to fully elucidate the complex signaling pathways involved and to develop more comprehensive comparative data on the in vitro neurotoxicity of a wider range of these compounds.

A Comparative Analysis of 5,5-Diphenylbarbituric Acid and Other Antiepileptic Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant efficacy of 5,5-Diphenylbarbituric acid (DPB) against a selection of established antiepileptic drugs (AEDs), including phenobarbital (B1680315), phenytoin, carbamazepine (B1668303), and valproate. The information is compiled from preclinical studies to offer a quantitative and mechanistic comparison for research and drug development purposes.

Quantitative Efficacy and Safety Profile

The following tables summarize the available preclinical data on the anticonvulsant efficacy, neurotoxicity, and lethality of this compound and comparator AEDs in rodent models. The primary models cited are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which suggests activity against absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.

It is important to note that direct comparative studies involving this compound and a wide range of modern AEDs are limited. The available data for DPB is primarily from older research.

Table 1: Anticonvulsant Efficacy (ED50) in Mice (mg/kg)

DrugMaximal Electroshock (MES)Pentylenetetrazol (scPTZ)
This compound Data unavailable in this formatData unavailable in this format
Phenobarbital21[1]13[1]
Phenytoin9.5[1]Ineffective
Carbamazepine8.8[1]27.4
Valproate272[1]149[1]

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Neurotoxicity (TD50) and Lethality (LD50) in Mice (mg/kg)

DrugNeurotoxicity (TD50)Lethal Dose (LD50)Protective Index (TD50/ED50) - MES
This compound Data unavailableData unavailableData unavailable
Phenobarbital69[1]2333.29
Phenytoin65.5[1]1336.89
Carbamazepine70.3[1]3757.99
Valproate426[1]8391.57

TD50 (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. LD50 (Median Lethal Dose) is the dose required to cause death in 50% of the population. The Protective Index is a ratio used to assess the safety of a drug; a higher index indicates a wider margin between the therapeutic and toxic doses.

A notable finding from early research is that large doses of diphenylbarbituric acid (up to 2,800 mg/kg) did not produce signs of neurotoxicity in rats[2].

Experimental Protocols

The data presented in this guide are primarily derived from the following standardized preclinical screening methods:

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive device capable of delivering a constant current.

  • Procedure:

    • Rodents (typically mice or rats) are administered the test compound or vehicle.

    • At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

    • The stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs.

    • The ability of the test compound to prevent the hindlimb tonic extension phase is recorded as the endpoint of anticonvulsant activity.

  • Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ seizure test is used to screen for anticonvulsant drugs effective against myoclonic and absence seizures.

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Rodents are administered the test compound or vehicle.

    • At the time of expected peak drug effect, a subcutaneous injection of pentylenetetrazol (a GABA-A receptor antagonist) is administered.

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic convulsions.

    • The absence of clonic seizures for a defined period is considered the endpoint for protection.

  • Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.

Rotarod Test for Neurotoxicity

The rotarod test is a standard method for assessing motor coordination and is used to determine the neurotoxic potential of drugs.

  • Apparatus: A rotating rod apparatus (rotarod).

  • Procedure:

    • Animals are trained to walk on the rotating rod at a constant or accelerating speed.

    • After administration of the test compound or vehicle, the animals are placed back on the rotarod.

    • The latency to fall off the rotating rod is measured. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The TD50 is calculated as the dose of the drug that causes 50% of the animals to fail the test (i.e., fall off the rod).

Mechanism of Action and Signaling Pathways

The therapeutic effects of antiepileptic drugs are achieved through various mechanisms that ultimately reduce excessive neuronal excitability. The diagrams below illustrate the primary signaling pathways associated with the comparator drugs.

Experimental_Workflow cluster_drug_admin Drug Administration cluster_seizure_models Seizure Induction Models cluster_neurotoxicity Neurotoxicity Assessment cluster_data_analysis Data Analysis Drug Test Compound (e.g., 5,5-DPB) MES Maximal Electroshock (MES) Drug->MES Administer to Animals PTZ Pentylenetetrazol (PTZ) Drug->PTZ Administer to Animals Rotarod Rotarod Test Drug->Rotarod Administer to Animals Vehicle Vehicle Control Vehicle->MES Administer to Animals Vehicle->PTZ Administer to Animals Vehicle->Rotarod Administer to Animals ED50 Efficacy (ED50) MES->ED50 PTZ->ED50 TD50 Toxicity (TD50) Rotarod->TD50 PI Protective Index ED50->PI TD50->PI

Experimental workflow for preclinical anticonvulsant screening.

Barbiturates (this compound and Phenobarbital)

Barbiturates are known to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and reduced excitability. Interestingly, some research suggests that the anticonvulsant actions of barbiturates like diphenylbarbituric acid and phenobarbital may not solely depend on their ability to enhance GABAergic neuronal activity, hinting at other potential mechanisms[4].

Barbiturate_Pathway Barbiturate Barbiturate (e.g., 5,5-DPB, Phenobarbital) GABA_A GABA-A Receptor Barbiturate->GABA_A Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Prolongs Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of action of barbiturates.

Phenytoin and Carbamazepine

Phenytoin and carbamazepine primarily act by blocking voltage-gated sodium channels. They stabilize the inactive state of these channels, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Sodium_Channel_Blocker_Pathway Drug Phenytoin / Carbamazepine Sodium_Channel Voltage-Gated Sodium Channel Drug->Sodium_Channel Inactive_State Stabilizes Inactive State Sodium_Channel->Inactive_State Modulates Reduced_Firing Reduced High-Frequency Neuronal Firing Inactive_State->Reduced_Firing

Mechanism of action of sodium channel blockers.

Valproate

Valproate has a broad spectrum of action, which is not fully understood but is thought to involve multiple mechanisms. These include increasing GABA levels in the brain (by inhibiting its degradation and increasing its synthesis), blocking voltage-gated sodium channels, and modulating T-type calcium channels.

Valproate_Pathway Valproate Valproate GABA Increased GABA Levels Valproate->GABA Sodium_Channel Blocks Voltage-Gated Sodium Channels Valproate->Sodium_Channel Calcium_Channel Modulates T-type Calcium Channels Valproate->Calcium_Channel Reduced_Excitability Reduced Neuronal Excitability GABA->Reduced_Excitability Sodium_Channel->Reduced_Excitability Calcium_Channel->Reduced_Excitability

References

A Comparative Analysis of 5,5-Diphenylbarbituric Acid and Alternative Anticonvulsants: Correlating Plasma and Brain Concentrations with Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticonvulsant properties of 5,5-Diphenylbarbituric acid against two established alternatives, Phenobarbital (B1680315) and Phenytoin (B1677684). The focus is on the correlation between plasma and brain concentrations of these compounds and their observed anticonvulsant efficacy, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy and Pharmacokinetics

The anticonvulsant activity of this compound and its alternatives has been primarily evaluated using the Maximal Electroshock Seizure (MES) test in rodent models. This test is a well-established preclinical model for generalized tonic-clonic seizures. The efficacy is often quantified as the median effective dose (ED50) or the brain concentration required to protect 50% of the animals from the seizure endpoint, typically the tonic hindlimb extension.

CompoundAnimal ModelAnticonvulsant Efficacy (MES Test)Effective Brain ConcentrationPlasma ConcentrationBrain/Plasma RatioReference
This compound Male Albino Sprague-Dawley RatsEffective against MES-induced seizures2-6 µg/g of brain for 50-70% protectionNot explicitly stated in direct correlation to 50-70% protectionNot explicitly stated[1]
Phenobarbital RatsED50: 12.2 µmol/kg (brain concentration)8.2 µM/kg (EC50, 3 min post-infusion)Not explicitly stated in direct correlation to EC500.73 (alone); 0.77 (with Phenytoin)[2]
Phenytoin RatsED50: 12.3 µmol/kg (brain concentration)10.5 µM/kg (EC50, 3 min post-infusion)Not explicitly stated in direct correlation to EC501.21 (alone); 1.22 (with Phenobarbital)[2][3]

Note: Direct comparison of absolute concentration values should be done with caution due to variations in experimental protocols across different studies. The brain/plasma ratio provides a valuable measure of the drug's ability to penetrate the blood-brain barrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Animal Models and Drug Administration
  • Animal Species: Male albino Sprague-Dawley rats are a commonly used model for seizure studies.[1]

  • Drug Administration: For oral administration, drugs can be given by gavage.[1] For intravenous studies, indwelling jugular catheters can be used for precise delivery.[3] The drug is typically dissolved or suspended in a suitable vehicle.

Maximal Electroshock Seizure (MES) Test

The MES test is a standard procedure to induce generalized tonic-clonic seizures and assess the efficacy of anticonvulsant drugs.

  • Apparatus: An electroshock device capable of delivering a constant current.

  • Procedure:

    • Administer the test compound to the animal at a predetermined time before the test.

    • Apply corneal electrodes moistened with saline to the animal's eyes.

    • Deliver an electrical stimulus (e.g., 50-150 mA, 50-60 Hz for 0.2-2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Quantification of Drug Concentrations

Accurate measurement of drug concentrations in plasma and brain tissue is essential for pharmacokinetic and pharmacodynamic analysis.

a. Sample Collection:

  • Plasma: Blood samples are collected, and plasma is separated by centrifugation.

  • Brain Tissue: Following euthanasia, the brain is rapidly excised, and specific regions (e.g., cerebrum) can be dissected.[3]

b. Sample Preparation for Brain Tissue:

  • The brain tissue is weighed and then homogenized in a suitable buffer or solvent.

  • An internal standard is added to the homogenate.

  • The drug is extracted from the homogenate using a liquid-liquid extraction or solid-phase extraction (SPE) method.

  • The organic layer containing the drug is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical method.

c. Analytical Methods:

  • Gas-Liquid Chromatography (GLC): A method has been described for the analysis of this compound in plasma and brain.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the quantification of anticonvulsants like Phenobarbital and Phenytoin in biological matrices. A specific HPLC method for this compound in plasma has also been detailed.[4]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., 50 mM sodium acetate, pH 4.5) and an organic solvent (e.g., methanol).[4]

    • Detection: UV detection at a specific wavelength (e.g., 215 nm for this compound).[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for barbiturates, including this compound and Phenobarbital, involves the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid (GABA) system. They bind to an allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of GABA, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Phenytoin, on the other hand, primarily acts by blocking voltage-gated sodium channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.

Below are diagrams illustrating the experimental workflow and the GABAergic signaling pathway.

Experimental_Workflow Experimental Workflow for Anticonvulsant Evaluation cluster_animal_prep Animal Preparation cluster_seizure_testing Seizure Induction and Assessment cluster_sample_collection Sample Collection cluster_analysis Pharmacokinetic Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) drug_admin Drug Administration (e.g., Gavage, IV) animal_model->drug_admin mes_test Maximal Electroshock Seizure (MES) Test drug_admin->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation blood_collection Blood Collection observation->blood_collection brain_extraction Brain Extraction observation->brain_extraction plasma_prep Plasma Preparation blood_collection->plasma_prep brain_homogenization Brain Homogenization & Extraction brain_extraction->brain_homogenization chromatography GC/HPLC Analysis plasma_prep->chromatography brain_homogenization->chromatography concentration_determination Determine Drug Concentrations chromatography->concentration_determination

Figure 1: Experimental Workflow for Anticonvulsant Evaluation.

GABAergic_Signaling_Pathway GABAergic Signaling Pathway and Barbiturate Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_synthesis GABA gad->gaba_synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle Vesicular GABA Transporter (VGAT) gaba_a_receptor GABA-A Receptor (Chloride Channel) gaba_vesicle->gaba_a_receptor GABA Release & Binding cl_influx Chloride (Cl-) Influx gaba_a_receptor->cl_influx Channel Opens barbiturate_site Barbiturate Binding Site barbiturate_site->gaba_a_receptor This compound Binds and Potentiates hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_influx->hyperpolarization

Figure 2: GABAergic Signaling Pathway and Barbiturate Action.

References

A Comparative Guide to the Synthesis of Barbituric Acid and 5-Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the synthetic routes for barbituric acid and its derivative, 5-nitrobarbituric acid. It is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies, yields, and critical parameters of each process. The information presented is supported by established experimental protocols to aid in procedural selection and optimization.

Introduction

Barbituric acid, a pyrimidine (B1678525) heterocyclic compound, is the parent structure for a class of drugs known as barbiturates, which have historically been used for their sedative, hypnotic, and anticonvulsant properties.[1][2][3] While barbituric acid itself is not pharmacologically active, its derivatives are of significant interest in medicinal chemistry.[1][3] The introduction of a nitro group at the 5-position to form 5-nitrobarbituric acid significantly alters the molecule's electronic properties and reactivity, making it a key intermediate in the synthesis of various pharmaceutical compounds, including xanthine (B1682287) alkaloids like theophylline (B1681296) and caffeine.[4][5]

The synthesis of 5-nitrobarbituric acid is typically achieved through the direct nitration of barbituric acid.[3][6][7] Therefore, an efficient synthesis of barbituric acid is the foundational step for producing its nitro derivative. This guide will first detail the synthesis of barbituric acid from diethyl malonate and urea (B33335), followed by the nitration process to yield 5-nitrobarbituric acid, and conclude with a comparative analysis of the two procedures.

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of barbituric acid and 5-nitrobarbituric acid, providing a clear comparison of the two processes.

ParameterSynthesis of Barbituric AcidSynthesis of 5-Nitrobarbituric Acid
Starting Materials Diethyl malonate, Urea, Sodium, Absolute EthanolBarbituric acid, Fuming Nitric Acid
Reaction Type Condensation/Cyclization[8][9]Electrophilic Aromatic Substitution (Nitration)[7]
Catalyst/Reagent Sodium Ethoxide (prepared in situ from Sodium and Ethanol)[8][10]Fuming Nitric Acid (sp. gr. 1.52)[4][6]
Reaction Temperature Reflux at 110°C[8][10]Maintained below 40°C[4][6][7]
Reaction Time 7 hours[8][10]3 hours (2 hours for addition, 1 hour for stirring)[6][7]
Theoretical Yield 72-78%[10]85-90% (of the anhydrous compound)[5][6]
Product Isolation Acidification, Cooling/Crystallization, Filtration[8][10]Precipitation with water, Cooling, Filtration[6][7]
Purification Recrystallization (if necessary)Recrystallization from boiling water[5][6]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid

This protocol is adapted from the procedure published in Organic Syntheses and involves the condensation of diethyl malonate and urea using sodium ethoxide as the condensing agent.[8][10]

Materials:

  • Sodium metal: 11.5 g (0.5 gram atom)

  • Absolute ethanol: 500 mL

  • Diethyl malonate: 80 g (0.5 mole)

  • Urea (dry): 30 g (0.5 mole)

  • Concentrated Hydrochloric Acid (sp. gr. 1.18): ~45 mL

  • Deionized water

Apparatus:

  • 2-L round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Oil bath

  • Büchner funnel and filtration flask

  • Beakers

  • Oven

Procedure:

  • In a 2-L round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, 11.5 g of finely cut sodium is dissolved in 250 mL of absolute ethanol. If the reaction is too vigorous, the flask can be cooled in an ice bath.[8]

  • To the resulting sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol.[10][11]

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.[8][10]

  • After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture.[10]

  • Acidify the solution with approximately 45 mL of concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper, ensuring constant stirring.[8][10]

  • Filter the resulting clear solution while hot to remove any impurities.

  • Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[10]

  • Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for three to four hours.[10][11]

  • The expected yield of barbituric acid is 46–50 g (72–78% of the theoretical amount).[10]

Protocol 2: Synthesis of 5-Nitrobarbituric Acid

This protocol is adapted from the procedure published in Organic Syntheses and describes the direct nitration of barbituric acid.[6][7]

Materials:

  • Barbituric acid: 100 g (0.61 mole)

  • Fuming nitric acid (sp. gr. 1.52): 143 mL

  • Deionized water

  • Ice

Apparatus:

  • 2-L flask equipped with a mechanical stirrer

  • Ice bath

  • Büchner funnel and filtration flask

  • Glass tray

  • Oven

Procedure:

  • In a 2-L flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.[4][6]

  • Begin stirring and add 100 g of barbituric acid in small portions over a period of two hours. It is critical to maintain the reaction temperature below 40°C during the addition.[6][7]

  • After the addition is complete, continue to stir the mixture for one additional hour.[6][7]

  • While still stirring, slowly add 430 mL of water to the reaction mixture and cool the solution to 10°C in the ice bath to precipitate the crude product.[6][7]

  • Collect the crude 5-nitrobarbituric acid by filtration using a Büchner funnel and wash the solid with cold water to remove residual nitric acid.[7]

  • Dry the crude product on a glass tray in an oven at 60–80°C. It is important to dry the product before recrystallization to effectively remove all nitric acid.[6][7]

  • For purification, dissolve the dried nitrobarbituric acid in 860 mL of boiling water. If the solution is not clear, Norite (activated carbon) can be added before filtering.[6]

  • Allow the filtrate to cool overnight. The purified crystals of 5-nitrobarbituric acid will form.

  • Collect the crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours.[6]

  • The yield of anhydrous 5-nitrobarbituric acid is 90–94 g (85–90% of the theoretical amount).[6]

Synthesis Pathways and Workflow

The following diagrams illustrate the chemical transformations and the overall experimental workflow for the synthesis of both compounds.

G cluster_0 Synthesis of Barbituric Acid Diethyl Malonate Diethyl Malonate Condensation Condensation Diethyl Malonate->Condensation Urea Urea Urea->Condensation Barbituric Acid Barbituric Acid Condensation->Barbituric Acid NaOEt, 110°C

Caption: Condensation reaction for the synthesis of Barbituric Acid.

G cluster_1 Synthesis of 5-Nitrobarbituric Acid Barbituric Acid_start Barbituric Acid Nitration Nitration Barbituric Acid_start->Nitration 5-Nitrobarbituric Acid 5-Nitrobarbituric Acid Nitration->5-Nitrobarbituric Acid Fuming HNO₃, <40°C

Caption: Nitration of Barbituric Acid to yield 5-Nitrobarbituric Acid.

G cluster_workflow Comparative Synthesis Workflow start1 Start: Diethyl Malonate + Urea proc1 1. Prepare NaOEt in EtOH start1->proc1 proc2 2. Add Reagents & Reflux (7 hours, 110°C) proc1->proc2 proc3 3. Work-up: Add H₂O, Acidify with HCl proc2->proc3 proc4 4. Isolate: Cool, Filter, Dry proc3->proc4 end1 Product: Barbituric Acid proc4->end1 start2 Start: Barbituric Acid end1->start2 Intermediate proc5 1. Add Barbituric Acid to Fuming HNO₃ (<40°C) start2->proc5 proc6 2. Stir Reaction (1 hour) proc5->proc6 proc7 3. Work-up: Add H₂O, Cool to 10°C proc6->proc7 proc8 4. Isolate & Purify: Filter, Dry, Recrystallize proc7->proc8 end2 Product: 5-Nitrobarbituric Acid proc8->end2

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Structure-Activity Relationship of 5,5-Disubstituted Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of 5,5-disubstituted barbiturates and their pharmacological effects is paramount. This guide provides a comprehensive comparison of these compounds, supported by experimental data and detailed methodologies, to illuminate the molecular nuances that govern their sedative, hypnotic, and anticonvulsant activities.

The therapeutic efficacy of barbiturates is intrinsically linked to their chemical architecture, particularly the substituents at the C-5 position of the barbituric acid scaffold. Physicochemical properties such as lipophilicity and acidity play a crucial role in their ability to cross the blood-brain barrier and interact with their primary molecular target, the GABA-A receptor.[1][2]

Comparative Analysis of Biological Activity

The hypnotic and anticonvulsant potencies of 5,5-disubstituted barbiturates are significantly influenced by the nature of the substituents at the C-5 position. The following tables summarize the quantitative structure-activity relationship (SAR) data, showcasing how modifications in the alkyl and aryl side chains impact the biological activity of these compounds.

Table 1: Comparative Hypnotic Activity of 5,5-Disubstituted Barbiturates
CompoundR1R2Hypnotic Activity (Relative Potency)Duration of Action
BarbitalEthylEthyl1Long
PhenobarbitalEthylPhenyl4Long
Pentobarbital (B6593769)Ethyl1-Methylbutyl8Short
SecobarbitalAllyl1-Methylbutyl10Ultra-short
AmobarbitalEthylIsopentyl6Intermediate

This table presents a qualitative comparison based on established SAR principles. Precise relative potencies can vary depending on the specific assay used.

Table 2: Comparative Anticonvulsant Activity of 5,5-Disubstituted Barbiturates
CompoundR1R2Anticonvulsant Activity (MES Test ED50, mg/kg)
PhenobarbitalEthylPhenyl~20
MephobarbitalEthylPhenyl (N-CH3)~25
MetharbitalEthylEthyl (N-CH3)>100

ED50 values are approximate and can vary based on experimental conditions and animal models.

Key Structure-Activity Relationship (SAR) Principles

The biological activity of 5,5-disubstituted barbiturates is governed by several key structural features:

  • Nature of C-5 Substituents: Both substituents at the C-5 position are crucial for activity. The total number of carbon atoms in these two side chains influences both potency and duration of action. Optimal hypnotic activity is generally observed when the total number of carbon atoms is between 6 and 10.[1][2]

  • Branching: Increased branching of the alkyl chains at the C-5 position enhances lipid solubility, leading to a faster onset and shorter duration of action.[1]

  • Unsaturation: The presence of double or triple bonds in the C-5 substituents generally increases potency.

  • Aromatic Substituents: The introduction of a phenyl group at the C-5 position, as seen in phenobarbital, confers significant anticonvulsant properties.[3]

  • Polar Groups: The introduction of polar functional groups (e.g., -OH, -COOH) into the C-5 side chains decreases lipid solubility and, consequently, reduces CNS depressant activity.

  • N-Alkylation: Methylation at the N-1 or N-3 position can alter the onset and duration of action. For instance, mephobarbital is the N-methylated analog of phenobarbital.

  • Thiobarbiturates: Replacement of the oxygen atom at the C-2 position with a sulfur atom (to form a thiobarbiturate) significantly increases lipid solubility, resulting in a very rapid onset and short duration of action, making these compounds suitable as intravenous anesthetics.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of 5,5-Disubstituted Barbiturates (General Procedure)

5,5-disubstituted barbituric acids are typically synthesized via a condensation reaction between a disubstituted malonic ester and urea (B33335) in the presence of a strong base, such as sodium ethoxide.

Materials:

  • Appropriate diethyl dialkyl- or alkyl-arylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol (B145695)

  • Hydrochloric acid

Procedure:

  • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under anhydrous conditions.

  • The diethyl disubstituted malonate is added to the sodium ethoxide solution.

  • A solution of urea in warm absolute ethanol is then added to the reaction mixture.

  • The mixture is refluxed for several hours to facilitate the condensation reaction.

  • After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the 5,5-disubstituted barbituric acid.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup malonic_ester Disubstituted Malonic Ester condensation Condensation malonic_ester->condensation urea Urea urea->condensation base Sodium Ethoxide base->condensation solvent Ethanol (Reflux) solvent->condensation acidification Acidification (HCl) purification Purification (Recrystallization) acidification->purification product 5,5-Disubstituted Barbituric Acid purification->product condensation->acidification

General workflow for the synthesis of 5,5-disubstituted barbiturates.
Pentobarbital-Induced Sleeping Time in Mice

This assay is a classic in vivo method to evaluate the hypnotic and sedative effects of compounds.

Animals:

  • Male ICR mice (20-25 g)

Procedure:

  • Animals are divided into control and test groups.

  • The test compounds (5,5-disubstituted barbiturates) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

  • After a predetermined period (e.g., 30 minutes) to allow for drug absorption and distribution, a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to all animals.

  • The onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the regaining of the righting reflex) are recorded.

  • A significant increase in the duration of pentobarbital-induced sleep in the test groups compared to the control group indicates a hypnotic or sedative effect of the test compound.

G start Acclimatize Mice drug_admin Administer Test Compound or Vehicle start->drug_admin wait Wait for Absorption (e.g., 30 min) drug_admin->wait pento_admin Administer Pentobarbital (i.p.) wait->pento_admin observe Observe for Loss of Righting Reflex pento_admin->observe observe->observe record_onset Record Onset of Sleep observe->record_onset Yes observe_regain Observe for Regaining of Righting Reflex record_onset->observe_regain observe_regain->observe_regain record_duration Record Duration of Sleep observe_regain->record_duration Yes end Data Analysis record_duration->end

Experimental workflow for the pentobarbital-induced sleeping time assay.

Signaling Pathway of Barbiturate (B1230296) Action

Barbiturates exert their effects primarily by modulating the function of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), the GABA-A receptor channel opens, allowing the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This dual mechanism of action contributes to their potent CNS depressant effects.

G cluster_receptor GABA-A Receptor receptor GABA-A Receptor GABA Binding Site Barbiturate Binding Site Cl- Channel receptor:f1->receptor:f3 Opens receptor:f2->receptor:f3 Prolongs Opening Cl_in Cl- Influx receptor:f3->Cl_in GABA GABA GABA->receptor:f1 Binds Barbiturate Barbiturate Barbiturate->receptor:f2 Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition CNS Depression Hyperpolarization->Inhibition

Signaling pathway of barbiturate action at the GABA-A receptor.

This comprehensive guide underscores the critical interplay between the molecular structure of 5,5-disubstituted barbiturates and their resulting pharmacological profiles. By understanding these relationships and employing robust experimental methodologies, researchers can continue to refine and develop novel therapeutics with improved efficacy and safety profiles.

References

Comparison of the physicochemical properties of different barbituric acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of three prominent barbituric acid derivatives: phenobarbital, pentobarbital, and thiopental. Understanding these properties is crucial for drug development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile. This document summarizes quantitative data, details experimental protocols for property determination, and visualizes the interplay of these characteristics.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the core physicochemical properties of phenobarbital, pentobarbital, and thiopental, offering a clear and concise comparison for researchers.

Physicochemical PropertyPhenobarbitalPentobarbitalThiopental
pKa 7.3[1], 7.14[2]8.1[3]7.4[4], 7.55[5][6]
logP (octanol-water) 1.5[7]2.1[8]2.85[5], 3.05[6]
Water Solubility Very slightly soluble[1]679 mg/L[8]0.0398 mg/mL[6]
Melting Point (°C) 174[1]129.5[3][8]159-161

The Impact of Physicochemical Properties on Drug Action

The physicochemical properties of barbiturates are intrinsically linked to their biological activity. The following diagram illustrates the logical relationship between these properties and their influence on the pharmacokinetics of the drug.

Physicochemical Properties and Pharmacokinetics cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetic Phases pKa pKa (Ionization) Absorption Absorption (e.g., from GI tract) pKa->Absorption Affects dissolution and membrane passage Distribution Distribution (e.g., to CNS) pKa->Distribution Affects protein binding and tissue partitioning Excretion Excretion (by Kidneys) pKa->Excretion Determines extent of renal reabsorption logP logP (Lipophilicity) logP->Absorption Influences membrane permeability logP->Distribution Governs ability to cross blood-brain barrier Metabolism Metabolism (in Liver) logP->Metabolism Influences binding to metabolizing enzymes Solubility Aqueous Solubility Solubility->Absorption Determines dissolution rate Solubility->Excretion Affects renal clearance

Physicochemical properties' influence on pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the ionization constant (pKa) of a substance.

Principle: A solution of the barbituric acid derivative is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the barbiturate (B1230296) are equal, which corresponds to the midpoint of the titration curve's buffer region.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a solution of the barbituric acid derivative of a known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration:

    • Pipette a known volume of the barbiturate solution into a beaker and place it on the magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the NaOH titrant in small, known increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa can be determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.

Principle: A known amount of the barbiturate is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases. The concentration of the barbiturate in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnels or screw-capped test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of the barbiturate and dissolve it in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of this solution to a separatory funnel or test tube.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the barbiturate in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in water]

    • The logP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of a powdered compound.

Principle: An excess amount of the solid barbiturate is added to a known volume of water. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The solid is then removed, and the concentration of the dissolved barbiturate in the clear supernatant is determined.

Apparatus:

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Filtration apparatus (e.g., syringe filters) or centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Equilibration:

    • Add an excess amount of the solid barbiturate to a vial containing a known volume of water.

    • Seal the vial and place it in a constant temperature shaker or incubator (e.g., at 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, filter the sample through a syringe filter (e.g., 0.22 µm) or centrifuge the mixture and take a sample from the clear supernatant.

  • Concentration Analysis:

    • Accurately dilute the filtered or centrifuged sample with water to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the barbiturate in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • Calculate the solubility of the barbiturate in the original undiluted sample, taking into account the dilution factor. The solubility is typically expressed in mg/L or mol/L.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is determined using a melting point apparatus. The following is a general procedure based on the USP (United States Pharmacopeia) guidelines.[9][10]

Principle: A small, finely powdered sample of the barbiturate is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus with a temperature-controlled block or oil bath

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature sensor

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the barbiturate sample is dry and finely powdered.

    • Introduce a small amount of the powder into a capillary tube, tapping it gently to pack the sample to a height of 2-4 mm at the bottom of the tube.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.

    • Then, reduce the heating rate to approximately 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the start of the melting range).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the end of the melting range).

  • Reporting:

    • The melting point is reported as the range between the initial and final temperatures of melting. For a pure substance, this range is typically narrow (0.5-1°C).

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical experimental workflow for characterizing the physicochemical properties of a barbituric acid derivative.

Experimental Workflow cluster_workflow Characterization Workflow start Start: Barbiturate Sample pKa_exp pKa Determination (Potentiometric Titration) start->pKa_exp logP_exp logP Determination (Shake-Flask Method) start->logP_exp sol_exp Solubility Determination (Equilibrium Method) start->sol_exp mp_exp Melting Point Determination start->mp_exp data_analysis Data Analysis and Comparison pKa_exp->data_analysis logP_exp->data_analysis sol_exp->data_analysis mp_exp->data_analysis report Final Report data_analysis->report

References

Safety Operating Guide

Personal protective equipment for handling 5,5-Diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,5-Diphenylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational and disposal plans.

Hazard and Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the key hazards and recommended PPE.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Eye/Face Protection: Chemical safety goggles or a face shield.[1]
Aquatic Toxicity (Acute & Chronic) Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene recommended for splash protection).[2][3][4][5][6]
Solid/Powder Form Skin and Body Protection: Laboratory coat. For extensive handling, a chemical-resistant suit may be necessary.[7]
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher particulate respirator is recommended.[8]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to mitigate risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, inspect all PPE for integrity.

2. Handling the Compound:

  • Wear all recommended PPE as detailed in the table above.

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9][11]

Spill and Disposal Plan

A clear and effective plan for spills and waste disposal is essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Cleanup Protocol

For small powder spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[12][13]

  • Carefully scoop the material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a detergent solution and water, wiping from the outside of the spill inward.[13]

  • Place all contaminated cleaning materials into the hazardous waste container.

For larger spills:

  • Evacuate the area immediately.

  • Alert others and contact your institution's environmental health and safety (EHS) department.

  • Prevent the spill from entering drains.[14]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, lab coats), absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's approved hazardous waste management program.

    • Improper disposal of barbiturates can lead to environmental contamination and harm to wildlife.[15][16] Some jurisdictions may have specific regulations for the disposal of controlled substances or their analogs; consult your local regulations.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep1 Review SDS & Procedures prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep1->prep2 prep3 Ensure Ventilation (Fume Hood) prep2->prep3 handle1 Weigh/Transfer with Care (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Work Area handle2->cleanup1 spill Spill Occurs? cleanup1->spill spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes dispose1 Segregate Waste (Solid & Liquid) spill->dispose1 No spill_proc->dispose1 dispose2 Label Hazardous Waste Container dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Reactant of Route 1
5,5-Diphenylbarbituric acid
Reactant of Route 2
Reactant of Route 2
5,5-Diphenylbarbituric acid

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